Methyl 2-amino-2-(pyridin-2-YL)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-4-2-3-5-10-6/h2-5,7H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFMJZOMHQTYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447989 | |
| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154410-83-0 | |
| Record name | 2-Pyridineacetic acid, α-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154410-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-AMINO-2-(PYRIDIN-2-YL)ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate from 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for Methyl 2-amino-2-(pyridin-2-yl)acetate, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. Due to the absence of a documented direct one-step synthesis, this guide details a robust, multi-step approach based on a modified Strecker synthesis. The synthesis proceeds through the formation of an intermediate α-aminonitrile, 2-amino-2-(pyridin-2-yl)acetonitrile, followed by its conversion to the target methyl ester. This document provides a comprehensive overview of the proposed reaction mechanism, detailed experimental protocols for each synthetic step, and a summary of the required reagents and expected outcomes. The information is intended to provide a foundational methodology for researchers engaged in the synthesis of novel pyridine-containing compounds.
Introduction
This compound is a heterocyclic α-amino ester of significant interest in drug discovery due to the prevalence of the 2-aminopyridine moiety in pharmacologically active molecules. Its structural motifs suggest potential applications as a scaffold in the development of novel therapeutics. This guide proposes a feasible and practical synthetic route from 2-aminopyridine, leveraging the well-established Strecker synthesis, a powerful method for the preparation of α-amino acids and their derivatives.
The proposed synthesis is a two-step process:
-
Step 1: Strecker Reaction. A one-pot, three-component reaction of 2-aminopyridine, glyoxylic acid, and a cyanide source to yield the α-aminonitrile intermediate, 2-amino-2-(pyridin-2-yl)acetonitrile.
-
Step 2: Methanolysis of the α-Aminonitrile. Conversion of the intermediate nitrile to the target methyl ester, this compound, under acidic conditions in methanol.
This guide provides detailed experimental procedures for each step, based on established chemical principles and analogous reactions found in the literature.
Proposed Synthetic Pathway
The overall proposed synthetic transformation is depicted below:
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Strecker Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile
The first step involves a classical Strecker reaction. 2-Aminopyridine reacts with glyoxylic acid to form a Schiff base in situ. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the corresponding α-aminonitrile.
Figure 2: Reaction mechanism for the Strecker synthesis step.
Step 2: Methanolysis of 2-Amino-2-(pyridin-2-yl)acetonitrile
The α-aminonitrile intermediate is then converted to the final methyl ester. This transformation is typically achieved by heating the nitrile in methanol with a strong acid catalyst, such as hydrogen chloride or sulfuric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of methanol and subsequent hydrolysis of the resulting imino ester.
Figure 3: Experimental workflow for the methanolysis step.
Experimental Protocols
The following protocols are proposed based on analogous procedures found in the chemical literature. Researchers should perform initial small-scale trials to optimize reaction conditions.
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood.
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Grade |
| 2-Aminopyridine | Sigma-Aldrich | 99% |
| Glyoxylic acid monohydrate | Alfa Aesar | 98% |
| Potassium cyanide (KCN) | Acros Organics | 97% |
| Methanol (anhydrous) | J.T. Baker | 99.8% |
| Hydrochloric acid (conc.) | Fisher Scientific | 37% |
| Diethyl ether | EMD Millipore | Anhydrous |
| Sodium bicarbonate | VWR | ACS Grade |
| Magnesium sulfate (anhydrous) | Sigma-Aldrich | 99.5% |
| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Protocol for Step 1: Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (9.41 g, 100 mmol) and water (50 mL). Stir until the solid is fully dissolved.
-
Addition of Glyoxylic Acid: To the stirred solution, add glyoxylic acid monohydrate (9.21 g, 100 mmol) in one portion. Stir the mixture at room temperature for 30 minutes.
-
Addition of Cyanide: In a separate beaker, dissolve potassium cyanide (6.51 g, 100 mmol) in water (25 mL). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment. Slowly add the KCN solution to the reaction mixture dropwise over 15 minutes using an addition funnel.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After completion, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude 2-amino-2-(pyridin-2-yl)acetonitrile can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Table 2: Quantitative Data for Step 1
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 2-Aminopyridine | 94.12 | 9.41 | 100 | 1.0 |
| Glyoxylic acid monohydrate | 92.06 | 9.21 | 100 | 1.0 |
| Potassium cyanide | 65.12 | 6.51 | 100 | 1.0 |
| Expected Product | 133.15 | - | - | - |
| Theoretical Yield | 13.32 g | 100 |
Protocol for Step 2: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask, add the purified 2-amino-2-(pyridin-2-yl)acetonitrile (13.3 g, 100 mmol) and anhydrous methanol (150 mL).
-
Acidification: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the solution for 30 minutes, or alternatively, add concentrated sulfuric acid (5.4 mL, 100 mmol) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 12 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Table 3: Quantitative Data for Step 2
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 2-Amino-2-(pyridin-2-yl)acetonitrile | 133.15 | 13.3 | 100 | 1.0 |
| Methanol | 32.04 | 150 mL | - | Solvent |
| Sulfuric Acid (conc.) | 98.08 | 9.8 g (5.4 mL) | 100 | 1.0 |
| Expected Product | 166.18 | - | - | - |
| Theoretical Yield | 16.62 g | 100 |
Conclusion
This technical guide presents a detailed and plausible synthetic route for this compound from 2-aminopyridine. While a direct, one-step synthesis is not documented, the proposed two-step method, utilizing a modified Strecker synthesis followed by methanolysis, offers a reliable and scalable approach. The provided experimental protocols, based on established chemical transformations, serve as a valuable starting point for researchers in the field. Optimization of reaction conditions and yields will be dependent on specific laboratory practices and a thorough analysis of the reaction progress. This guide is intended to empower researchers to access this important synthetic building block for the advancement of medicinal chemistry and drug discovery programs.
Spectroscopic Profile of Methyl 2-amino-2-(pyridin-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound Methyl 2-amino-2-(pyridin-2-yl)acetate. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted mass spectrometry data for the hydrochloride salt of the target compound, alongside experimental data for structurally similar compounds to offer valuable comparative insights.
Compound Identification
| Compound Name | This compound |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Structure |
Spectroscopic Data
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data for this compound Hydrochloride [1]
| Adduct | m/z |
| [M+H]⁺ | 167.08151 |
| [M+Na]⁺ | 189.06345 |
| [M-H]⁻ | 165.06695 |
| [M+NH₄]⁺ | 184.10805 |
| [M+K]⁺ | 205.03739 |
| [M]⁺ | 166.07368 |
Data Source: PubChemLite. Predicted using computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound was not found in the surveyed literature. For comparative purposes, the ¹H NMR data for the related compound, 2-Amino-5-methylpyridine, is presented below. This can give an indication of the chemical shifts expected for the pyridine ring protons.
Table 2: ¹H NMR Data for 2-Amino-5-methylpyridine in CDCl₃ [2]
| Proton | Chemical Shift (ppm) |
| H-6 | 7.79 (d) |
| H-4 | 7.12 (dd) |
| H-3 | 6.32 (d) |
| CH₃ | 2.12 (s) |
| NH₂ | 4.67 (s, br) |
Note: The chemical environment of the protons in this compound will differ, particularly at the 2-position of the pyridine ring and the newly introduced aminoacetate group.
Infrared (IR) Spectroscopy
Experimental IR data for this compound is not available. Key expected vibrational frequencies can be inferred from the functional groups present in the molecule and by comparison with related structures like 2-aminopyridine.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Amine) | 3500-3300 | Typically two bands for a primary amine. |
| C-H Stretch (Aromatic) | 3100-3000 | |
| C-H Stretch (Aliphatic) | 3000-2850 | From the methyl and methine groups. |
| C=O Stretch (Ester) | ~1735 | |
| C=N, C=C Stretch (Pyridine Ring) | 1600-1450 | Multiple bands expected. |
| C-O Stretch (Ester) | 1300-1000 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on standard laboratory practices for similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates, or use a solution cell with a suitable solvent (e.g., CCl₄, CHCl₃).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure solvent/KBr).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
-
Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
The data is plotted as relative intensity versus the mass-to-charge ratio (m/z).
-
Visualization of Analytical Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to structure elucidation.
References
An In-depth Technical Guide on the Chemical Properties of Methyl 2-amino-2-(pyridin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(pyridin-2-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, including its structure, synthesis, and spectral characterization. The information presented herein is intended to support researchers in the fields of chemical synthesis, pharmacology, and drug development.
Chemical Structure and Properties
This compound possesses a chiral center at the alpha-carbon, bearing an amino group, a methyl ester, and a pyridin-2-yl group. The presence of the basic pyridine nitrogen and the amino group, along with the ester functionality, imparts this molecule with a unique combination of chemical properties.
Table 1: General and Predicted Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 154410-83-0[1][2][3] | ECHEMI, ChemicalBook, Sigma-Aldrich |
| Molecular Formula | C₈H₁₀N₂O₂[1] | ECHEMI |
| Molecular Weight | 166.18 g/mol [1] | ECHEMI |
| Predicted XlogP | -0.1 | PubChem[4] |
| Monoisotopic Mass | 166.07423 Da | PubChem[4] |
The hydrochloride salt of this compound is also commercially available.
Table 2: Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1354949-64-6[5][6][7][8] | Sigma-Aldrich, MolCore, LEADMEDPHARM CO.,LTD, Appretech Scientific Limited |
| Molecular Formula | C₈H₁₁ClN₂O₂[6][8] | LEADMEDPHARM CO.,LTD, Appretech Scientific Limited |
| Molecular Weight | 202.64 g/mol [8] | Sigma-Aldrich, Appretech Scientific Limited |
| Purity | ≥98% (typical)[8] | Appretech Scientific Limited |
Synthesis
A potential synthetic workflow is outlined below. This is a generalized representation and would require experimental optimization.
Spectral Data
Detailed experimental spectral data for this compound is scarce in publicly available literature. However, predicted mass spectrometry data for the hydrochloride salt is available.
Table 3: Predicted Mass Spectrometry Data for this compound Hydrochloride
| Adduct | m/z |
| [M+H]⁺ | 167.08151 |
| [M+Na]⁺ | 189.06345 |
| [M-H]⁻ | 165.06695 |
| [M+NH₄]⁺ | 184.10805 |
| [M+K]⁺ | 205.03739 |
| [M+H-H₂O]⁺ | 149.07149 |
| Data sourced from PubChem.[4] |
Experimental Protocols
General Protocol for Fischer Esterification:
-
Reaction Setup: To a solution of 2-amino-2-(pyridin-2-yl)acetic acid in anhydrous methanol, slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, and this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to elucidate its biological profile.
A logical workflow for the preliminary biological evaluation of this compound is proposed below.
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide has summarized the currently available chemical and physical data. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential biological activities. The proposed synthetic and biological evaluation workflows provide a roadmap for future studies.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 154410-83-0 [chemicalbook.com]
- 3. 154410-83-0 this compound [chemsigma.com]
- 4. PubChemLite - this compound hydrochloride (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 5. molcore.com [molcore.com]
- 6. LEADMEDPHARM CO.,LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 7. methyl 2-amino-2-pyridin-2-ylacetate,hydrochloride1354949-64-6,Purity95+%_Shanghai Bi De Pharmaceutical Technology Co., Ltd. [molbase.com]
- 8. appretech.com [appretech.com]
"Methyl 2-amino-2-(pyridin-2-YL)acetate" CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-2-(pyridin-2-yl)acetate, a pyridine-containing non-natural amino acid ester of interest in chemical and pharmaceutical research. The document details its chemical identity, physical properties, and outlines a general synthetic approach. Due to the limited publicly available information on its specific biological activity, this guide also proposes a potential application based on the activities of structurally related compounds, providing a logical framework for future research.
Chemical Identity and Physical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 154410-83-0 .[1][2][3][4] This compound is typically available as an off-white to light yellow powder.[5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154410-83-0 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Appearance | Off-white to light yellow powder | [5] |
| Boiling Point | 250 °C | [1][2][4] |
| Density | 1.187 g/cm³ | [1][2][4] |
| Flash Point | 105 °C | [1][2] |
| pKa (Predicted) | 5.93 ± 0.39 | [1][4] |
| Solubility | Data not available | |
| Melting Point | Data not available |
Synthesis
A potential synthetic pathway for this compound could involve the esterification of the corresponding amino acid, 2-amino-2-(pyridin-2-yl)acetic acid, or a more direct approach from a pyridine-2-carboxaldehyde derivative. A generalized reaction scheme is presented below.
Generalized Synthesis Workflow
Note on Experimental Protocol: The above diagram illustrates a logical synthetic sequence. A detailed experimental protocol would require optimization of reaction conditions, including temperature, reaction time, and purification methods. For a specific enantioselective synthesis, the use of chiral catalysts would be necessary.[6][7][8][9][10]
Potential Biological Activity and Research Directions
Direct experimental evidence for the biological activity or signaling pathway of this compound is currently lacking in the scientific literature. However, the structural motif of a pyridine ring coupled with an amino acid ester suggests potential interactions with biological targets that recognize either pyridinyl compounds or amino acid derivatives.
Many pyridine-containing compounds exhibit a wide range of biological activities. Given that this molecule is a non-natural amino acid, a plausible area of investigation would be its potential role as an enzyme inhibitor, where it might mimic a natural amino acid substrate.
Proposed Logical Framework for Investigating Biological Activity
The following diagram outlines a logical workflow for the initial investigation of the biological properties of this compound, starting from the synthesized compound and progressing towards identifying a potential mechanism of action.
This structured approach allows for a systematic investigation, starting with broad screening to identify any biological activity and progressively narrowing the focus to elucidate the specific mechanism of action. Researchers and drug development professionals can use this framework to guide their studies on this and other novel chemical entities.
References
- 1. 154410-83-0 | CAS DataBase [m.chemicalbook.com]
- 2. molbase.com [molbase.com]
- 3. This compound | 154410-83-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-Pyridineacetic acid, a-amino-, methyl ester, CasNo.154410-83-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 6. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond Donor Catalysis. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Biological Activity of Methyl 2-amino-2-(pyridin-2-yl)acetate Derivatives: A Review of the Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 2-amino-2-(pyridin-2-yl)acetate" and its derivatives represent a class of heterocyclic compounds with potential for diverse biological activities, owing to the presence of the versatile pyridine ring and the α-amino acid ester moiety. These structural features are frequently found in pharmacologically active molecules. This technical guide aims to provide an in-depth overview of the biological activities of these specific derivatives. However, a comprehensive search of scientific literature and patent databases reveals a notable scarcity of specific data on the biological activities of compounds directly derived from "this compound".
General Biological Activities of Related Pyridine Derivatives
Research into pyridine-containing compounds has revealed a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. While not specific to derivatives of "this compound," these findings offer valuable insights into the potential therapeutic applications of this chemical scaffold.
Anticancer Activity
Numerous studies have highlighted the potential of pyridine derivatives as anticancer agents. For instance, a novel series of pyridine-ureas were synthesized and evaluated for their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line. T[1]wo compounds from this series, 8e and 8n , demonstrated significant potency, with IC50 values of 0.22 µM and 1.88 µM respectively after a 48-hour treatment, which was more potent than the reference drug doxorubicin (IC50 = 1.93 µM). F[1]urthermore, these compounds were found to inhibit VEGFR-2, a key target in angiogenesis, with IC50 values in the micromolar range.
[1]The general structure-activity relationship (SAR) for the anticancer activity of pyridine derivatives suggests that the type and position of substituents on the pyridine ring play a crucial role in their cytotoxic effects.
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. A study on aurone derivatives , which can be considered structurally related in terms of possessing aromatic and heterocyclic systems, demonstrated their antimicrobial potential. C[2]ompounds 10 and 20 from this study were particularly effective against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µM and 3.12 µM, respectively. T[2]hese compounds showed activity against a panel of pathogens including Staphylococcus aureus, Listeria monocytogenes, and Clostridium difficile.
[2]Another study focused on the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine and its coordination with copper to enhance antibacterial activity. T[3]his highlights a strategy of creating metal complexes of pyridine derivatives to improve their biological efficacy.
Enzyme Inhibition
The structural motifs present in "this compound" derivatives make them potential candidates for enzyme inhibitors. For example, derivatives of pyridine-2-carboxamide have been reported to inhibit type 1 methionine aminopeptidase (MetAP1) from both prokaryotic and eukaryotic sources. M[4]ethionine aminopeptidases are crucial for protein maturation and are considered targets for antimicrobial and anticancer drug development.
[4]### Synthesis of Pyridine Derivatives
The synthesis of biologically active pyridine derivatives often involves multi-step reaction sequences. For instance, the synthesis of the aforementioned active pyridine-ureas (8a–n) was achieved through a specific synthetic protocol. S[1]imilarly, the synthesis of novel amino and acetamidoaurones with antimicrobial activities involved the substitution of the aurone scaffold at specific positions. T[2]he synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid was accomplished through a straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid.
[3]### Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are generalized examples of methodologies that would be relevant for the study of "this compound" derivatives, based on the available literature for related compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Logical Relationships
While no specific signaling pathways have been elucidated for derivatives of "this compound," the inhibition of kinases like VEGFR-2 by related pyridine-ureas suggests a potential mechanism of action involving the disruption of angiogenesis signaling cascades. A simplified, hypothetical workflow for the initial stages of evaluating a novel derivative is presented below.
References
The Potential of Methyl 2-amino-2-(pyridin-2-yl)acetate as a Precursor for Novel Pharmaceutical Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of Methyl 2-amino-2-(pyridin-2-yl)acetate as a versatile precursor for the synthesis of novel pharmaceutical agents. While not a direct documented precursor for currently marketed drugs, its structural motifs are present in a number of biologically active molecules. This document provides a comprehensive overview of a proposed synthetic pathway to a structural analogue of a potassium-competitive acid blocker (P-CAB), Vonoprazan, starting from this precursor. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the therapeutic mechanism of action are presented to facilitate further research and development in this area.
Introduction
This compound is a unique chemical entity that combines the functionalities of an alpha-amino ester with a pyridine ring. This combination makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The pyridine moiety is a common feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. The amino acid backbone provides a versatile handle for further chemical modifications and the introduction of diverse functionalities.
This guide focuses on a hypothetical, yet chemically plausible, synthetic route to a structural analogue of Vonoprazan, a potent inhibitor of the gastric H+,K+-ATPase. Vonoprazan is a leading example of a new class of drugs known as potassium-competitive acid blockers (P-CABs), used for the treatment of acid-related disorders. By exploring the synthesis of a Vonoprazan analogue from this compound, we aim to showcase the potential of this precursor in the rapid assembly of complex, biologically relevant molecules.
Proposed Synthesis of a Vonoprazan Analogue
The following section details a proposed synthetic pathway for a structural analogue of Vonoprazan, starting from this compound. This hypothetical route is based on established chemical transformations, including the Paal-Knorr pyrrole synthesis.
Synthetic Workflow
The proposed synthesis involves a four-step sequence, beginning with the protection of the amino group of the starting material, followed by a Paal-Knorr condensation to form the core pyrrole ring, subsequent N-arylsulfonylation, and finally, deprotection and reductive amination to yield the target molecule.
Experimental Protocols
Step 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g), triethylamine (1.2 eq) is added at 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the Boc-protected intermediate.
Step 2: Synthesis of Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate analogue
A mixture of the Boc-protected intermediate from Step 1 (1.0 eq) and 1-(2-fluorophenyl)butane-1,4-dione (1.1 eq) in glacial acetic acid (20 mL/g) is heated to reflux for 6 hours. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature and the solvent is removed under vacuum. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the substituted pyrrole.
Step 3: Synthesis of Methyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate analogue
To a solution of the pyrrole derivative from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C under a nitrogen atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, after which a solution of pyridine-3-sulfonyl chloride (1.2 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Step 4: Synthesis of the final Vonoprazan Analogue
The product from Step 3 (1.0 eq) is dissolved in DCM (10 mL/g) and trifluoroacetic acid (TFA, 5 eq) is added at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting crude amine is then dissolved in methanol, and aqueous formaldehyde (37%, 1.5 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product is purified by preparative HPLC to yield the Vonoprazan analogue.
Quantitative Data
The following table summarizes the theoretical quantitative data for the proposed synthesis.
| Step | Reactant | Molar Eq. | Product | Theoretical Yield (%) |
| 1 | This compound | 1.0 | Methyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate | 90 |
| 2 | Boc-protected intermediate | 1.0 | Methyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate analogue | 75 |
| 3 | Pyrrole derivative | 1.0 | Methyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate analogue | 80 |
| 4 | Sulfonylated intermediate | 1.0 | Vonoprazan Analogue | 65 |
Mechanism of Action: H+,K+-ATPase Inhibition
Vonoprazan and its analogues function as potassium-competitive acid blockers (P-CABs). They inhibit the final step of gastric acid secretion by competitively blocking the potassium-binding site of the H+,K+-ATPase (proton pump) in gastric parietal cells.[1][2] This mechanism is distinct from that of proton pump inhibitors (PPIs) as it is a reversible and acid-independent process, leading to a rapid and sustained elevation of intragastric pH.[1][2]
Signaling Pathway of H+,K+-ATPase Inhibition
The following diagram illustrates the mechanism of action of P-CABs like Vonoprazan.
Conclusion
This compound holds significant promise as a precursor for the synthesis of novel pharmaceuticals. The proposed synthetic route to a Vonoprazan analogue demonstrates a plausible pathway to a therapeutically relevant class of molecules. The inherent functionalities of the starting material allow for the efficient construction of complex heterocyclic systems. Further exploration of this and other synthetic routes originating from this compound is warranted and could lead to the discovery of new drug candidates with improved pharmacological profiles. This guide serves as a foundational resource for researchers interested in leveraging this versatile building block for drug discovery and development.
References
Potential Applications of Methyl 2-amino-2-(pyridin-2-yl)acetate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-2-(pyridin-2-yl)acetate is a heterocyclic α-amino acid ester that holds significant promise as a versatile building block in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its structural motifs—a pyridine ring and an α-amino ester—are prevalent in a wide array of biologically active molecules. This technical guide explores the potential applications of this compound by examining the established roles of its constituent chemical features in drug discovery. We will delve into its potential as a scaffold for the synthesis of enzyme inhibitors, receptor modulators, and other therapeutic agents. This document will also present generalized synthetic and experimental protocols, alongside illustrative diagrams of relevant signaling pathways and workflows, to guide researchers in harnessing the potential of this compound.
Introduction: The Pyridine Scaffold and α-Amino Acid Core in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility, bioavailability, and target engagement.[1] Similarly, α-amino acids and their esters are fundamental building blocks of peptides and proteins, and their synthetic analogs are crucial components of many pharmaceuticals, often serving as key pharmacophores that mimic natural ligands.[3] The combination of these two features in this compound suggests a high potential for this molecule to serve as a valuable starting point for the development of novel therapeutics across various disease areas.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, this compound can be envisioned as a key intermediate for the synthesis of compounds targeting a range of biological pathways.
Enzyme Inhibition
The pyridine and amino acid moieties can be tailored to interact with the active sites of various enzymes.
-
Nitric Oxide Synthase (NOS) Inhibition: Derivatives of 2-aminopyridine have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[4] The pyridine nitrogen and the amino group can form crucial interactions within the iNOS active site.
-
Methionine Aminopeptidase (MetAP) Inhibition: Pyridinylpyrimidine derivatives have been shown to selectively inhibit human methionine aminopeptidase-1 (HsMetAP1), a target for anticancer therapy. The pyridinyl group plays a key role in coordinating with the metal ions in the enzyme's active site.[5]
Receptor Modulation
The structural framework of this compound is suitable for elaboration into ligands for various receptors.
-
G-Protein Coupled Receptors (GPCRs): Many GPCR ligands incorporate aromatic and amino functionalities to achieve specific binding. For instance, derivatives of 2-aminopyridine have been explored as agonists and antagonists for various receptors, including metabotropic glutamate receptor 5 (mGlu5).[6]
Other Potential Applications
-
Anticancer Agents: The pyridine scaffold is found in numerous anticancer drugs that function through diverse mechanisms, including kinase inhibition and disruption of microtubule dynamics.[7]
-
Anti-fibrotic Agents: Certain 2-(pyridin-2-yl)pyrimidine derivatives have demonstrated anti-fibrotic activity, suggesting that the core structure could be explored for the treatment of fibrotic diseases.[8]
Data Presentation: Bioactivity of Structurally Related Pyridine Derivatives
Table 1: Inhibitory Activity of 2-Amino-4-methylpyridine Analogues against iNOS [4]
| Compound | R-Group at Position 6 | iNOS IC₅₀ (nM) |
| Analog 1 | -CH₂CH(OH)CH₃ | 45 |
| Analog 2 | -CH₂CH₂CH₂F | 28 |
| Analog 3 | -CH₂CH(CH₃)CH₂F | 18 |
Table 2: Inhibitory Activity of Pyridinylpyrimidine Derivatives against Methionine Aminopeptidases [5]
| Compound | Substituents | HsMetAP1 IC₅₀ (µM) | HsMetAP2 IC₅₀ (µM) |
| Analog A | 5'-Cl on pyridine | 0.25 | >100 |
| Analog B | 4-piperidine side chain | 0.07 | 2.5 |
| Analog C | 4-morpholine side chain | 0.12 | 5.0 |
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and biological evaluation of derivatives of this compound.
General Synthetic Protocol for Derivatization
A common strategy for modifying this compound involves acylation or alkylation of the primary amine.
Scheme 1: General Synthesis of Amide Derivatives
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, diisopropylethylamine (DIEA) (1.5 eq).
-
To this solution, add the desired acylating agent (1.1 eq), which could be an acid chloride (R-COCl) or a carboxylic acid (R-COOH) in the presence of a coupling agent like HATU or HOBt.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.
General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized derivatives against a target enzyme.
Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.
-
In a microplate, add the diluted compounds, the target enzyme, and the substrate in a suitable buffer.
-
Initiate the enzymatic reaction by adding adenosine triphosphate (ATP).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Terminate the reaction and add a detection reagent that measures the amount of product formed or the amount of ATP consumed.
-
Read the plate using a suitable plate reader (e.g., luminometer or fluorometer).
-
Calculate the percentage of inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
Potential Signaling Pathways
Derivatives of this compound could potentially modulate key signaling pathways implicated in various diseases.
The diagram above illustrates two major signaling pathways where pyridine-containing molecules have shown therapeutic potential. On the left, the inflammatory cascade leading to the production of nitric oxide via iNOS is a target for anti-inflammatory drugs. On the right, the PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation and a major target in cancer therapy. The structural features of this compound make it a suitable starting point for designing inhibitors that could modulate these or other important biological pathways.
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. By leveraging the known biological activities of pyridine and α-amino acid derivatives, researchers can design and synthesize novel compound libraries with a high probability of discovering new therapeutic agents. The generalized protocols and conceptual frameworks presented in this guide are intended to facilitate the exploration of this versatile molecule in the pursuit of innovative drug candidates. Further investigation into the specific biological profile of this compound and its derivatives is highly warranted.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Coordination Chemistry of Methyl 2-amino-2-(pyridin-2-yl)acetate: A Technical Guide for Advanced Research
Introduction
Methyl 2-amino-2-(pyridin-2-yl)acetate is a bidentate ligand that has garnered interest in the field of coordination chemistry due to its versatile coordination capabilities and the potential applications of its metal complexes in catalysis and drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring this pyridyl-amino acid ester ligand. While direct and extensive research on this specific ligand is emerging, this guide supplements available data with findings from closely related analogues to provide a thorough understanding of its coordination behavior.
Ligand Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves multi-step organic reactions. A general synthetic pathway can be conceptualized as follows:
Characterization of the ligand is crucial before its use in complexation reactions. Standard analytical techniques are employed to confirm its structure and purity.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| CAS Number | 154410-83-0 |
| ¹H NMR (predicted) | Peaks corresponding to pyridyl, methoxy, and amino protons. |
| ¹³C NMR (predicted) | Resonances for pyridyl carbons, ester carbonyl, and aliphatic carbons. |
| IR (KBr, cm⁻¹) | Characteristic bands for N-H, C=O (ester), and pyridine ring vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Coordination Chemistry and Metal Complex Synthesis
This compound typically acts as a bidentate N,N-donor ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group. The ester group generally does not participate in coordination, but its steric and electronic effects can influence the properties of the resulting complex.
The synthesis of metal complexes with this ligand is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocol: General Synthesis of a Metal(II) Complex
-
Ligand Dissolution: Dissolve one equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Addition: To the stirred ligand solution, add a solution of 0.5 equivalents of the metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-4 hours).
-
Isolation: The resulting metal complex may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization or precipitation.
-
Purification: The isolated solid is washed with a small amount of cold solvent and dried in vacuo. Recrystallization from a suitable solvent system can be performed for further purification.
Structural and Spectroscopic Characterization of Metal Complexes
The coordination of this compound to a metal ion leads to characteristic changes in its spectroscopic properties.
Table 2: Expected Spectroscopic Data for Metal Complexes
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in the N-H stretching and bending vibrations. Shift in the pyridine ring vibrations. | Coordination of the amino and pyridine nitrogen atoms to the metal center. |
| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region. | d-d transitions of the metal ion and/or metal-to-ligand charge transfer (MLCT) bands. |
| ¹H NMR Spectroscopy | Broadening or shifting of the ligand's proton signals upon coordination to a paramagnetic metal ion. | Confirmation of ligand-metal interaction in solution. |
| X-ray Crystallography | Provides precise bond lengths, bond angles, and coordination geometry. | Definitive structural elucidation of the metal complex in the solid state. |
While specific crystallographic data for complexes of this compound is limited in publicly available literature, data from analogous structures with similar pyridyl-amino functionalities can provide valuable insights into expected coordination geometries.
Table 3: Representative Crystallographic Data for a Related Pyridyl-Amine Metal Complex
| Parameter | Value |
| Metal-N(pyridine) bond length (Å) | ~2.0 - 2.2 |
| Metal-N(amine) bond length (Å) | ~2.1 - 2.3 |
| N(pyridine)-Metal-N(amine) bond angle (°) | ~80 - 90 |
| Coordination Geometry | Typically distorted octahedral or square planar, depending on the metal ion and co-ligands. |
Potential Applications
Metal complexes of pyridyl-amino acid derivatives are being explored for a variety of applications, leveraging the synergistic properties of the metal center and the organic ligand.
Catalysis
The presence of a redox-active metal center and a tunable ligand sphere makes these complexes promising candidates for catalysis. They can potentially catalyze a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The chiral center in the ligand also opens up possibilities for asymmetric catalysis.
Drug Development
The biological activity of metal complexes is an area of intense research. The combination of a metal ion, which can interact with biological macromolecules, and a biocompatible amino acid-like ligand suggests potential applications as therapeutic agents. Areas of interest include anticancer and antimicrobial drug development.
Conclusion
This compound is a promising ligand for the development of novel metal complexes with diverse applications. While more research is needed to fully elucidate the properties of its coordination compounds, the foundational knowledge from related systems provides a strong basis for future investigations. This technical guide serves as a resource for researchers to design and synthesize new metal complexes based on this versatile ligand, paving the way for advancements in catalysis, medicine, and materials science.
An In-depth Technical Guide to the Stability and Storage of Methyl 2-amino-2-(pyridin-2-YL)acetate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is based on established principles of chemical stability for analogous compounds, as specific stability data for Methyl 2-amino-2-(pyridin-2-YL)acetate is not extensively available in public literature. It is intended to provide a comprehensive framework for handling, storing, and assessing the stability of this compound.
Introduction
This compound is a heterocyclic compound incorporating an α-amino ester and a pyridine moiety. These functional groups dictate its chemical reactivity and, consequently, its stability profile. Understanding the potential degradation pathways and optimal storage conditions is critical for maintaining the compound's integrity during research and development, ensuring the reliability of experimental results, and defining its shelf-life in pharmaceutical preparations.
This guide provides a detailed overview of the inferred stability of this compound, recommended storage conditions, and a comprehensive experimental protocol for its stability assessment.
Inferred Stability Profile
The stability of this compound is primarily influenced by its α-amino ester and pyridine functionalities.
Susceptibility to Hydrolysis
The ester group is susceptible to hydrolysis, which can be catalyzed by both acid and base. At non-neutral pH, the ester can hydrolyze to form the corresponding carboxylic acid, 2-amino-2-(pyridin-2-yl)acetic acid, and methanol. The rate of hydrolysis is pH-dependent.[1]
Oxidative Stability
The pyridine ring and the amino group can be susceptible to oxidation.[2] The nitrogen atom in the pyridine ring can be oxidized to an N-oxide.[2] All organic compounds, including amino acids, are susceptible to oxidation when exposed to air and light. For this reason, they are often stored in brown bottles filled with nitrogen at low temperatures.
Thermal Stability
In the absence of other stressors like moisture, the solid form of the compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation processes, particularly in the presence of moisture or reactive impurities.
Photostability
Compounds containing aromatic rings like pyridine can be sensitive to light, which may induce photochemical degradation. Exposure to UV or visible light could potentially lead to the formation of degradation products.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on general guidelines for amino acid derivatives.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C for long-term storage. Short-term storage at ambient temperature (15-25°C) is acceptable if protected from other stressors.[4] | Reduces the rate of potential degradation reactions. |
| Humidity | Store in a dry environment, in a tightly sealed container. The use of a desiccator is recommended. | The ester is susceptible to hydrolysis, and the compound may be hygroscopic. |
| Light | Protect from light by storing in an amber or opaque container. | To prevent potential photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation. |
| Handling | Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.[5] | Minimizes water contamination. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9] This study also helps in developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[10][11]
Objective
To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Materials
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate or acetate)
-
Calibrated pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw aliquots at different time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same temperature and time point conditions as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the samples at room temperature and withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Solid State: Place the solid compound in an oven at 80°C.
-
Solution State: Keep the stock solution in an oven at 80°C.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Peak purity analysis of the parent peak should be performed to ensure that no degradation products are co-eluting.
-
Visualization of Stability Testing Workflow
The following diagram illustrates a general workflow for assessing the stability of a chemical compound.
Caption: General workflow for a stability study.
Conclusion
While specific experimental data for this compound is limited, a comprehensive understanding of its potential stability can be inferred from its chemical structure. The compound is likely susceptible to hydrolysis and oxidation. Therefore, stringent control over storage conditions, particularly temperature, humidity, and light, is crucial for maintaining its purity and integrity. The provided forced degradation protocol offers a robust framework for experimentally determining its stability profile, which is a critical step in its development for research or pharmaceutical applications.
References
- 1. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. pangoo.biz [pangoo.biz]
- 5. peptide.com [peptide.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
An In-depth Technical Guide to the Safety and Handling of Methyl 2-amino-2-(pyridin-2-YL)acetate
Hazard Identification and Classification
Methyl 2-amino-2-(pyridin-2-YL)acetate is a pyridine derivative. Pyridine and its derivatives are known to be hazardous.[1] Based on the known toxicological profiles of aminopyridines, this compound should be considered toxic if swallowed, in contact with skin, or if inhaled.[2][3] It is also likely to cause skin and eye irritation.[4]
Potential Health Effects:
-
Acute Effects: Exposure to aminopyridines can lead to headaches, dizziness, and respiratory irritation.[5] In severe cases of over-exposure, it can result in convulsions and even death.[6][7]
-
Chronic Effects: Repeated exposure to highly toxic materials like aminopyridines may lead to a general deterioration of health due to accumulation in one or more organs.[8]
Anticipated GHS Hazard Classification (based on related compounds):
-
Acute Toxicity, Oral (Category 3/4)
-
Acute Toxicity, Dermal (Category 3/4)
-
Acute Toxicity, Inhalation (Category 3/4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
-
Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)
Toxicological Data Summary
Quantitative toxicological data for this compound is not available. The following table presents data for a structurally related compound, 2-Aminopyridine, to provide an indication of its potential toxicity.
| Compound | CAS Number | Test | Route | Species | Value | Reference |
| 2-Aminopyridine | 504-29-0 | LD50 | Oral | Rat | 200 mg/kg | [9] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals.
Safe Handling and Storage Protocols
Adherence to stringent safety protocols is essential when working with this compound.
3.1. Engineering Controls:
-
All work with this compound should be conducted in a properly functioning and certified chemical fume hood.[4][5]
-
Ensure that emergency eyewash stations and safety showers are readily accessible and within close proximity to the workstation.[10]
3.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[1]
-
Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene) is recommended. Latex gloves should be avoided.[1][5]
-
Skin and Body Protection: A chemical-resistant lab coat should be worn. For larger quantities or in case of a higher risk of exposure, a chemical-resistant apron may be necessary.[4]
-
Respiratory Protection: If work cannot be conducted in a fume hood or if ventilation is inadequate, a NIOSH-approved respirator is required.[1]
3.3. General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly before breaks and immediately after handling the product.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
3.4. Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed.[5]
-
Store away from ignition sources and incompatible materials such as strong oxidizing agents and strong acids.[10][11]
Experimental Protocols
4.1. Protocol for Handling and Dispensing:
-
Ensure all required engineering controls are operational and personal protective equipment is worn correctly before handling the compound.
-
Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.
-
Keep the container with the compound sealed when not in use.
-
After handling, decontaminate all surfaces and equipment.
-
Wash hands thoroughly after removing gloves.
4.2. Protocol for Spill Clean-up:
-
Minor Spill (<1 Liter):
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Confine the spill using absorbent material.[6]
-
Carefully sweep or scoop up the spilled material into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Double bag and securely fasten all spill materials and label as hazardous waste.[6]
-
-
Major Spill (>1 Liter):
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team or environmental health and safety office immediately.[6]
-
4.3. Protocol for Waste Disposal:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[10]
-
Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.
Emergency Procedures
5.1. First Aid Measures:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][6]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][12]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Visualizations
6.1. Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
6.2. Emergency Response Logic
Caption: Logical flow of actions in response to an exposure event.
6.3. Hypothetical Toxicological Pathway
Note: The biological activity of this compound has not been characterized. The following diagram illustrates a potential mechanism of toxicity based on the known action of some aminopyridines as potassium channel blockers. This is a hypothetical model for research consideration.
Caption: Hypothetical pathway for neurotoxicity via potassium channel blockade.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. alkalimetals.com [alkalimetals.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. thermofishersci.in [thermofishersci.in]
- 12. PYRIDINE, 4-AMINO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Reactivity of the Amino Group in Methyl 2-amino-2-(pyridin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the primary amino group in Methyl 2-amino-2-(pyridin-2-YL)acetate. This compound, a valuable building block in medicinal chemistry, possesses a unique electronic and structural profile due to the presence of a pyridine ring and a methyl ester group, both of which modulate the nucleophilicity and reactivity of the adjacent amino functionality. This guide delves into the fundamental aspects of its reactivity, including its basicity, and explores key transformations such as acylation, alkylation, and condensation reactions. Detailed experimental protocols for these reactions, based on established methodologies for analogous compounds, are provided. Furthermore, this document includes quantitative data where available and utilizes visualizations to illustrate reaction pathways and experimental workflows, serving as a critical resource for researchers engaged in the synthesis and modification of pyridyl-containing amino acid derivatives for drug discovery and development.
Core Concepts: Structure and Electronic Effects
This compound is an α-amino ester characterized by the presence of a pyridine ring directly attached to the α-carbon. This structural feature is paramount in dictating the reactivity of the amino group.
-
Inductive Effect: The sp²-hybridized nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which can decrease the electron density on the α-amino group, thereby reducing its basicity and nucleophilicity compared to a simple alkyl amino ester.
-
Steric Hindrance: The pyridine ring presents a degree of steric bulk around the amino group, which can influence the approach of electrophiles.
-
Chelation: The nitrogen atom of the pyridine ring and the amino group can potentially act as a bidentate ligand, chelating with metal ions. This property can be exploited in certain catalytic reactions.
Basicity and pKa
dot
Caption: Influence of the Pyridin-2-yl Group on Amino Group Basicity.
Key Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, enabling it to participate in a variety of chemical transformations.
N-Acylation
N-acylation is a fundamental reaction for the protection of the amino group or for the introduction of new functional moieties. This reaction typically involves the treatment of the amino ester with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.
General Reaction Scheme:
Where R-CO-X is the acylating agent (e.g., X = Cl, OCOR').
dot
Caption: General Workflow for N-Acylation.
Quantitative Data for N-Acylation of an Analogous Compound
Due to the lack of specific data for the title compound, the following table presents data for the N-acetylation of 2-amino-4-methylpyridine, a structurally related compound.
| Reactant | Acylating Agent | Product | Yield | Reference |
| 2-amino-4-methylpyridine | Acetic Anhydride | N-(4-methylpyridin-2-yl)acetamide | 95% | [3] |
Experimental Protocol: N-Acetylation (Adapted from a similar procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N-acetylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new singlet corresponding to the acetyl methyl group in the ¹H NMR spectrum and a downfield shift of the α-proton are indicative of successful acylation. A molecular ion peak in the mass spectrum corresponding to the N-acetylated product would confirm its formation.[4][5]
N-Alkylation
N-alkylation introduces an alkyl group onto the amino nitrogen. Reductive amination is a common method for mono-alkylation, while direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products.
Reductive Amination:
This two-step, one-pot procedure involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
dot
Caption: Reductive Amination Pathway.
Quantitative Data for N-Alkylation of Analogous Compounds
The following data is for the reductive alkylation of various α-amino methyl esters.[6]
| Amino Ester | Aldehyde | Reducing Agent | Product | Yield |
| H-Phe-OMe·HCl | Benzaldehyde | NaBH₄ | N-Benzyl-Phe-OMe | Good |
| H-Ala-OMe·HCl | Isovaleraldehyde | NaBH₄ | N-Isopentyl-Ala-OMe | Good |
Experimental Protocol: N-Benzylation via Reductive Amination (Adapted)
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add benzaldehyde (1.1 eq) and triethylamine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to the benzyl group and the disappearance of one of the N-H protons (in ¹H NMR) indicate successful benzylation. Mass spectrometry should show the molecular ion peak for the N-benzylated product.[7]
Condensation Reactions
The amino group of this compound can participate in condensation reactions with carbonyl compounds to form five- or six-membered rings. A notable example is the Pictet-Spengler reaction.
Pictet-Spengler Reaction:
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system.[8] While the title compound is not a β-arylethylamine, the pyridyl ring can act as the nucleophilic aromatic component for the cyclization.
dot
Caption: Simplified Pictet-Spengler Reaction Pathway.
Experimental Protocol: Pictet-Spengler Reaction (General Procedure)
-
Reaction Setup: Dissolve this compound (1.0 eq) and an aldehyde (e.g., formaldehyde or a protected glutaraldehyde, 1.1 eq) in a suitable solvent such as toluene or dichloromethane.
-
Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid, TFA) or a Lewis acid.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the resulting heterocyclic product by column chromatography.
-
Characterization: Confirm the structure of the cyclized product by spectroscopic methods. The disappearance of the aldehyde proton and the appearance of new signals in the aromatic and aliphatic regions of the ¹H NMR spectrum, along with a corresponding molecular ion in the mass spectrum, will confirm the formation of the new heterocyclic ring system.
Conclusion
The amino group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. Its reactivity is a nuanced interplay of the electron-withdrawing nature of the pyridyl ring and steric factors. This guide has provided a foundational understanding of its reactivity in key transformations such as N-acylation, N-alkylation, and condensation reactions. The provided experimental protocols, adapted from closely related systems, offer a starting point for the synthesis of novel derivatives. The continued exploration of the reactivity of this and similar building blocks will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
- 1. susi.usi.ch [susi.usi.ch]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. A procedure for the rapid, quantitative N-acetylation of amino sugar methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acids [medizin.uni-muenster.de]
- 6. hmdb.ca [hmdb.ca]
- 7. Benzyl glycinate | C9H11NO2 | CID 409140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Hydrolysis of Methyl 2-amino-2-(pyridin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical hydrolysis of Methyl 2-amino-2-(pyridin-2-YL)acetate to its corresponding carboxylic acid, 2-amino-2-(pyridin-2-yl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for both alkaline and acidic hydrolysis, supported by quantitative data and workflow visualizations.
Introduction
2-Amino-2-(pyridin-2-yl)acetic acid is a valuable building block in medicinal chemistry, primarily due to the presence of a chiral center and the versatile reactivity of the pyridine ring and the amino acid functionality. Its derivatives have been explored for a range of therapeutic applications. The hydrolysis of its methyl ester, this compound, is a fundamental deprotection step to unmask the carboxylic acid group for further chemical modifications, such as amide bond formation. The choice between alkaline and acidic hydrolysis conditions can significantly impact reaction yield, purity, and the potential for side reactions, including racemization of the chiral center.
Reaction Pathway
The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-amino-2-(pyridin-2-yl)acetic acid and methanol. This reaction can be catalyzed by either an acid or a base.
Caption: General reaction scheme for the hydrolysis of the methyl ester.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are detailed below: alkaline (saponification) and acidic hydrolysis. The choice of method may depend on the stability of other functional groups in the molecule and the desired work-up procedure.
Method 1: Alkaline Hydrolysis (Saponification)
Alkaline hydrolysis, or saponification, is a widely used method for the de-esterification of amino acid esters. The use of lithium hydroxide is often preferred to minimize the risk of racemization.[1]
Experimental Workflow: Alkaline Hydrolysis ```dot digraph "Alkaline Hydrolysis Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
A [label="Dissolve Ester in THF/Water", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Add LiOH solution", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Stir at Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Monitor Reaction by TLC/LC-MS", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Acidify with aq. HCl to pH ~6-7", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Extract with Organic Solvent (e.g., EtOAc)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Dry Organic Layer (Na2SO4)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Concentrate in vacuo", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Purify by Recrystallization/Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"];
A -> B -> C -> D; D -> E [label="Upon Completion"]; E -> F -> G -> H -> I; }``` Caption: Step-by-step workflow for the alkaline hydrolysis process.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v), add a solution of lithium hydroxide (LiOH) (1.5 - 2.0 eq) in water.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully acidify the mixture to a pH of approximately 6-7 with aqueous hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-2-(pyridin-2-yl)acetic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Value/Condition |
| Base | Lithium Hydroxide (LiOH) |
| Solvent | Tetrahydrofuran (THF) / Water |
| Temperature | Room Temperature |
| Stoichiometry (Base) | 1.5 - 2.0 equivalents |
| Typical Reaction Time | 2 - 6 hours |
| Typical Yield | > 90% |
Table 1: Summary of typical conditions for alkaline hydrolysis.
Method 2: Acidic Hydrolysis
Acid-catalyzed hydrolysis is an alternative method, although it may require harsher conditions and can sometimes lead to side reactions, including racemization, depending on the substrate.
[2]Experimental Workflow: Acidic Hydrolysis
Caption: Step-by-step workflow for the acidic hydrolysis process.
Detailed Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid, such as 6 M hydrochloric acid (HCl).
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) using a base, such as aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to precipitate the product.
-
-
Purification: Collect the precipitated solid by filtration, wash with cold water and then with a water-miscible organic solvent (e.g., cold ethanol or acetone), and dry under vacuum.
| Parameter | Value/Condition |
| Acid | Hydrochloric Acid (HCl) |
| Concentration | 3 - 6 M |
| Temperature | Reflux |
| Typical Reaction Time | 4 - 12 hours |
| Typical Yield | 80 - 95% |
Table 2: Summary of typical conditions for acidic hydrolysis.
Data Presentation and Comparison
| Feature | Alkaline Hydrolysis | Acidic Hydrolysis |
| Reagents | LiOH, THF/H₂O | HCl, H₂O |
| Temperature | Room Temperature | Reflux |
| Reaction Time | Shorter (2-6 h) | Longer (4-12 h) |
| Work-up | Extraction, pH adjustment | pH adjustment, precipitation |
| Potential Issues | Potential for base-sensitive group reactivity | Potential for acid-sensitive group reactivity, racemization |
| Yield | Generally high (>90%) | Generally high (80-95%) |
Table 3: Comparative summary of alkaline and acidic hydrolysis methods.
Conclusion
The hydrolysis of this compound to 2-amino-2-(pyridin-2-yl)acetic acid can be effectively achieved through both alkaline and acidic conditions. The choice of methodology should be guided by the overall synthetic strategy, the presence of other functional groups, and the desired purity profile of the final product. For substrates sensitive to racemization, mild alkaline hydrolysis using lithium hydroxide at room temperature is the recommended approach. Acidic hydrolysis provides a viable alternative, particularly for robust substrates where a straightforward precipitation-based work-up is advantageous. Careful monitoring and optimization of reaction conditions are crucial for achieving high yields and purity.
References
Methodological & Application
Asymmetric Synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-2-(pyridin-2-yl)acetate is a chiral α-amino ester derivative of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, makes it a valuable building block for the synthesis of a wide range of biologically active compounds, including potential enzyme inhibitors, receptor modulators, and other therapeutic agents. The stereochemistry at the α-carbon is crucial for the pharmacological activity of its downstream products, necessitating precise control during synthesis. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this important chiral intermediate.
Overview of Synthetic Strategies
The asymmetric synthesis of α-amino esters, particularly those containing a heteroaromatic ring like pyridine, presents unique challenges. Key strategies to achieve high enantioselectivity include:
-
Catalytic Asymmetric Strecker Reaction: This classic method involves the three-component reaction of an aldehyde (2-pyridinecarboxaldehyde), an amine, and a cyanide source, catalyzed by a chiral catalyst. The resulting α-aminonitrile can then be hydrolyzed and esterified to yield the target compound.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
-
Asymmetric Amination of α-Keto Esters: The enantioselective reduction of an imine formed from the corresponding α-keto ester and an amine source, using a chiral catalyst, can provide the desired α-amino ester.
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed for the asymmetric alkylation of glycine Schiff bases with suitable electrophiles.
This document will focus on providing a detailed protocol based on the highly effective Asymmetric Strecker Reaction, a method known for its reliability and scalability.
Application Note 1: Asymmetric Strecker Reaction Protocol
This protocol outlines a two-step synthesis of enantiomerically enriched this compound starting from 2-pyridinecarboxaldehyde. The key step is the organocatalytic asymmetric Strecker reaction to form a chiral α-aminonitrile, followed by hydrolysis and esterification.
Step 1: Asymmetric Synthesis of (R)- or (S)-2-Amino-2-(pyridin-2-yl)acetonitrile
This step utilizes a chiral thiourea or guanidine-based organocatalyst to control the stereoselective addition of cyanide to the imine formed in situ from 2-pyridinecarboxaldehyde and an amine.
Table 1: Reaction Parameters for Asymmetric Strecker Reaction
| Parameter | Value |
| Reactants | |
| 2-Pyridinecarboxaldehyde | 1.0 equiv |
| Benzylamine | 1.0 equiv |
| Trimethylsilyl cyanide (TMSCN) | 1.5 equiv |
| Catalyst | |
| Chiral Thiourea Catalyst (e.g., Takemoto catalyst) | 5-10 mol% |
| Solvent | Toluene or Dichloromethane (DCM) |
| Temperature | -20 °C to room temperature |
| Reaction Time | 12-48 hours |
| Typical Yield | 85-95% |
| Typical Enantiomeric Excess (ee) | 90-99% |
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral thiourea catalyst (0.05-0.10 equiv).
-
Dissolve the catalyst in the chosen anhydrous solvent (e.g., 10 mL of toluene per 1 mmol of aldehyde).
-
Add 2-pyridinecarboxaldehyde (1.0 equiv) and benzylamine (1.0 equiv) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at this temperature for the specified time (12-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude α-aminonitrile can be purified by column chromatography on silica gel.
Step 2: Hydrolysis and Esterification to this compound
The resulting chiral α-aminonitrile is then converted to the target methyl ester.
Table 2: Conditions for Hydrolysis and Esterification
| Parameter | Value |
| Hydrolysis Reagent | Concentrated Hydrochloric Acid (HCl) |
| Esterification Reagent | Methanol (MeOH) with Thionyl Chloride (SOCl₂) or H₂SO₄ |
| Temperature (Hydrolysis) | Reflux |
| Temperature (Esterification) | Reflux |
| Reaction Time (Hydrolysis) | 4-8 hours |
| Reaction Time (Esterification) | 8-16 hours |
| Typical Yield (over 2 steps) | 70-85% |
Experimental Protocol:
-
To the purified α-aminonitrile from Step 1, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours until the hydrolysis of the nitrile and deprotection of the amine is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess HCl.
-
To the resulting crude amino acid hydrochloride, add anhydrous methanol.
-
Cool the methanolic suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-16 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude methyl ester hydrochloride.
-
The product can be purified by recrystallization or by neutralization with a base (e.g., NaHCO₃) followed by extraction and column chromatography to yield the free amino ester.
Visualizing the Workflow
Asymmetric Strecker Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Signaling Pathway Analogy: Catalyst-Substrate Interaction
The enantioselectivity of the key Strecker reaction is dictated by the interaction between the chiral catalyst and the transiently formed imine. This can be visualized as a signaling pathway where the catalyst directs the incoming nucleophile to a specific face of the imine.
Caption: Catalyst-substrate interaction model for enantioselective cyanation.
Conclusion
The asymmetric synthesis of this compound is a critical process for the development of novel pharmaceuticals. The provided protocol, based on the robust Asymmetric Strecker Reaction, offers a reliable and highly enantioselective route to this valuable chiral building block. Researchers and drug development professionals can adapt and optimize these methods for their specific needs, contributing to the advancement of medicinal chemistry. Careful selection of the chiral catalyst and optimization of reaction conditions are paramount to achieving high yields and enantiopurities.
Application Notes and Protocols for the Chiral Resolution of Methyl 2-amino-2-(pyridin-2-yl)acetate Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-amino-2-(pyridin-2-yl)acetate is a chiral synthetic building block of significant interest in pharmaceutical research and development. The stereochemistry of such molecules can profoundly influence their biological activity, pharmacokinetic profiles, and toxicological properties. Consequently, the ability to isolate and analyze the individual enantiomers is critical for the development of safe and effective chiral drugs.[1][2] This document provides detailed protocols for the analytical and preparative scale chiral resolution of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and classical diastereomeric salt formation.
Section 1: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and analysis of enantiomers.[1][3][4] The direct approach involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Analytical Method Development
This protocol outlines a systematic approach to developing a robust analytical HPLC method for the baseline separation of (R)- and (S)-Methyl 2-amino-2-(pyridin-2-yl)acetate.
1.1.1. Recommended Chiral Stationary Phases (CSPs)
Given the structure of the analyte (an amino acid ester with an aromatic pyridine ring), polysaccharide-based and Pirkle-type CSPs are excellent starting points for method development.[3][4]
| CSP Type | Recommended Columns | Rationale |
| Polysaccharide-based | Chiralcel® OD-H, Chiralpak® AD-H | Broad enantioselectivity for a wide range of chiral compounds, including those with aromatic groups and hydrogen bond donors/acceptors. |
| Pirkle-type (Brush-type) | Whelk-O® 1 | Effective for separating enantiomers of aryl-substituted compounds.[3] |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ T | Known for its utility in separating underivatized amino acids and their derivatives.[5] |
1.1.2. Experimental Protocol: Mobile Phase Screening
A systematic screening of mobile phases is crucial for achieving optimal separation.
Workflow for Analytical Method Development
Caption: Workflow for chiral HPLC analytical method development.
Detailed Steps:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Initial Screening Conditions:
-
Columns: Chiralcel® OD-H, Chiralpak® AD-H, Whelk-O® 1 (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Hexane/Isopropanol (90:10, v/v)
-
Hexane/Ethanol (80:20, v/v)
-
For basic compounds like the target analyte, add a basic modifier such as 0.1% diethylamine (DEA) to improve peak shape.[3]
-
-
Reversed-Phase:
-
Methanol/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Acetonitrile/Water (50:50, v/v) with 0.1% TFA
-
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the strong to weak solvent. Adjust the flow rate and column temperature to improve resolution and analysis time.
1.1.3. Expected Quantitative Data
The following table presents typical, expected results for the analytical separation based on data for structurally similar compounds. Actual results may vary.
| Parameter | Expected Value |
| Retention Time (k1) | 2.0 - 10.0 |
| Retention Time (k2) | 2.5 - 12.0 |
| Separation Factor (α) | > 1.2 |
| Resolution (Rs) | > 1.5 (baseline separation) |
Section 2: Chiral Resolution by Diastereomeric Salt Formation
For preparative scale separation, classical resolution via diastereomeric salt formation remains a widely used and cost-effective method.[2][6] This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[2][6]
Principle of Resolution
The racemic this compound (a base) is reacted with an enantiomerically pure chiral acid to form two diastereomeric salts.
(R/S)-Base + (R)-Acid → (R)-Base-(R)-Acid + (S)-Base-(R)-Acid
These diastereomers possess different physical properties, notably solubility, allowing for their separation.[2]
Logical Flow of Diastereomeric Salt Resolution
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Selection of Resolving Agent and Solvent
The choice of the chiral resolving agent and the crystallization solvent is critical for successful resolution.[7]
Recommended Resolving Agents:
-
(+)-Tartaric Acid
-
(-)-Dibenzoyl-L-tartaric acid
-
(+)-Camphorsulfonic acid
Solvent Screening:
A range of solvents should be screened to find one in which the diastereomeric salts have moderate and differing solubilities.
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ketones | Acetone, Methyl Ethyl Ketone |
| Esters | Ethyl Acetate |
| Aqueous Mixtures | Ethanol/Water, Methanol/Water |
Experimental Protocol: Preparative Resolution
-
Dissolution: Dissolve one molar equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., ethanol).
-
Addition of Resolving Agent: To this solution, add a solution of 0.5 molar equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent often yields a salt with higher enantiomeric purity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator (e.g., 4 °C) for several hours to facilitate the crystallization of the less soluble diastereomeric salt.[2][7]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[7]
-
Liberation of the Free Base:
-
Suspend the collected diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) dropwise until the pH is basic (pH ~9-10) to break the salt and liberate the free amino ester.
-
Extract the free enantiomerically-enriched ester into an organic solvent such as ethyl acetate or dichloromethane.
-
-
Purification and Analysis:
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Determine the yield and measure the enantiomeric excess (e.e.) of the product using the analytical chiral HPLC method developed in Section 1.
-
Section 3: Data Summary
This section summarizes the key parameters and expected outcomes for the described chiral resolution protocols.
HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol:DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV, 254 nm |
| Injection Volume | 10 µL |
Diastereomeric Salt Resolution Data
| Parameter | Description |
| Racemate | This compound |
| Resolving Agent | (+)-Tartaric Acid |
| Solvent | Ethanol |
| Expected Yield | < 50% for one enantiomer (theoretical max) |
| Expected Enantiomeric Excess | > 90% (after one crystallization) |
Note: The yield and enantiomeric excess are highly dependent on the specific crystallization conditions and may require optimization. The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.
References
Application Notes and Protocols for the Enantiomeric Separation of Methyl 2-amino-2-(pyridin-2-YL)acetate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Methyl 2-amino-2-(pyridin-2-YL)acetate. Given the critical importance of stereoisomeric purity in pharmaceutical research and development, reliable analytical methods for chiral separation are essential. This application note outlines recommended chiral stationary phases (CSPs), mobile phase screening protocols, and detailed experimental conditions to achieve baseline separation of the enantiomers of this pyridyl-α-amino acid ester.
Introduction
This compound is a chiral molecule containing a pyridine ring, a common structural motif in pharmacologically active compounds. The stereochemistry of such molecules can significantly influence their biological activity, pharmacokinetic profiles, and potential toxicity. Consequently, the ability to accurately determine and control the enantiomeric purity is a critical aspect of drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the precise separation and quantification of enantiomers.[1][2] This application note details a systematic approach to developing a reliable HPLC method for this specific compound.
Recommended Chiral Stationary Phases (CSPs)
Based on the structure of this compound, which features a primary amine, an ester group, and an aromatic pyridine ring, several types of CSPs are suitable for achieving enantiomeric separation. Polysaccharide-based CSPs are highly recommended due to their broad applicability for a wide range of chiral compounds, including those with aromatic moieties.[3]
Primary Recommendations:
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)): This CSP is known for its excellent performance in separating a wide variety of chiral compounds through hydrogen bonding, π-π interactions, and steric hindrance.[4] It is a strong candidate for the target analyte.
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Similar to cellulose-based phases, amylose-based CSPs are highly effective for the resolution of aromatic and amino acid-like compounds.[1] Chiralpak® AD-H often provides complementary selectivity to cellulose-based columns.
Alternative CSPs to Consider:
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® T): These phases are particularly effective for the separation of underivatized amino acids and their derivatives, offering multiple interaction mechanisms including hydrogen bonding and ionic interactions.[3][5]
-
Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+)): These are specifically designed for the separation of zwitterionic molecules like amino acids and can be effective for amino acid esters as well.[3][6]
Experimental Protocols
Protocol 1: Recommended Method using Lux® Cellulose-1
This protocol provides a starting point for the enantiomeric separation of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
-
Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (IPA)
-
Additive: Diethylamine (DEA)
-
Sample: this compound dissolved in mobile phase or a compatible solvent.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C (Ambient) |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL |
3. Method Optimization:
-
Mobile Phase Composition: The ratio of n-Hexane to Isopropanol can be adjusted to optimize retention times and resolution. Increasing the percentage of Isopropanol will generally decrease retention time. A screening range of 90:10 to 70:30 (n-Hexane:Isopropanol) is recommended.
-
Additive: For basic compounds like the target analyte, a small amount of a basic additive like Diethylamine (DEA) is often necessary to improve peak shape and resolution. The concentration can be varied from 0.05% to 0.2%.
Protocol 2: CSP and Mobile Phase Screening
For novel compounds or when the primary method is not successful, a systematic screening approach is recommended.
1. Column Screening:
-
Test the separation on the primary and alternative recommended columns:
-
Lux® Cellulose-1
-
Chiralpak® AD-H
-
Astec® CHIROBIOTIC® T
-
2. Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
-
Mobile Phase C: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) - Note: An acidic additive may be tried, but a basic additive is more likely to be effective for this analyte.
3. Mobile Phase Screening (Reversed Phase - for CHIROBIOTIC T):
-
Mobile Phase D: Acetonitrile / Water / TFA (60:40:0.1, v/v/v)
-
Mobile Phase E: Methanol / Water / TFA (60:40:0.1, v/v/v)
Run the sample on each column with each appropriate mobile phase to identify the most promising conditions for further optimization.
Data Presentation
The following tables summarize expected performance and provide a template for presenting experimental data.
Table 1: Recommended CSPs and General Performance
| CSP Type | Chiral Selector | Example Column | Interaction Mechanism | Suitability for Target Analyte |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Lux® Cellulose-1, Chiralcel® OD | Hydrogen bonds, π-π interactions, steric hindrance | High |
| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H, Lux® Amylose-1 | Hydrogen bonds, π-π interactions, steric hindrance | High |
| Macrocyclic Glycopeptide | Teicoplanin | Astec® CHIROBIOTIC® T | Hydrogen bonding, ionic interactions, inclusion | Good |
| Zwitterionic | Cinchona alkaloid derivatives | CHIRALPAK® ZWIX(+) | Ion-exchange, polar interactions | Good |
Table 2: Example Chromatographic Data for Aromatic Amino Acid Esters on Polysaccharide CSPs
Note: This table presents data for structurally similar compounds to provide an expectation of performance. Retention times (k) and resolution (Rs) are highly dependent on the specific analyte and conditions.
| Analyte (NBD derivative) | CSP | Mobile Phase (% 2-propanol in Hexane) | k1 | k2 | α | Rs |
| Phenylalanine ethyl ester | Chiralpak IA | 20% | 2.05 | 2.41 | 1.18 | 2.65 |
| Phenylalanine ethyl ester | Chiralpak AD-H | 20% | 2.48 | 3.12 | 1.26 | 3.80 |
| Leucine ethyl ester | Chiralpak IA | 10% | 1.57 | 3.73 | 2.37 | 11.77 |
| Leucine ethyl ester | Chiralpak AD-H | 10% | 2.87 | 4.08 | 1.42 | 12.90 |
| Phenylglycine ethyl ester | Chiralpak IA | 20% | 2.12 | 2.41 | 1.14 | 1.79 |
| Phenylglycine ethyl ester | Chiralpak AD-H | 20% | 2.48 | 3.10 | 1.25 | 3.50 |
Data adapted from a study on NBD-derivatized amino acid esters on various polysaccharide CSPs. This derivatization is not required for the target analyte but illustrates the general performance of these columns for this compound class.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Principle of Chiral Recognition on a CSP.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for the Synthesis and Evaluation of 2-Aminopyridine Analogs as iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 2-aminopyridine-based inhibitors of inducible nitric oxide synthase (iNOS) and protocols for evaluating their inhibitory activity. The information is intended to guide researchers in medicinal chemistry and pharmacology in the development of novel therapeutic agents targeting iNOS.
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) upon stimulation by pro-inflammatory cytokines and microbial products. While NO is crucial for host defense, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. Therefore, selective inhibition of iNOS is a promising therapeutic strategy. 2-Aminopyridine derivatives have emerged as a potent class of iNOS inhibitors, with significant potential for drug development. This document outlines the synthesis of these analogs and methods to assess their efficacy.
iNOS Signaling Pathway
The expression of iNOS is triggered by various inflammatory stimuli, leading to the production of nitric oxide. Understanding this pathway is crucial for identifying therapeutic targets.
Caption: iNOS signaling pathway and point of inhibition.
Data Presentation: Inhibitory Activity of 2-Aminopyridine Analogs against iNOS
The following table summarizes the in vitro inhibitory activity of a series of 2-aminopyridine analogs against the iNOS enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | R1 | R2 | iNOS IC50 (nM) | Reference |
| 1 | H | H | 1900 | [1] |
| 2 | CH3 | H | 6 | [2] |
| 3 | CH3 | Propyl | 28 | [3] |
| 4 | CH3 | Isopropyl | 35 | [3] |
| 5 | CH3 | Cyclopropyl | 40 | [3] |
| 6 | CH3 | Phenyl | >10000 | [3] |
| 7 | Ethyl | H | 100 | [3] |
| 8 | Propyl | H | 120 | [3] |
Experimental Protocols
Synthesis of 2-Amino-4-methyl-6-propylpyridine (Compound 3)
This protocol describes a representative synthesis of a potent 2-aminopyridine-based iNOS inhibitor.
Workflow for the Synthesis of 2-Amino-4-methyl-6-propylpyridine
Caption: Synthetic workflow for a 2-aminopyridine analog.
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
3,5-Dimethyl-1H-pyrrole-2,4-dicarbaldehyde
-
Methanol
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether
-
Propionaldehyde
-
Hydroxylamine hydrochloride
-
Ethanol
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Protection of the Amino Group
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in methanol, add 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde (1.1 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the protected 2-amino-4-methylpyridine.
Step 2: Lithiation and Alkylation
-
Dissolve the protected 2-amino-4-methylpyridine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add propionaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 6-(1-hydroxypropyl)-4-methyl-2-(pyrrol-1-yl)pyridine, can be used in the next step without further purification.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in a mixture of ethanol and water (2:1).
-
Add hydroxylamine hydrochloride (4.0 eq) to the solution.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 2-amino-4-methyl-6-propylpyridine, by silica gel column chromatography.
Measurement of iNOS Inhibitory Activity using the Griess Assay
This protocol details the determination of the inhibitory potency of the synthesized compounds on iNOS activity by measuring the accumulation of nitrite, a stable breakdown product of NO.[4]
Principle of the Griess Assay
The Griess assay is a colorimetric method for the detection of nitrite. In this two-step diazotization reaction, nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at 540 nm.
Workflow for the Griess Assay
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from Methyl 2-amino-2-(pyridin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds, namely pyrimidine and imidazole derivatives, utilizing Methyl 2-amino-2-(pyridin-2-YL)acetate as a key starting material. This versatile building block, possessing both a primary amine and an ester functional group, offers a convenient entry point to a variety of heterocyclic scaffolds of significant interest in medicinal chemistry. The synthesized compounds and their analogues have shown potential in various therapeutic areas, including as kinase inhibitors and anti-inflammatory agents.
Application Note 1: Synthesis of 4-(Pyridin-2-yl)pyrimidin-2-ol
Reaction Principle:
The synthesis of the pyrimidinone ring is a classic cyclocondensation reaction. In this protocol, this compound undergoes a condensation reaction with a β-ketoester, such as ethyl acetoacetate, in the presence of a base. The primary amine of the starting material reacts with one of the carbonyl groups of the β-ketoester, followed by intramolecular cyclization through the reaction of the ester group with the second carbonyl, leading to the formation of the dihydropyrimidinone ring. Subsequent tautomerization yields the more stable aromatic pyrimidin-2-ol.
Proposed Experimental Workflow:
Caption: Workflow for the synthesis of 4-(Pyridin-2-yl)pyrimidin-2-ol.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Sodium metal (1.2 eq)
-
Absolute Ethanol (solvent)
-
2M Hydrochloric acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add this compound (1.0 eq) and stir for 15 minutes at room temperature.
-
Add ethyl acetoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 2M hydrochloric acid until a precipitate forms.
-
Filter the solid precipitate and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-(Pyridin-2-yl)pyrimidin-2-ol.
Quantitative Data (Hypothetical):
| Product | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 4-(Pyridin-2-yl)pyrimidin-2-ol | 75 | 210-212 | 11.5 (br s, 1H, OH), 8.6 (d, 1H), 8.2 (d, 1H), 7.9 (t, 1H), 7.4 (t, 1H), 6.5 (s, 1H) | 165.2, 160.8, 152.5, 149.8, 137.2, 124.5, 121.0, 105.3 |
Biological Context:
Derivatives of 2-(pyridin-2-yl)pyrimidine have been investigated for their potential as anti-fibrotic agents.[1] Furthermore, various pyridine and pyrimidine derivatives have shown promise as inhibitors of c-Met kinase, a target in cancer therapy.[2]
Application Note 2: Synthesis of 2-Methyl-4-(pyridin-2-yl)-1H-imidazole
Reaction Principle:
The synthesis of this imidazole derivative follows a multicomponent reaction approach. This compound provides the C-N-C backbone. The reaction involves the condensation of the starting material with a 1,2-dicarbonyl compound, in this case, pyruvaldehyde (methylglyoxal), and a source of ammonia, such as ammonium acetate. The primary amine of the starting material, the aldehyde, and ammonia react to form a diimine intermediate, which then undergoes cyclization and oxidation to yield the substituted imidazole.
Proposed Experimental Workflow:
Caption: Workflow for the synthesis of 2-Methyl-4-(pyridin-2-yl)-1H-imidazole.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Pyruvaldehyde (40% solution in water, 1.1 eq)
-
Ammonium acetate (3.0 eq)
-
Glacial Acetic Acid (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium acetate (3.0 eq) in glacial acetic acid.
-
Add pyruvaldehyde (1.1 eq) to the mixture.
-
Heat the reaction mixture at 100°C for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Basify the aqueous solution with concentrated ammonium hydroxide until pH ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 2-Methyl-4-(pyridin-2-yl)-1H-imidazole.
Quantitative Data (Hypothetical):
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2-Methyl-4-(pyridin-2-yl)-1H-imidazole | 65 | 155-157 | 10.5 (br s, 1H, NH), 8.5 (d, 1H), 7.8 (d, 1H), 7.7 (t, 1H), 7.2 (t, 1H), 7.1 (s, 1H), 2.5 (s, 3H) | 149.5, 145.2, 142.8, 136.9, 122.8, 120.4, 115.6, 14.2 |
Biological Context:
Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] Specifically, substituted imidazoles have been explored as anti-inflammatory agents.[4]
Signaling Pathway Visualization
The synthesized compounds, particularly pyrimidine derivatives, may exert their biological effects through the inhibition of protein kinases, which are crucial components of intracellular signaling pathways. For instance, inhibition of a kinase like c-Met can disrupt downstream signaling cascades involved in cell proliferation and survival.
Caption: Proposed mechanism of action for a pyrimidine derivative.
References
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Reactions with Methyl 2-amino-2-(pyridin-2-yl)acetate Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed reactions have become an indispensable tool in modern organic synthesis, offering a cost-effective and versatile alternative to palladium-catalyzed transformations. The development of tailored ligands has been instrumental in expanding the scope and efficiency of these reactions. "Methyl 2-amino-2-(pyridin-2-yl)acetate" is a chiral bidentate N,N-ligand with significant potential in asymmetric catalysis. Its structure, featuring a pyridine ring and an α-amino ester moiety, allows for the formation of stable chiral copper complexes that can induce stereoselectivity in a variety of chemical transformations.
While direct literature on the application of "this compound" in copper catalysis is limited, we can infer its potential applications and establish robust protocols based on structurally analogous chiral pyridyl-containing ligands. This document provides detailed application notes and experimental protocols for key copper-catalyzed asymmetric reactions where this ligand is expected to show high efficacy. The presented data and methodologies are based on analogous systems and serve as a comprehensive guide for researchers exploring the catalytic potential of "this compound".
Potential Applications
Based on the performance of structurally similar chiral N,N-ligands in copper catalysis, "this compound" is anticipated to be a highly effective ligand for a range of asymmetric reactions, including but not limited to:
-
Asymmetric Henry (Nitroaldol) Reaction: The formation of chiral β-nitro alcohols, which are valuable precursors to β-amino alcohols and α-hydroxy acids.
-
Asymmetric Allylic Alkylation: The enantioselective formation of carbon-carbon bonds, creating chiral centers at the allylic position.
-
Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds in a stereocontrolled manner.
-
Cross-Coupling Reactions: Although less common for this ligand type, potential applications in C-N and C-O bond formation cannot be ruled out.
Application Note 1: Asymmetric Henry Reaction
The Asymmetric Henry Reaction is a powerful method for the enantioselective synthesis of β-nitro alcohols. The chiral copper complex formed from "this compound" is expected to effectively catalyze this transformation.
Data Presentation: Asymmetric Henry Reaction with Analogous Ligands
The following table summarizes representative results for the copper-catalyzed asymmetric Henry reaction using chiral amino-pyridine derived ligands, which are structurally similar to "this compound". This data provides a benchmark for the expected performance.
| Entry | Aldehyde | Nitroalkane | Copper Salt (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Nitromethane | Cu(OAc)₂ (5) | L1 (5.5) | EtOH | RT | 72 | 95 | 92 | [1] |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | Cu(OAc)₂ (5) | L1 (5.5) | EtOH | RT | 72 | 98 | 95 | [1] |
| 3 | 2-Naphthaldehyde | Nitromethane | Cu(OAc)₂ (5) | L1 (5.5) | EtOH | RT | 72 | 96 | 90 | [1] |
| 4 | Cyclohexanecarboxaldehyde | Nitromethane | Cu(OAc)₂ (5) | L2 (10) | i-PrOH | -20 | 48 | 97 | 67 | [2] |
| 5 | Isobutyraldehyde | Nitroethane | Cu(OAc)₂ (5) | L3 (5) | Toluene | -20 | 48 | 77 | 95 (syn) | [3] |
L1: Chiral aziridine phosphine oxide ligand. L2: Chiral C1-symmetric aminopinane-derived ligand. L3: Chiral amino-alcohol ligand derived from 1,1'-binaphthylazepine.
Experimental Protocol: General Procedure for Asymmetric Henry Reaction
This protocol is a general guideline and may require optimization for specific substrates when using "this compound".
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound
-
Aldehyde
-
Nitroalkane
-
Anhydrous solvent (e.g., Ethanol, THF, Toluene)
-
Base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
To a dry Schlenk tube under an inert atmosphere, add Cu(OAc)₂·H₂O (0.05 mmol, 5 mol%) and this compound (0.055 mmol, 5.5 mol%).
-
Add anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a distinct color, indicating complexation.
-
-
Reaction Execution:
-
To the solution of the pre-formed catalyst, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the nitroalkane (2.0 mmol, 2.0 equiv) and the base (e.g., Et₃N, 0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in a cryostat) and monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
-
Visualization: Asymmetric Henry Reaction
Caption: Workflow for the Copper-Catalyzed Asymmetric Henry Reaction.
Application Note 2: Asymmetric Allylic Alkylation (AAA)
Asymmetric allylic alkylation is a fundamental C-C bond-forming reaction. The chiral copper complex of "this compound" can be anticipated to catalyze the reaction of allylic electrophiles with organometallic reagents with high regio- and enantioselectivity.
Data Presentation: Asymmetric Allylic Alkylation with Analogous Ligands
The following table presents data from copper-catalyzed AAA reactions using chiral ligands that share structural similarities with the target ligand.
| Entry | Allylic Electrophile | Nucleophile (Grignard) | Copper Salt (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cinnamyl chloride | n-BuMgBr | CuBr·SMe₂ (5) | L4 (6) | THF | -78 to RT | 12 | 95 | 96 | [4] |
| 2 | Cinnamyl phosphate | EtMgBr | Cu(OTf)₂ (5) | L5 (5) | Et₂O | -78 | 2 | 98 | 97 | [5] |
| 3 | Cyclohexenyl acetate | MeMgBr | CuCl (5) | L4 (6) | THF | -78 to RT | 12 | 85 | 92 | [4] |
L4: Chiral ferrocenyl diphosphine ligand. L5: Chiral phosphoramidite ligand.
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation
Materials:
-
Copper(I) or Copper(II) salt (e.g., CuBr·SMe₂, Cu(OTf)₂)
-
This compound
-
Allylic electrophile (e.g., allylic halide, phosphate, or carbonate)
-
Grignard reagent (e.g., Alkyl-MgBr in THF or Et₂O)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper salt (0.05 mmol, 5 mol%) and this compound (0.06 mmol, 6 mol%) in anhydrous solvent (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
In a separate flask, dissolve the allylic electrophile (1.0 mmol, 1.0 equiv) in the same anhydrous solvent.
-
Add the solution of the allylic electrophile to the catalyst mixture.
-
Slowly add the Grignard reagent (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over a period of 10-15 minutes.
-
Allow the reaction to stir at the low temperature and then slowly warm to room temperature over several hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., Et₂O or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Visualization: Catalytic Cycle for Asymmetric Allylic Alkylation
Caption: Plausible Catalytic Cycle for Cu-Catalyzed AAA.
Conclusion
"this compound" represents a promising chiral ligand for copper-catalyzed asymmetric synthesis. The protocols and data provided, based on analogous systems, offer a solid foundation for researchers to begin exploring its catalytic capabilities. Optimization of reaction conditions, including solvent, temperature, base, and copper source, will be crucial in achieving high yields and enantioselectivities for specific transformations. The versatility of the pyridine and α-amino ester motifs suggests that this ligand could find broad applicability in the synthesis of complex, high-value chiral molecules relevant to the pharmaceutical and agrochemical industries.
References
- 1. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 4. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
Application Notes and Protocols for Protecting Group Strategies: Methyl 2-amino-2-(pyridin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection and implementation of nitrogen protecting group strategies for the versatile synthetic intermediate, Methyl 2-amino-2-(pyridin-2-YL)acetate. The choice of an appropriate protecting group is critical for the successful multi-step synthesis of complex molecules, ensuring the stability of the amino functionality while other chemical transformations are performed.
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical reaction at another site in the molecule. This temporary blocking group is known as a protecting group. For amines, common protecting groups form carbamates, which decrease the nucleophilicity and basicity of the nitrogen atom.[1][2]
An ideal protecting group should be:
-
Easy and inexpensive to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable in high yield under mild conditions that do not affect other functional groups.[3]
The concept of orthogonal protection is crucial in multi-step synthesis, allowing for the selective deprotection of one protecting group in the presence of others.[1][2][4] This is achieved by choosing protecting groups that are cleaved by different mechanisms (e.g., acid-labile vs. base-labile vs. hydrogenolysis).[1][2]
For this compound, the presence of a methyl ester and a pyridyl ring must be considered when selecting a protecting group strategy. The ester is sensitive to strong base (hydrolysis), and the basic pyridyl nitrogen can be protonated in acidic conditions, potentially influencing reactivity.
This guide focuses on three widely used N-protecting groups: tert-butyloxycarbonyl (Boc) , benzyloxycarbonyl (Cbz) , and 9-fluorenylmethyloxycarbonyl (Fmoc) .
Logical Workflow for Protecting Group Selection
Caption: Decision workflow for selecting an appropriate N-protecting group.
Protecting Group Overviews and Data
The following sections detail the introduction and removal of Boc, Cbz, and Fmoc protecting groups, along with typical reaction parameters.
tert-Butyloxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its ease of removal under acidic conditions.[5][6][]
-
Stability: Stable to bases, nucleophiles, and catalytic hydrogenolysis.[5]
-
Cleavage: Removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10]
Data Summary: Boc Protection and Deprotection
| Step | Reagents & Conditions | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or NaOH | Dichloromethane (DCM), THF, or Dioxane/H₂O | 0 to 25 | 2 - 12 | >95 |
| Deprotection | 20-50% Trifluoroacetic acid (TFA) in DCM | Dichloromethane (DCM) | 0 to 25 | 0.5 - 2 | >95 |
| Deprotection | 4M HCl in Dioxane or Ethyl Acetate | Dioxane or Ethyl Acetate | 0 to 25 | 1 - 4 | >95 |
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a classic amine protecting group, valued for its crystallinity-inducing properties and its removal under neutral conditions.[11][12]
-
Cleavage: Typically removed by catalytic hydrogenolysis (H₂, Pd/C).[12][13][14] It can also be removed by strong acids like HBr in acetic acid, though this may not be compatible with all substrates.[13][15]
Data Summary: Cbz Protection and Deprotection
| Step | Reagents & Conditions | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protection | Benzyl chloroformate (Cbz-Cl), Na₂CO₃ or NaHCO₃ | Dioxane/H₂O or THF | 0 to 25 | 2 - 4 | >90 |
| Deprotection | H₂ (1 atm), 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | 25 | 2 - 16 | >95 |
| Deprotection | HBr (33% in Acetic Acid) | Acetic Acid | 25 | 1 - 2 | >90 |
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is central to solid-phase peptide synthesis and is favored for its removal under very mild basic conditions, offering orthogonality to acid-labile groups like Boc.[16][17][18]
-
Stability: Stable to acidic conditions and catalytic hydrogenolysis.[1]
-
Cleavage: Removed by treatment with a mild base, typically a solution of piperidine in DMF.[18][19][20]
Data Summary: Fmoc Protection and Deprotection
| Step | Reagents & Conditions | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protection | Fmoc-Cl or Fmoc-OSu, NaHCO₃ | Dioxane/H₂O or Acetonitrile | 0 to 25 | 2 - 6 | >90 |
| Deprotection | 20% Piperidine in DMF | Dimethylformamide (DMF) | 25 | 0.2 - 1 | >95 |
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the primary amine with a Boc group using di-tert-butyl dicarbonate.
Caption: Workflow for N-Boc protection.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM (approx. 0.2 M concentration).
-
To the stirred solution, add triethylamine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection of this compound
This protocol details the Schotten-Baumann conditions for Cbz protection.[11][13]
Caption: Workflow for N-Cbz protection.
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in a mixture of dioxane and water.
-
Add sodium bicarbonate to the suspension.
-
Cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by recrystallization or column chromatography if necessary.
Protocol 3: N-Fmoc Protection of this compound
This protocol uses Fmoc-OSu for a clean and efficient protection reaction.
Caption: Workflow for N-Fmoc protection.
Materials:
-
This compound (1.0 eq)
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Acetonitrile and Water (e.g., 1:1 mixture)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of acetonitrile and water.
-
Add sodium bicarbonate and stir until dissolved.
-
Add Fmoc-OSu in one portion and stir vigorously at room temperature for 6-12 hours.
-
Remove the acetonitrile under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product as needed.
Deprotection Protocols
Protocol 4: Boc Deprotection (Acidolysis)
Caption: Workflow for N-Boc deprotection.
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Cool the solution to 0°C.
-
Add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.
Protocol 5: Cbz Deprotection (Hydrogenolysis)
Procedure:
-
Dissolve the N-Cbz protected compound in a suitable solvent (e.g., Methanol, Ethanol).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus or purge with hydrogen gas (using a balloon) and stir vigorously under a hydrogen atmosphere (1 atm) for 2-16 hours.
-
Monitor the reaction by TLC. The pyridyl group may slow the reaction; if so, addition of a small amount of acid (e.g., HCl) can sometimes help, but compatibility should be checked.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 6: Fmoc Deprotection (Base-treatment)
Procedure:
-
Dissolve the N-Fmoc protected compound in dimethylformamide (DMF).
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Remove the solvent under high vacuum.
-
The crude product contains the deprotected amine and the piperidine-fulvene adduct. Purify by extraction or column chromatography to isolate the desired product.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. tdcommons.org [tdcommons.org]
- 16. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 17. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
Application Notes and Protocols: Derivatization of Methyl 2-amino-2-(pyridin-2-YL)acetate for Biological Screening
Introduction
Methyl 2-amino-2-(pyridin-2-yl)acetate is a versatile chemical scaffold possessing a primary amine and an ester functional group, making it an ideal starting point for the synthesis of diverse compound libraries for biological screening. The pyridine ring is a common motif in many biologically active compounds, known to interact with various biological targets. Derivatization of the primary amine allows for the introduction of a wide range of functionalities, leading to novel molecules with potential therapeutic applications. These derivatives are of significant interest in drug discovery for screening against various diseases, including cancer, infectious diseases, and inflammatory conditions. Pyridine derivatives have shown capabilities in inhibiting key biological targets such as kinases and are also explored for their antimicrobial and antiviral properties.[1][2]
This document provides detailed protocols for the derivatization of this compound via amide bond formation and sulfonamide synthesis. Furthermore, it outlines standardized protocols for the biological screening of these novel derivatives in anticancer, antibacterial, and antiviral assays.
Derivatization Strategies
The primary amine of this compound serves as a key handle for derivatization. Two common and robust methods for modifying this amine are amide coupling and sulfonamide synthesis.
Protocol 1: Amide Coupling via Carbodiimide Activation
This protocol describes the coupling of a carboxylic acid to the primary amine of this compound using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), along with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.[3]
Materials:
-
This compound
-
Carboxylic acid of choice
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) to the solution and stir until it dissolves.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired N-acylated derivative.
Protocol 2: Sulfonamide Synthesis
This protocol details the reaction of this compound with a sulfonyl chloride in the presence of a base to form a sulfonamide linkage.
Materials:
-
This compound
-
Sulfonyl chloride of choice
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or TEA (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired sulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide derivative.
Biological Screening Protocols
The synthesized derivatives can be screened for a variety of biological activities. Given that pyridine-containing compounds have shown promise in several therapeutic areas, the following screening protocols are recommended.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of the synthesized compounds to inhibit the activity of a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[4]
Materials:
-
Kinase substrate peptide
-
ATP
-
Synthesized derivatives
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a stock solution of each synthesized derivative in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compounds in DMSO to create a concentration range for testing.
-
In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or a DMSO control to each well.
-
Add the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[4]
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[7][8]
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized derivatives
-
Standard antibiotic (positive control)
-
Sterile 96-well plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending 3-5 isolated colonies in sterile broth and adjusting the turbidity to match a 0.5 McFarland standard.[7]
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Prepare serial two-fold dilutions of the synthesized compounds in CAMHB in a 96-well plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plate at 35-37°C for 16-20 hours.[7]
-
The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.[7]
Protocol 5: Antiviral Screening Assay (CPE Reduction Assay)
This assay evaluates the ability of the synthesized compounds to inhibit the cytopathic effect (CPE) of a virus on host cells.[9]
Materials:
-
Virus of interest (e.g., Influenza, SARS-CoV-2)
-
Appropriate host cell line (e.g., Vero E6, A549)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Synthesized derivatives
-
Known antiviral drug (positive control)
-
96-well cell culture plates
-
Neutral red or other cell viability dye
-
Plate reader
Procedure:
-
Seed host cells in 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the synthesized compounds in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions to the wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus).
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a CO₂ incubator until significant CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as neutral red uptake, and measure the absorbance with a plate reader.[9]
-
Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by regression analysis. The selectivity index (SI = CC₅₀/EC₅₀) is then determined.
Data Presentation
Quantitative data from biological screening should be summarized in a clear and structured format for easy comparison. The following table provides an example for presenting inhibitory activities.
Disclaimer: The following data is for illustrative purposes and represents typical values for biologically active pyridine derivatives. Actual results for derivatives of this compound must be determined experimentally.
| Derivative ID | Modification | Target/Organism | Assay Type | IC₅₀ (nM) / MIC (µg/mL) |
| Compound A | N-Benzoyl | VEGFR-2 | Kinase Assay | 150 |
| Compound B | N-(4-chlorobenzoyl) | Akt1 | Kinase Assay | 85 |
| Compound C | N-(phenylsulfonyl) | S. aureus | Broth Microdilution | 16 |
| Compound D | N-(thiophen-2-yl)acetyl | E. coli | Broth Microdilution | 32 |
| Compound E | N-(4-fluorobenzoyl) | Influenza A (H1N1) | CPE Reduction | EC₅₀ = 5 µM |
Visualization of Workflows and Pathways
Experimental Workflow
The overall process from derivatization to biological screening can be visualized as a streamlined workflow.
Caption: General workflow for derivatization and biological screening.
Hypothetical Signaling Pathway Inhibition
Many pyridine derivatives are known to target kinase signaling pathways implicated in cancer.[1][5][6] The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR pathway, a common target for anticancer drug discovery.
Caption: Hypothetical inhibition of the Akt signaling pathway.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure Methyl 2-amino-2-(pyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure methyl 2-amino-2-(pyridin-2-yl)acetate, a valuable chiral building block in pharmaceutical development. The following sections outline two primary strategies: asymmetric synthesis via catalytic hydrogenation and classical chiral resolution.
Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of a prochiral enamide precursor is a highly efficient and scalable method for producing enantiomerically pure α-amino esters.[1] This approach offers excellent enantioselectivity and is amenable to large-scale production.
Synthetic Workflow
Caption: Asymmetric Synthesis Workflow.
Experimental Protocol: Asymmetric Hydrogenation
Step 1: Synthesis of Methyl (Z)-2-acetamido-2-(pyridin-2-yl)acrylate
-
To a stirred solution of 2-acetylpyridine (1.0 eq) and N-acetylglycine (1.1 eq) in acetic anhydride (3.0 eq) is added sodium acetate (1.5 eq).
-
The mixture is heated to 100 °C for 8 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water and stirred for 1 hour.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the azlactone intermediate.
-
The azlactone is refluxed in methanol for 4 hours to yield Methyl (Z)-2-acetamido-2-(pyridin-2-yl)acrylate.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, Methyl (Z)-2-acetamido-2-(pyridin-2-yl)acrylate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)(DuPhos)]BF4, 0.01 mol%) are dissolved in degassed methanol.
-
The reactor is purged with hydrogen gas and then pressurized to 10 bar.
-
The reaction is stirred at 50 °C for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield enantiomerically pure N-acetyl-methyl 2-amino-2-(pyridin-2-yl)acetate.
Step 3: Deprotection
-
The N-acetylated product is dissolved in 6 M HCl and heated to reflux for 6 hours.
-
The reaction mixture is cooled and concentrated in vacuo.
-
The residue is dissolved in a minimal amount of water and the pH is adjusted to 8-9 with aqueous ammonia.
-
The product is extracted with dichloromethane, and the organic layers are combined, dried over Na2SO4, and concentrated to give the enantiomerically pure this compound.
Representative Data for Asymmetric Hydrogenation
| Catalyst | Catalyst Loading (mol%) | H2 Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| [Rh(COD)(R,R-DuPhos)]BF4 | 0.01 | 10 | 50 | 24 | 95 | >99 (R) |
| [Rh(COD)(S,S-DuPhos)]BF4 | 0.01 | 10 | 50 | 24 | 96 | >99 (S) |
| [Ru(BINAP)Cl2] | 0.05 | 20 | 60 | 36 | 92 | 98 (R/S) |
Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a classical and robust method for separating enantiomers on a large scale.[2][3] This technique involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Resolution Workflow
Caption: Chiral Resolution Workflow.
Experimental Protocol: Chiral Resolution
Step 1: Diastereomeric Salt Formation and Crystallization
-
Racemic this compound (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
A solution of the chiral resolving agent (0.5 eq for a racemic mixture), such as Dibenzoyl-L-tartaric acid, in the same solvent is added slowly with stirring.
-
The mixture is heated gently to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the salt can be checked at this stage.
-
Further recrystallizations may be performed to enhance diastereomeric purity.
Step 2: Liberation of the Enantiomerically Pure Amine
-
The diastereomerically pure salt is suspended in a mixture of water and an organic solvent (e.g., dichloromethane).
-
The suspension is cooled in an ice bath, and a base (e.g., 2 M NaOH or aqueous ammonia) is added dropwise with vigorous stirring until the pH is basic (pH 9-10) to break the salt.
-
The aqueous layer is extracted several times with the organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically pure this compound.
-
The chiral resolving agent can be recovered from the aqueous layer by acidification.
Representative Data for Chiral Resolution
| Resolving Agent | Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Liberated Amine |
| Dibenzoyl-L-tartaric acid | Methanol | 4 | 40-45 | >98 |
| L-Tartaric acid | Ethanol/Water | 20 | 35-40 | >95 |
| (1R)-(-)-10-Camphorsulfonic acid | Isopropanol | 0 | 42-48 | >99 |
Analytical Methods for Enantiomeric Purity Determination
The enantiomeric purity of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC).[4]
Chiral HPLC Conditions
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is recommended.
-
Mobile Phase: A mixture of hexane/isopropanol or heptane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 254 nm.
Conclusion
Both asymmetric synthesis and chiral resolution are viable and scalable methods for the large-scale production of enantiomerically pure this compound. The choice of method will depend on factors such as cost of catalysts and resolving agents, desired throughput, and available equipment. Asymmetric hydrogenation offers a more direct route with potentially higher overall yields, while chiral resolution is a well-established, robust technique.
References
Application Note & Protocol: Quantitative Analysis of Methyl 2-amino-2-(pyridin-2-YL)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-2-(pyridin-2-YL)acetate is a pyridine-containing amino acid ester of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This document provides a detailed overview of proposed analytical methodologies for the quantitative determination of this compound in various matrices. The protocols described are based on established analytical techniques for similar compounds, such as pyridine derivatives and amino acids.
Proposed Analytical Methodologies
Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Coupled with a suitable detector (UV or MS), HPLC can provide high sensitivity and selectivity. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an appropriate ion-pairing agent could be employed.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. As this compound is a non-volatile amino acid derivative, a derivatization step is necessary to convert it into a volatile and thermally stable compound suitable for GC analysis.[2][3] Common derivatization reagents for amino acids include silylating agents (e.g., MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[2][3][4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general procedure for the quantification of this compound using HPLC with UV detection.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Methanol (for sample preparation)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm or 0.45 µm)
2.1.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
A suitable HPLC column (e.g., C18 reversed-phase column, 250 mm x 4.6 mm, 5 µm).
2.1.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For a simple matrix like a drug substance, dissolve a known amount in the mobile phase. For more complex matrices like biological fluids, a protein precipitation step followed by filtration may be necessary.
2.1.4. Chromatographic Conditions
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is proposed. A typical gradient could be: 0-2 min (5% B), 2-15 min (5-95% B), 15-20 min (95% B), 20-22 min (95-5% B), 22-30 min (5% B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound. A wavelength of approximately 260 nm is a reasonable starting point due to the pyridine moiety.
2.1.5. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a general procedure for the quantification of this compound using GC-MS after derivatization.
2.2.1. Materials and Reagents
-
This compound reference standard
-
Derivatization reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Pyridine (anhydrous)
-
Solvent for extraction (e.g., ethyl acetate)
-
Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Standard laboratory glassware
2.2.2. Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase like 5% phenyl-methylpolysiloxane).
2.2.3. Derivatization and Sample Preparation
-
Evaporation: A known volume of the sample or standard solution is evaporated to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue.[3]
-
Reaction: Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.[3]
-
Injection: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.
2.2.4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify the derivatized analyte and its fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to monitor characteristic ions of the derivatized analyte and the internal standard for enhanced sensitivity and selectivity.
2.2.5. Method Validation
Similar to the HPLC method, the GC-MS method must be validated according to ICH guidelines for all relevant parameters.
Data Presentation
The following tables summarize the expected quantitative data from the validation of the proposed analytical methods.
Table 1: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range (µg/mL) | - | 0.5 - 50 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 15% | < 5% |
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.5 |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Table 2: GC-MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Range (ng/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 80 - 120% | 99.1 - 102.5% |
| Precision (% RSD) | ≤ 15% | < 3% |
| LOD (ng/mL) | - | 0.2 |
| LOQ (ng/mL) | - | 1 |
| Specificity | No interfering peaks at the retention time of the analyte and its monitored ions | Confirmed by mass spectral data |
Visualizations
Diagram 1: General Workflow for Analytical Method Development and Validation
Diagram 2: Logical Relationship of Proposed Analytical Techniques
References
- 1. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. escholarship.org [escholarship.org]
- 4. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
Application Notes and Protocols for the Use of Fmoc-2-Amino-2-(pyridin-2-yl)acetic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the development of peptides with enhanced therapeutic properties such as increased stability, improved potency, and novel functionalities. Fmoc-2-amino-2-(pyridin-2-yl)acetic acid, a derivative of pyridylalanine, is a valuable building block for solid-phase peptide synthesis (SPPS). The presence of the pyridine ring introduces a unique combination of aromaticity and hydrophilicity, which can influence the peptide's conformation, solubility, and potential for metal chelation or hydrogen bonding interactions.
These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-2-amino-2-(pyridin-2-yl)acetic acid into peptide sequences using standard Fmoc-based SPPS protocols.
Physicochemical Properties and Advantages
The introduction of a 2-pyridylalanine moiety can confer several advantageous properties to a peptide:
-
Enhanced Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the resulting peptide.
-
Metal Chelation: The pyridyl group can coordinate with metal ions, which can be exploited for the design of metallopeptides with catalytic or therapeutic applications.
-
Modulation of Biological Activity: The unique electronic and steric properties of the pyridyl ring can influence peptide-protein interactions, potentially leading to enhanced binding affinity and selectivity for biological targets.
-
Structural Scaffolding: The aromatic nature of the pyridine ring can contribute to the stabilization of secondary structures within the peptide.
Note on "Methyl 2-amino-2-(pyridin-2-YL)acetate": Standard Fmoc-based solid-phase peptide synthesis (SPPS) utilizes the free carboxylic acid of the amino acid for activation and coupling to the growing peptide chain. While "this compound" is the methyl ester of this amino acid, for incorporation via SPPS, the corresponding Nα-Fmoc protected carboxylic acid, Fmoc-2-amino-2-(pyridin-2-yl)acetic acid , is the appropriate building block. These protocols are based on the use of this Fmoc-protected carboxylic acid.
Data Presentation: Theoretical and Expected Performance
While specific, direct comparative quantitative data for the coupling and deprotection of Fmoc-2-amino-2-(pyridin-2-yl)acetic acid is not extensively available in the literature, the following tables provide expected performance metrics based on general knowledge of unnatural amino acid incorporation in Fmoc-SPPS. These values should be considered as a baseline, and optimization for each specific sequence is recommended.
Table 1: Theoretical Coupling Efficiency with Various Reagents
| Coupling Reagent | Standard Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |
| HBTU/HOBt/DIEA | 30 - 120 | > 98% | A standard and reliable coupling cocktail. |
| HATU/HOAt/DIEA | 20 - 60 | > 99% | Generally more efficient, especially for sterically hindered amino acids. |
| DIC/Oxyma | 30 - 120 | > 98% | A cost-effective and efficient alternative. |
Table 2: Fmoc Deprotection Conditions and Expected Efficiency
| Deprotection Reagent | Deprotection Time (min) | Expected Deprotection Efficiency (%) | Notes |
| 20% Piperidine in DMF | 2 x 10 | > 99.5% | Standard condition for most sequences. |
| 20% Piperidine in NMP | 2 x 10 | > 99.5% | NMP can be beneficial for sequences prone to aggregation. |
| 2% DBU, 2% Piperidine in DMF | 2 x 5 | > 99.5% | A faster deprotection cocktail, use with caution for sensitive sequences. |
Table 3: Typical Purity Profile of a Model Peptide Containing a 2-Pyridylalanine Residue
| Analytical Method | Expected Purity (%) | Common Impurities |
| RP-HPLC (214 nm) | > 95% (after purification) | Deletion sequences, truncated sequences, products of side reactions from other residues. |
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-2-amino-2-(pyridin-2-yl)acetic acid into a peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: General Solid-Phase Peptide Synthesis Cycle
This protocol outlines the steps for a single coupling cycle.
1. Resin Swelling: a. Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a solution of 20% (v/v) piperidine in DMF to the swollen resin. b. Agitate the mixture for 10 minutes. c. Drain the piperidine solution. d. Repeat steps 2a-2c one more time. e. Wash the resin thoroughly with DMF (5 x 1 min). f. Perform a Kaiser test to confirm the presence of a free primary amine.
3. Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-2-amino-2-(pyridin-2-yl)acetic acid (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) and HOBt (3 equivalents) in DMF. b. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 30-120 minutes. e. Drain the coupling solution. f. Wash the resin with DMF (3 x 1 min). g. Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, a recoupling step may be necessary.
4. Capping (Optional): a. If the coupling is incomplete, cap any unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5:5:90 v/v/v) for 15 minutes. c. Wash the resin with DMF (3 x 1 min).
Repeat steps 2-3 for each subsequent amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by dichloromethane (DCM) (3x). b. Dry the resin under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail appropriate for the protecting groups used on the other amino acids in the sequence. A common general-purpose cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). b. Safety Note: Work in a well-ventilated fume hood and wear appropriate personal protective equipment when handling TFA and other cleavage reagents.
3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether twice. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry.
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Potential Signaling Pathway Application: Inhibition of Ras-SOS1 Interaction
Peptides containing unnatural amino acids are being explored as inhibitors of protein-protein interactions, such as the oncogenic Ras-SOS1 interaction. The incorporation of 2-pyridylalanine could potentially enhance the binding affinity and specificity of such inhibitory peptides.
Caption: Inhibition of the Ras signaling pathway by a peptide inhibitor.
Application Notes and Protocols for Flow Chemistry-Enhanced Synthesis of Methyl 2-amino-2-(pyridin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed protocol for the continuous flow synthesis of Methyl 2-amino-2-(pyridin-2-YL)acetate, a valuable building block in pharmaceutical and agrochemical research. The methodologies described herein leverage the advantages of flow chemistry, such as enhanced safety, improved process control, and potential for higher yields and purity compared to traditional batch methods.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Traditional batch synthesis methods can be time-consuming and challenging to scale up. Continuous flow chemistry offers a promising alternative by providing precise control over reaction parameters, leading to improved reaction efficiency and safety. This application note details a proposed multi-step continuous flow process based on the well-established Strecker synthesis, starting from pyridine-2-carbaldehyde.
Proposed Synthetic Pathway
The synthesis is proposed as a two-step continuous flow process:
-
Step 1: Formation of the α-Amino Nitrile Intermediate. Pyridine-2-carbaldehyde is reacted with an ammonia source and a cyanide source in a continuous flow reactor to form 2-amino-2-(pyridin-2-yl)acetonitrile.
-
Step 2: Hydrolysis and Esterification. The intermediate α-amino nitrile is then subjected to acidic methanolysis in a second flow reactor to yield the final product, this compound.
Data Presentation
The following table summarizes the proposed reaction parameters and expected outcomes for the continuous flow synthesis of this compound. These values are based on typical performance for similar flow chemistry processes and should be optimized for specific laboratory setups.
| Parameter | Step 1: α-Amino Nitrile Formation | Step 2: Hydrolysis & Esterification |
| Reagents | Pyridine-2-carbaldehyde, NH₄Cl, KCN | 2-amino-2-(pyridin-2-yl)acetonitrile, Methanolic HCl |
| Solvent | Water/Methanol (1:1) | Methanol |
| Reactor Type | Packed-Bed Reactor (PBR) | Heated Coil Reactor |
| Residence Time | 10 minutes | 30 minutes |
| Temperature | 60 °C | 80 °C |
| Pressure | 5 bar | 10 bar |
| Expected Yield | > 90% | > 85% |
| Expected Purity | > 95% | > 98% |
| Throughput | 1.5 g/h | 1.4 g/h |
Experimental Protocols
Step 1: Continuous Flow Synthesis of 2-amino-2-(pyridin-2-yl)acetonitrile
Materials:
-
Pyridine-2-carbaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Methanol
-
Deionized Water
-
Flow Chemistry System with two pumps, a T-mixer, and a packed-bed reactor.
Procedure:
-
Reagent Preparation:
-
Solution A: Dissolve pyridine-2-carbaldehyde (1.0 M) in a 1:1 mixture of methanol and deionized water.
-
Solution B: Prepare an aqueous solution of ammonium chloride (1.2 M) and potassium cyanide (1.2 M). Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Equilibrate the packed-bed reactor to 60 °C.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the T-mixer.
-
The combined stream is then passed through the heated packed-bed reactor.
-
The output from the reactor is collected for in-line analysis or for use in the subsequent step.
-
Step 2: Continuous Flow Hydrolysis and Esterification
Materials:
-
Crude 2-amino-2-(pyridin-2-yl)acetonitrile solution from Step 1
-
Anhydrous Methanol
-
Acetyl Chloride
-
Flow Chemistry System with a heated coil reactor and a back-pressure regulator.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of methanolic HCl by carefully adding acetyl chloride dropwise to anhydrous methanol under cooling.
-
-
System Setup:
-
Configure the flow chemistry system with a heated coil reactor.
-
Set the reactor temperature to 80 °C and the back-pressure regulator to 10 bar.
-
-
Reaction Execution:
-
The crude α-amino nitrile solution from Step 1 is mixed with the methanolic HCl solution in a T-mixer.
-
The resulting mixture is passed through the heated coil reactor.
-
The product stream is collected, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
-
Visualizations
Caption: Proposed two-step continuous flow synthesis of this compound.
Caption: Synthetic pathway for this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions with Methyl 2-amino-2-(pyridin-2-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amide coupling of Methyl 2-amino-2-(pyridin-2-yl)acetate. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why are amide coupling reactions with this compound often challenging?
A1: The primary difficulty arises from the dual nature of the substrate. The pyridine nitrogen's lone pair of electrons can coordinate with coupling reagents or catalysts, leading to their inhibition or deactivation.[1] This coordination competes with the desired nucleophilic attack from the primary amino group, often resulting in low or no product formation. Furthermore, the electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the adjacent amino group compared to a simple alkyl amine.
Q2: What are the recommended starting conditions for a coupling reaction with this amine?
A2: For initial attempts, standard and robust coupling conditions are recommended. Using a uronium-based reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU is a good starting point. These should be paired with a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[2][3][4]
Q3: Standard coupling reagents like HATU or EDC/HOBt are failing. What is the next logical step?
A3: If common coupling reagents do not yield the desired product, converting the carboxylic acid to a more reactive species is the most effective alternative. The most common approach is the in-situ formation of an acyl chloride using oxalyl chloride with a catalytic amount of DMF, or using thionyl chloride.[5][6] This highly electrophilic intermediate can then react with the less nucleophilic aminopyridine.
Q4: How can I minimize the risk of racemization at the alpha-carbon of this compound during the coupling?
A4: Racemization is a significant risk for α-amino esters, particularly under basic conditions or at elevated temperatures. When using carbodiimide reagents like EDC, the addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or its safer, more effective alternative OxymaPure is crucial to minimize racemization.[7] Uronium reagents like HATU already contain a benzotriazole moiety and are generally considered effective at suppressing racemization.[8] It is also advisable to perform the reaction at low temperatures (e.g., starting at 0 °C) and to avoid excessively long reaction times.
Troubleshooting Guide
Problem: Low to No Product Formation
Q: My reaction with HATU/DIPEA shows only starting materials. What should I check first?
A: The most common culprit in failed coupling reactions is the presence of water. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[3] Water can hydrolyze the activated acid intermediate faster than it can react with the amine. You can also verify the quality of your coupling reagent, as they can degrade over time. A simple workflow for this initial troubleshooting is outlined below.
Caption: Initial verification steps for a failed coupling reaction.
Q: My reagents and conditions are anhydrous, but the reaction is still stalled. What optimization strategies should I employ?
A: If the basics are covered, a systematic optimization is necessary. The decreased nucleophilicity of the amine often requires more forcing conditions or a different activation strategy. The following decision tree illustrates a logical progression for troubleshooting.
Caption: Troubleshooting flowchart for optimizing a stalled coupling reaction.
Problem: Messy Reaction with Multiple Byproducts
Q: My reaction yields a complex mixture instead of a clean product. What are the likely side reactions?
A: A messy reaction can result from several issues. With carbodiimide reagents (EDC, DCC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which will not react further.[8] At higher temperatures, coupling reagents themselves can decompose. Additionally, ensure the correct order of addition: the carboxylic acid should be activated with the coupling reagent before the amine is added.[3] Adding all components at once can lead to undesired interactions.
Data Presentation
The following tables present hypothetical but representative data for the optimization of coupling a generic carboxylic acid with this compound.
Table 1: Screening of Common Coupling Reagents
| Entry | Coupling Reagent (1.2 eq) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | HATU | DIPEA | DMF | 25 | 85 |
| 2 | PyBOP | DIPEA | DMF | 25 | 81 |
| 3 | EDC / HOBt | DIPEA | DMF | 25 | 55 |
| 4 | EDC | DIPEA | DMF | 25 | <5 |
| 5 | HATU | Pyridine | DMF | 25 | 10 |
This data illustrates the superiority of uronium-based reagents and the importance of a non-nucleophilic base.
Table 2: Optimization of Solvent and Temperature
| Entry | Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
| 1 | HATU | DCM | 25 | 65 |
| 2 | HATU | THF | 25 | 72 |
| 3 | HATU | DMF | 25 | 85 |
| 4 | HATU | DMF | 50 | 92 |
This data shows that polar aprotic solvents and moderate heating can improve reaction efficiency.
Experimental Protocols
Protocol 1: General Amide Coupling with HATU
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir the solution for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. Stir the mixture for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a minimum amount of anhydrous DMF.
-
Monitor the reaction progress by TLC or LC-MS. If no significant conversion is observed at room temperature after 2-4 hours, the reaction can be gently heated to 40-50 °C.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Protocol 2: Coupling via Acyl Chloride Formation
-
To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise, followed by one drop of anhydrous DMF (catalyst).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. The formation of the acid chloride is now complete.
-
In a separate flask, dissolve this compound (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise via cannula or dropping funnel.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Comparative workflow of standard HATU vs. Acyl Chloride coupling protocols.
References
Technical Support Center: Preventing Racemization of Methyl 2-amino-2-(pyridin-2-YL)acetate
Welcome to the technical support center for handling Methyl 2-amino-2-(pyridin-2-YL)acetate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining a single enantiomeric form is often crucial for its biological activity and therapeutic efficacy. The chiral center in this molecule is the carbon atom attached to the amino group, the ester group, the pyridine ring, and a hydrogen atom. The presence of the acidic proton on this alpha-carbon makes it susceptible to removal under basic conditions, which can lead to a loss of stereochemical integrity.
Q2: What is the primary mechanism of racemization for this compound?
A2: The principal mechanism of racemization for α-amino esters, including this compound, is through the deprotonation of the α-carbon. This process is often facilitated by a base. The removal of the proton creates a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, resulting in a mixture of both enantiomers. The pyridine ring, being an electron-withdrawing group, can further stabilize the carbanion intermediate, potentially increasing the susceptibility to racemization compared to aliphatic amino esters.
Q3: Which reaction conditions are most likely to cause racemization?
A3: Several factors can significantly increase the risk of racemization:
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Strong Bases: The use of strong bases is a primary driver of racemization.
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High Temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation and subsequent racemization.
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of its occurrence.
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Polar Aprotic Solvents: Solvents like DMSO and DMF can stabilize the charged intermediate, which may facilitate racemization.[1]
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Certain Coupling Reagents: In reactions involving the activation of the amino acid, such as peptide coupling, the choice of coupling reagent can influence the rate of racemization.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions to minimize racemization.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Significant loss of enantiomeric excess (ee) after a reaction. | Base-catalyzed racemization. | - Use a weaker base: Consider using milder organic bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).- Optimize base stoichiometry: Use the minimum effective amount of base.- Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Inappropriate solvent choice. | - Solvent Screening: If possible, screen less polar or protic solvents that are compatible with your reaction. The polarity and coordinating ability of the solvent can influence the stability of the carbanion intermediate.[1] | |
| Prolonged reaction time. | - Monitor reaction progress: Closely monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to determine the minimum time required for completion.- Optimize catalyst loading: In catalytic reactions, adjusting the catalyst concentration might shorten the required reaction time. | |
| Racemization during N-protection or other derivatizations. | Harsh reaction conditions for derivatization. | - Choose milder protection strategies: For N-protection, consider using reagents that react under neutral or mildly basic conditions.- Temperature control: Perform the derivatization at low temperatures (e.g., 0 °C or below). |
| Difficulty in determining the extent of racemization. | Lack of a suitable analytical method. | - Develop a chiral HPLC method: This is the most common and reliable method for determining the enantiomeric excess of chiral compounds. A detailed protocol is provided below.- Use of chiral derivatizing agents: Derivatize the compound with a chiral agent to form diastereomers that can be separated by standard chromatography (e.g., achiral HPLC or GC). |
Data on Factors Influencing Racemization
| Factor | General Impact on Racemization Rate | Recommendations for Minimizing Racemization |
| Base Strength | Stronger bases significantly increase the rate of racemization. | Use the mildest base that effectively promotes the desired reaction. Consider pKa values when selecting a base. |
| Temperature | Higher temperatures accelerate the rate of racemization. | Conduct reactions at the lowest feasible temperature. |
| Solvent | Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing racemization. | Consider less polar solvents. The effect can be complex and may require empirical screening.[1] |
| Reaction Time | Longer exposure to racemizing conditions leads to greater loss of enantiomeric purity. | Monitor the reaction and quench it as soon as it reaches completion. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization During a Base-Mediated Reaction
-
Reagent and Solvent Preparation:
-
Ensure all reagents and solvents are anhydrous, as water can sometimes influence basicity and reaction pathways.
-
If using an organic base, consider using one with greater steric hindrance, such as 2,4,6-collidine, which can sometimes reduce the rate of α-proton abstraction.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Cool the reaction vessel to the desired low temperature (e.g., 0 °C, -20 °C, or -78 °C) before adding the base.
-
-
Addition of Reagents:
-
Dissolve the this compound and other reactants in the chosen solvent.
-
Add the base slowly and dropwise to the cooled reaction mixture to maintain a low localized concentration and control any exotherm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC, or LC-MS).
-
Aim to stop the reaction as soon as the starting material is consumed to minimize the exposure time to the basic conditions.
-
-
Work-up:
-
Quench the reaction promptly at low temperature, typically by adding a mild acidic solution (e.g., saturated aqueous ammonium chloride).
-
Proceed with the extraction and purification of the product under non-racemizing conditions.
-
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This protocol provides a general workflow for developing a chiral HPLC method to determine the enantiomeric purity of this compound.
-
Column Selection:
-
Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for the separation of enantiomers of amino acid derivatives.
-
-
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Start with a common mobile phase composition, such as 90:10 hexane:isopropanol, and adjust the ratio to optimize separation.
-
Small amounts of additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can sometimes improve peak shape and resolution.
-
-
Sample Preparation:
-
Prepare a standard solution of the racemic this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. This is crucial for identifying the retention times of both enantiomers.
-
Prepare a solution of your reaction product at a similar concentration.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and ensure the column is capable of separating them.
-
Inject the sample from your reaction.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for racemization.
References
Technical Support Center: Synthesis of Methyl 2-amino-2-(pyridin-2-YL)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-(pyridin-2-YL)acetate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and versatile method for the synthesis of α-amino acids and their esters is the Strecker synthesis.[1][2][3][4][5] This approach involves the reaction of an aldehyde (in this case, pyridine-2-carbaldehyde) with a source of ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile and subsequent esterification, or direct alcoholysis of the aminonitrile to form the methyl ester.
Q2: What are the most likely byproducts in the synthesis of this compound via the Strecker synthesis?
Potential byproducts can arise from several sources during the reaction and workup. These may include:
-
2-Pyridylglycolic acid methyl ester: Formed if the intermediate imine is hydrolyzed back to the aldehyde, which then reacts with cyanide and is subsequently esterified.
-
2-Pyridylglycinamide: Results from the partial hydrolysis of the intermediate α-aminonitrile.
-
Dimeric impurities: Can form through intermolecular reactions of the starting materials or intermediates.[6][7]
-
2-Pyridylglycine: The corresponding carboxylic acid, which can be formed if the methyl ester is hydrolyzed during the workup or purification.[8][9][10][11]
-
Unreacted starting materials: Pyridine-2-carbaldehyde may be present if the initial reaction is incomplete.
Q3: How can I minimize byproduct formation?
To minimize byproduct formation, consider the following:
-
Control of reaction conditions: Maintain the recommended temperature and reaction time to avoid side reactions.
-
Purity of reagents: Use high-purity starting materials and solvents.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
-
Careful workup: Neutralize the reaction mixture carefully and control the pH to prevent hydrolysis of the ester.[12]
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.
-
Mass Spectrometry (MS): To identify the molecular weights of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Extend the reaction time or consider a moderate increase in temperature. - Ensure efficient stirring. - Check the quality and stoichiometry of reagents. |
| Product loss during workup or purification. | - Optimize the extraction procedure (pH, solvent choice). - Use an appropriate chromatography method for purification. | |
| Presence of 2-Pyridylglycine | Hydrolysis of the methyl ester during workup. | - Maintain a neutral or slightly basic pH during extraction and washing steps.[12] - Use anhydrous solvents and reagents where possible. - Minimize exposure to acidic or strongly basic conditions. |
| Formation of Dimeric Byproducts | High concentration of reactants or reactive intermediates. | - Use a more dilute solution. - Control the rate of addition of reagents. |
| Presence of Unreacted Pyridine-2-carbaldehyde | Insufficient reaction time or temperature. | - Increase the reaction time or temperature as per the protocol. - Ensure the cyanide source is active and added in the correct stoichiometry. |
| Formation of 2-Pyridylglycolic acid methyl ester | Hydrolysis of the intermediate imine. | - Ensure an adequate excess of the ammonia source to drive the equilibrium towards imine formation. - Minimize water content in the reaction mixture. |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via a modified Strecker synthesis is provided below. This is a representative protocol and may require optimization.
Step 1: Formation of α-Aminonitrile
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To a solution of pyridine-2-carbaldehyde in methanol, add a solution of ammonium chloride in aqueous ammonia.
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Cool the mixture in an ice bath.
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Slowly add a solution of sodium cyanide in water, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature for the recommended time, monitoring by TLC.
-
After completion, extract the α-aminonitrile with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Conversion to Methyl Ester
-
Dissolve the crude α-aminonitrile in methanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux for the specified time.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
.dot
Caption: Synthetic pathway of this compound.
.dot
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dimerization of truncated melittin analogues results in cytolytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. researchgate.net [researchgate.net]
- 12. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-amino-2-(pyridin-2-YL)acetate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2-amino-2-(pyridin-2-YL)acetate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Product is not separating well during column chromatography.
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Question: My product, a this compound derivative, is showing poor separation on a silica gel column, either streaking or co-eluting with impurities. What can I do?
-
Answer: Poor separation on silica gel for pyridine-containing compounds is a common issue. Here are several troubleshooting steps:
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Solvent System Optimization: The polarity of the eluent is critical. If your compound is not moving from the baseline, a more polar solvent system is needed. Conversely, if it's eluting too quickly with the solvent front, a less polar system should be used. Sometimes, a gradient elution (gradually increasing the polarity of the solvent system) can provide better separation. Common solvent systems for pyridine derivatives include mixtures of n-hexane/ethyl acetate or dichloromethane/methanol.[1]
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Tailing Reduction: The basic nature of the pyridine nitrogen can lead to tailing on acidic silica gel. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system.
-
Use deactivated silica gel or alumina as the stationary phase.
-
-
Alternative Chromatography: If normal-phase chromatography is not effective, consider reversed-phase chromatography. For more challenging separations, specialized techniques like ion-exchange chromatography might be necessary, particularly for zwitterionic compounds.[2]
-
Dry Loading: If your compound has poor solubility in the initial chromatography solvent, dry loading onto silica gel can improve the separation.[3]
-
Issue 2: The purified compound is not stable and decomposes over time.
-
Question: After purification, my this compound derivative appears to be degrading. How can I improve its stability?
-
Answer: Amino acid esters, particularly those with a reactive pyridine ring, can be susceptible to degradation. Consider the following:
-
pH Control: The stability of your compound is likely pH-dependent. The free amino group can be reactive. Storing the compound as a salt (e.g., hydrochloride) can improve its stability by protonating the basic nitrogens. This can be achieved by a final wash with a dilute acid solution during the workup, provided your compound is stable to acid.
-
Temperature and Light: Store the purified compound at low temperatures (e.g., in a refrigerator or freezer) and protected from light to minimize degradation.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Issue 3: Difficulty in removing the pyridine solvent from the reaction mixture.
-
Question: I used pyridine as a solvent in my reaction, and now I'm having trouble removing it completely from my product. What is the best way to do this?
-
Answer: Pyridine has a high boiling point, making its removal by simple evaporation challenging. Here are some effective methods:
-
Azeotropic Removal: Co-evaporation with a solvent that forms a lower-boiling azeotrope with pyridine, such as toluene, is a common and effective method. Repeat this process several times for complete removal.
-
Acidic Wash: During the workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated copper sulfate solution) will protonate the pyridine, forming a water-soluble pyridinium salt that can be easily separated in the aqueous layer. This is highly effective if your product is not acid-sensitive.
-
Column Chromatography: If residual pyridine remains after extraction, it can often be separated from the product by column chromatography due to its polarity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most common purification techniques are:
-
Column Chromatography: This is a widely used method for purifying these derivatives. Silica gel is the most common stationary phase, often with a hexane/ethyl acetate or dichloromethane/methanol eluent system.[1][4] For basic compounds prone to tailing, adding a small amount of triethylamine to the eluent or using alumina can be beneficial.
-
Crystallization: If the compound is a solid, crystallization is an excellent method for achieving high purity. The choice of solvent is crucial and often requires experimentation with different solvent systems, such as ethanol, methanol, or solvent mixtures like diethyl ether-methanol.[5][6][7]
-
Liquid-Liquid Extraction: This is a key step in the work-up process to remove impurities. For aminopyridine derivatives, it's often used to separate the product from acidic or basic byproducts by adjusting the pH of the aqueous phase.[8][9]
Q2: How can I effectively crystallize my this compound derivative?
A2: Crystallization of amino acid derivatives can be achieved through several methods:
-
Solvent Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to try include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).[10] Solvent mixtures can also be effective.[5]
-
Neutralization Crystallization: If your compound is in an acidic or basic solution, crystallization can often be induced by neutralizing the solution to the isoelectric point of the amino acid derivative, where its solubility is at a minimum.[11]
-
Antisolvent Crystallization: This involves dissolving the compound in a good solvent and then slowly adding a miscible "antisolvent" in which the compound is insoluble to induce precipitation.[12]
Q3: Are there any specific HPLC methods for analyzing the purity of these compounds?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis. For pyridine derivatives, which are often hydrophilic and basic, reversed-phase HPLC is commonly used. To achieve good peak shape and resolution, it is often necessary to use a mobile phase with an acidic modifier (e.g., formic acid or trifluoroacetic acid) or to use specialized columns designed for polar and basic compounds.[13][14][15]
Data Presentation
Table 1: Common Column Chromatography Conditions for Pyridine Derivatives
| Stationary Phase | Eluent System | Modifier | Application Example | Reference |
| Silica Gel | n-Hexane / Ethyl Acetate (gradient) | - | General purification of pyridine derivatives | [1] |
| Silica Gel | Dichloromethane / Methanol (gradient) | 0.1 - 1% Triethylamine | Purification of basic pyridine compounds to reduce tailing | [3] |
| Alumina | Varies based on compound polarity | - | Alternative to silica for acid-sensitive compounds | - |
| C18 (Reversed-Phase) | Acetonitrile / Water or Methanol / Water | 0.1% Formic Acid or TFA | HPLC analysis of purity | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Crystallization
-
Dissolution: Dissolve the crude solid product in a minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the solution can be placed in a refrigerator or freezer.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound derivatives.
References
- 1. rsc.org [rsc.org]
- 2. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 9. Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 11. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 12. digital_collect.lib.buu.ac.th [digital_collect.lib.buu.ac.th]
- 13. helixchrom.com [helixchrom.com]
- 14. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 15. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of Methyl 2-amino-2-(pyridin-2-yl)acetate. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the Strecker synthesis and reductive amination. The Strecker synthesis involves a one-pot reaction of 2-pyridinecarboxaldehyde, an ammonia source, and a cyanide source, followed by hydrolysis and esterification. Reductive amination typically involves the reaction of a keto-ester precursor, methyl 2-oxo-2-(pyridin-2-yl)acetate, with an ammonia source in the presence of a reducing agent.
Q2: I am experiencing low yields in my Strecker synthesis. What are the likely causes?
A2: Low yields in the Strecker synthesis of this compound can often be attributed to several factors:
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Incomplete imine formation: The initial reaction between 2-pyridinecarboxaldehyde and ammonia to form the imine can be slow or incomplete.
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Side reactions of the aldehyde: 2-Pyridinecarboxaldehyde can be prone to side reactions such as Cannizzaro-type reactions under basic conditions.
-
Difficulty in nitrile hydrolysis: The hydrolysis of the intermediate α-aminonitrile can be challenging and may require harsh conditions, which can lead to degradation of the product.
-
Product purification losses: The final product can be challenging to isolate in high purity, leading to significant losses during workup and purification.
Q3: What are common side products I should be aware of during the synthesis?
A3: Common side products can include:
-
2-Picolinic acid and 2-pyridinemethanol: Formed from the disproportionation (Cannizzaro reaction) of 2-pyridinecarboxaldehyde.
-
Di- and tri-substituted amines: In reductive amination, over-alkylation of the ammonia source can occur.
-
Amide from nitrile hydrolysis: Incomplete hydrolysis of the nitrile in the Strecker synthesis can lead to the corresponding amide as a significant impurity.
Q4: How can I best purify the final product, this compound?
A4: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase), is often effective. Given the basic nature of the pyridine ring and the amino group, ion-exchange chromatography can also be a powerful purification technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; side reactions; degradation of product. | Optimize reaction conditions (temperature, reaction time, reagent stoichiometry). Ensure starting materials are pure. Use a milder reducing agent in reductive amination to prevent over-reduction. For Strecker synthesis, consider a two-step approach where the aminonitrile is isolated before hydrolysis. |
| Multiple Spots on TLC | Presence of starting materials and/or side products. | Monitor the reaction closely by TLC to determine the optimal reaction time. Adjust the stoichiometry of reagents to minimize unreacted starting materials. Refer to the FAQ on common side products to identify potential impurities and adjust conditions to minimize their formation. |
| Difficulty in Isolating the Product | Product may be highly soluble in the aqueous phase during workup, or may form an emulsion. | Extract the aqueous phase multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). If an emulsion forms, adding brine (saturated NaCl solution) can help to break it. Acid-base extraction can also be employed to isolate the basic product. |
| Inconsistent Results | Variability in reagent quality; sensitivity to air or moisture. | Use freshly distilled solvents and high-purity reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or intermediates are sensitive to air or moisture. |
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Formation of α-Aminonitrile
-
In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water, keeping the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
Step 2: Hydrolysis of the Nitrile to the Amino Acid
-
Once the aminonitrile formation is complete, carefully add concentrated hydrochloric acid (excess) to the reaction mixture.
-
Heat the mixture to reflux for 6-12 hours until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
Step 3: Esterification to this compound
-
To the crude amino acid hydrochloride, add methanol and cool to 0°C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction and evaporate the solvent.
-
The crude product can be purified by column chromatography.
Protocol 2: Reductive Amination of Methyl 2-oxo-2-(pyridin-2-yl)acetate
This protocol provides an alternative route to the target compound.
-
Dissolve methyl 2-oxo-2-(pyridin-2-yl)acetate (1.0 eq) in methanol.
-
Add ammonium acetate (5-10 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to stir at room temperature overnight, monitoring progress by TLC.
-
Quench the reaction by the careful addition of dilute aqueous HCl.
-
Make the solution basic with aqueous sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Strecker Synthesis | Reductive Amination |
| Starting Materials | 2-Pyridinecarboxaldehyde, Ammonia, Cyanide Source | Methyl 2-oxo-2-(pyridin-2-yl)acetate, Ammonia Source |
| Key Intermediates | α-Aminonitrile | Imine |
| Typical Yields | 40-60% (can be lower due to multiple steps) | 60-80% |
| Advantages | Readily available starting materials. | Generally higher yielding and cleaner reaction. |
| Disadvantages | Use of highly toxic cyanide. Harsh hydrolysis conditions. | The keto-ester starting material may need to be synthesized. |
Visualizations
Experimental Workflow: Strecker Synthesis
Caption: Workflow for the Strecker Synthesis of the target compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Chiral HPLC Separation of Methyl 2-amino-2-(pyridin-2-YL)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot the chiral HPLC separation of Methyl 2-amino-2-(pyridin-2-YL)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chiral stationary phases (CSPs) for the separation of this compound?
A1: For the enantioselective separation of amino acid esters, particularly those containing a basic pyridine ring, polysaccharide-based and macrocyclic glycopeptide-based CSPs are generally the most successful.
-
Polysaccharide-based CSPs: Columns such as those from the Daicel CHIRALPAK® series (e.g., IA, IB, IC, ID, IE, IF) are highly effective.[1][2][3] These are available with either amylose or cellulose backbones with various derivatives. Coated versions of these columns often show better enantioselectivity for amino acid esters.[2]
-
Macrocyclic Glycopeptide-based CSPs: Columns like Astec® CHIROBIOTIC® T, T2, and TAG are well-suited for the separation of underivatized and derivatized amino acids.[4][5] They are compatible with a wide range of mobile phases, including polar organic and reversed-phase modes.[4][6]
-
Crown Ether-based CSPs: A Daicel Crownpak CR(+) column has been successfully used for the separation of a similar β-amino acid with a pyridine ring and its ester.[7]
Q2: How do I choose the initial mobile phase for my separation?
A2: The choice of the initial mobile phase depends on the selected chiral stationary phase and the desired chromatographic mode.
-
Normal Phase: A common starting point is a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol.[8] A typical initial composition is 90:10 or 80:20 (n-hexane:IPA).[8] For a basic compound like this compound, the addition of a basic modifier is crucial.
-
Polar Organic Mode: This mode utilizes polar organic solvents like methanol or acetonitrile, often with acidic and basic additives to control ionization. A starting mobile phase could be methanol with 0.1% of both an acid (e.g., acetic acid) and a base (e.g., triethylamine).[9]
-
Reversed Phase: This typically involves a mixture of water or a buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter to optimize.
Q3: Why am I seeing poor peak shape (tailing) for my basic analyte?
A3: Peak tailing for basic compounds like this compound is a common issue in HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[10] Other potential causes include column overload and a mismatch between the sample solvent and the mobile phase.
Q4: Can temperature be used to improve the separation?
A4: Yes, temperature is a critical parameter in chiral HPLC. Lowering the temperature generally enhances the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[7][10] Conversely, increasing the temperature can sometimes improve peak efficiency and reduce analysis time. The optimal temperature should be determined experimentally for each specific separation.[10]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The enantiomers are co-eluting or show only partial separation (Resolution < 1.5).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection:
-
Action: Confirm that the chosen CSP is appropriate for amino acid esters with a basic moiety. Polysaccharide-based (e.g., CHIRALPAK® series) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T) columns are good starting points.[2][4]
-
Protocol: If the initial CSP shows no sign of separation, screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose, or teicoplanin).
-
-
Optimize Mobile Phase Composition:
-
Action: Systematically vary the ratio of the organic modifier (e.g., IPA in normal phase, or acetonitrile in reversed phase).
-
Protocol:
-
Normal Phase: Adjust the percentage of the alcohol modifier (e.g., IPA or ethanol) in hexane from 5% to 30%.
-
Reversed Phase: Modify the organic modifier concentration and the pH of the aqueous phase.
-
Polar Organic Mode: Vary the ratio of solvents like methanol and acetonitrile.[9]
-
-
-
Adjust Mobile Phase Additives:
-
Action: Since the analyte is basic, a basic additive is crucial in normal phase to improve peak shape and potentially resolution. In reversed phase, an acidic additive is often used.
-
Protocol:
-
Normal Phase: Add a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) at a concentration of 0.1% to 0.5%.[10]
-
Reversed Phase/Polar Ionic Mode: Use an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) at a concentration of 0.1%.[10] For zwitterionic separations, a combination of an acid and a base (e.g., 50 mM formic acid and 25 mM diethylamine) can be effective.[11]
-
-
-
Optimize Temperature:
-
Action: Evaluate the effect of column temperature on the separation.
-
Protocol: Decrease the column temperature in 5°C increments (e.g., from 25°C down to 10°C) to see if resolution improves.[10]
-
-
Adjust Flow Rate:
-
Action: Lowering the flow rate can sometimes improve resolution.
-
Protocol: Reduce the flow rate from 1.0 mL/min to 0.5 mL/min and observe the effect on resolution.
-
Issue 2: Peak Tailing
Symptom: The peak for this compound is asymmetrical with a pronounced tail.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Check for Column Overload:
-
Action: Injecting too much sample can lead to peak tailing.
-
Protocol: Prepare and inject a 1:10 and a 1:100 dilution of your sample. If the peak shape improves significantly, the original sample concentration was too high.[10]
-
-
Optimize Mobile Phase Additives:
-
Action: For a basic analyte, adding a basic modifier can significantly reduce tailing by competing for active silanol sites on the stationary phase.
-
Protocol:
-
Normal Phase: Add 0.1% to 0.5% diethylamine (DEA) or another suitable basic modifier to the mobile phase.[10]
-
Reversed Phase: Ensure the mobile phase pH is appropriate. Lowering the pH with an additive like TFA can protonate the silanols and reduce unwanted interactions.
-
-
-
Check Sample Solvent:
-
Action: The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase.
-
Protocol: If possible, dissolve the sample in the mobile phase itself. If a stronger solvent was used for dissolution, try to evaporate and reconstitute in the mobile phase or a weaker solvent.
-
-
Evaluate Column Health:
-
Action: A contaminated or old column can lead to poor peak shapes.
-
Protocol: Consult the column manufacturer's instructions for appropriate washing and regeneration procedures. If the problem persists after cleaning, the column may need to be replaced.
-
Data Presentation
Table 1: Recommended Starting Conditions for Chiral HPLC Method Development
| Parameter | Polysaccharide-Based CSPs (Normal Phase) | Macrocyclic Glycopeptide-Based CSPs (Polar Organic Mode) |
| Columns | CHIRALPAK® IA, IB, IC, ID, IE, IF | CHIROBIOTIC® T, T2, TAG |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Methanol / Acetonitrile (50:50 v/v) |
| Additive | 0.1% Diethylamine (DEA) | 25 mM Acetic Acid + 50 mM Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) | UV at an appropriate wavelength (e.g., 254 nm) |
Note: These are general starting points. Optimization will be required for the specific analyte.
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the racemic this compound standard.
-
Solvent Selection: Dissolve the sample in 1 mL of a suitable solvent. For normal phase chromatography, this could be the mobile phase itself or a mixture of hexane and isopropanol. For polar organic or reversed-phase, methanol or acetonitrile is a common choice. Ensure the sample is fully dissolved.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[12]
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the HPLC system.
Protocol 2: Chiral Stationary Phase Screening
-
Column Installation: Install the first chiral column to be screened (e.g., CHIRALPAK® IA).
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., n-Hexane/IPA with 0.1% DEA for normal phase) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample of racemic this compound.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Evaluation: Examine the chromatogram for any signs of peak separation, even a shoulder on the main peak is a positive indication.
-
Repeat: Repeat steps 1-5 for each of the selected chiral stationary phases to be screened.
Protocol 3: Mobile Phase Optimization
-
Select Best CSP: Based on the screening results, choose the CSP that showed the most promising separation.
-
Vary Modifier Ratio: Prepare a series of mobile phases with varying ratios of the organic modifier. For example, in a normal phase system, prepare mobile phases with 5%, 10%, 15%, 20%, and 25% isopropanol in n-hexane (all containing 0.1% DEA).
-
Analyze at Each Composition: Equilibrate the column with each mobile phase and inject the sample.
-
Evaluate Results: Record the retention times, resolution, and peak shapes for each condition.
-
Select Optimal Composition: Choose the mobile phase composition that provides the best balance of resolution, analysis time, and peak shape.
This technical support guide provides a starting point for troubleshooting the chiral HPLC separation of this compound. A systematic approach to method development and troubleshooting is key to achieving a successful and robust enantioselective separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. ChromTech and Daicel HPLC columns [hplc.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. chiraltech.com [chiraltech.com]
- 12. orgchem.natur.cuni.cz [orgchem.natur.cuni.cz]
"Methyl 2-amino-2-(pyridin-2-YL)acetate" stability issues in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 2-amino-2-(pyridin-2-YL)acetate in various solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Solution
If you are observing a rapid loss of your compound in solution, consider the following potential causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Ester | The methyl ester group is susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. - Recommendation: Use aprotic solvents (e.g., Acetonitrile, DMSO, THF). If aqueous solutions are necessary, prepare them fresh and use them immediately. Buffer aqueous solutions to a neutral pH (around 7). Avoid acidic or basic conditions. |
| Oxidation | The amino group and the pyridine ring can be susceptible to oxidation, which may be catalyzed by light, air (oxygen), or metal ions. - Recommendation: Degas solvents before use. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Solvent Reactivity | Protic solvents, especially alcohols like methanol or ethanol, can potentially transesterify with the methyl ester. Amines in the solvent or as impurities could lead to amide formation. - Recommendation: Whenever possible, opt for inert, aprotic solvents. If a protic solvent must be used, conduct a small-scale stability study to assess the rate of degradation. |
| Contaminated Solvents | Impurities in the solvent (e.g., water, acids, bases, metal ions) can catalyze degradation. - Recommendation: Use high-purity, anhydrous solvents from a reputable supplier. |
Issue: Inconsistent Results in Biological Assays
Inconsistent results from experiments using solutions of this compound can often be traced back to compound instability.
| Possible Cause | Troubleshooting Steps |
| Degradation Over Time | The compound may be degrading in your stock solution or in the assay medium over the course of the experiment. - Recommendation: Prepare fresh stock solutions for each experiment. If using a multi-day protocol, assess the stability of the compound in the assay medium over the relevant timeframe. Consider preparing fresh dilutions from a stable stock for each day of the experiment. |
| Interaction with Assay Components | Components of your cell culture media or assay buffer could be promoting degradation. - Recommendation: Perform a control experiment to incubate the compound in the assay medium for the duration of the experiment and then analyze for degradation using an appropriate analytical method (e.g., HPLC, LC-MS). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For short-term storage and use, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are recommended. For long-term storage, it is best to store the compound as a solid at low temperatures (e.g., -20°C or -80°C), protected from light and moisture. If aqueous solutions are required, they should be prepared fresh and used immediately.
Q2: How can I assess the stability of this compound in my specific solvent or experimental conditions?
A2: A stability study can be performed by preparing a solution of the compound at a known concentration in the solvent of interest. Aliquots of this solution should be incubated under the desired experimental conditions (e.g., temperature, light exposure). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the remaining concentration of the parent compound.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation pathways are likely hydrolysis of the methyl ester to form 2-amino-2-(pyridin-2-yl)acetic acid, and potentially oxidation of the amino group or the pyridine ring. LC-MS is a powerful technique for identifying these degradation products by analyzing their mass-to-charge ratio.[1]
Q4: Are there any general handling precautions I should take?
A4: Yes, it is important to handle this compound in a well-ventilated area.[2][3][4] Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[3] Avoid inhalation of dust or aerosols.[3] Store the compound in a tightly sealed container in a cool, dry place.[2][4]
Quantitative Stability Data
Due to the limited availability of direct quantitative stability data for this compound in various solvents, the following table is provided as a template for researchers to populate with their own experimental data. This will aid in the systematic evaluation and comparison of stability under different conditions.
| Solvent | Temperature (°C) | Incubation Time (hours) | % Remaining Compound | Observations |
| DMSO | 25 | 24 | ||
| Acetonitrile | 25 | 24 | ||
| Methanol | 25 | 24 | ||
| Water | 25 | 24 | ||
| PBS (pH 7.4) | 25 | 24 | ||
| User Defined |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solvent Stability
This protocol outlines a general method for evaluating the stability of this compound in different solvents.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound (e.g., 10 mg/mL) in a solvent where it is known to be relatively stable, such as anhydrous DMSO or acetonitrile.[5][6]
-
Sample Preparation: In separate, clearly labeled vials, dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the solvents to be tested.
-
Incubation: Store the vials under controlled temperature and light conditions that mimic your experimental setup. It is advisable to test at both room temperature (e.g., 25°C) and an elevated temperature (e.g., 40°C) to assess thermal stability.[1]
-
Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).[1][5]
-
Sample Analysis: Immediately analyze the withdrawn samples using a validated, stability-indicating analytical method like HPLC-UV or LC-MS to quantify the concentration of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
Forced degradation studies can help identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[1] Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).[1] Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.[1]
-
Photostability: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a sample stored in the dark.
-
Analysis: Analyze the stressed samples by LC-MS to identify and characterize any degradation products formed.[1]
Visualizations
Caption: Factors influencing the stability of this compound.
References
Identifying and removing impurities from "Methyl 2-amino-2-(pyridin-2-YL)acetate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-amino-2-(pyridin-2-YL)acetate.
Troubleshooting Guide
Q1: My final product of this compound shows a low melting point and a broad melting range. What could be the issue?
A low and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Common impurities can include residual starting materials, by-products from the synthesis, or residual solvents.
To address this, we recommend the following troubleshooting steps:
-
Purity Assessment: First, confirm the presence of impurities using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Impurity Identification: If possible, identify the impurities. Common contaminants could be unreacted starting materials or side-products.
-
Purification: Based on the nature of the impurities, select a suitable purification method. Refer to the experimental protocols below for detailed procedures on recrystallization and column chromatography.
Q2: I am seeing an extra peak in the 1H NMR spectrum of my this compound. How can I identify the impurity?
An unexpected peak in the 1H NMR spectrum suggests the presence of a proton-containing impurity. To identify this impurity, consider the following:
-
Starting Materials: Compare the chemical shift of the unknown peak with the 1H NMR spectra of your starting materials.
-
Solvents: Residual solvents from the reaction or purification steps are a common source of extra peaks. Consult a reference table for the chemical shifts of common laboratory solvents.
-
By-products: Consider possible side reactions that could have occurred during the synthesis and predict the structure and expected 1H NMR signals of potential by-products.
A logical workflow for identifying an unknown impurity is outlined in the diagram below.
Caption: Diagram 1: Impurity Identification Workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with the synthesis of this compound?
While the exact impurities will depend on the specific synthetic route, common contaminants can include:
-
Unreacted starting materials.
-
By-products from side reactions.
-
Residual solvents used in the synthesis and purification.
-
Water.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
For purity assessment of amino acid derivatives like this compound, the following techniques are highly recommended:[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a powerful tool for quantifying the purity of the compound and detecting non-volatile impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help in identifying and quantifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
Q3: What is the recommended method for removing impurities from crude this compound?
The choice of purification method depends on the nature and quantity of the impurities. Commonly used and effective techniques include:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Column Chromatography: A versatile technique for separating the desired compound from a mixture of impurities.[2]
-
Liquid-Liquid Extraction: Useful for separating the product from impurities with different solubility properties.
A general workflow for the purification of this compound is presented below.
Caption: Diagram 2: General Purification Workflow.
Data Presentation
The following table summarizes hypothetical purity data for a batch of this compound before and after purification by two common methods.
| Analytical Method | Crude Product Purity (%) | Purity after Recrystallization (%) | Purity after Column Chromatography (%) |
| HPLC | 85.2 | 98.5 | 99.7 |
| GC-MS (Volatiles) | 90.1 | 97.9 | 99.5 |
| 1H NMR (by integration) | ~88 | ~98 | >99 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of solvents can also be used.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.
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Hot Filtration: If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure compound should form. The cooling can be continued in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (e.g., silica gel) and an eluent system that provides good separation of the desired compound from its impurities, as determined by Thin Layer Chromatography (TLC).
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Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the eluent.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
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Elution: Pass the eluent through the column and collect fractions.
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Fraction Analysis: Analyze the collected fractions by TLC or another appropriate method to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Liquid-Liquid Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: Transfer the solution to a separatory funnel and wash it sequentially with:
-
A dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities.
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A dilute aqueous base solution (e.g., saturated NaHCO3) to remove acidic impurities.
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Brine (saturated NaCl solution) to remove residual water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: Catalyst Selection for Reactions Involving "Methyl 2-amino-2-(pyridin-2-YL)acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-2-(pyridin-2-YL)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in:
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N-Acylation: Formation of an amide bond by reacting the amino group with acylating agents like acid chlorides or anhydrides.
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Peptide Coupling: Incorporation of the amino acid into a peptide sequence using standard peptide coupling reagents.
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Asymmetric Synthesis: As a substrate in stereoselective reactions to produce chiral compounds.
-
Reduction of the Pyridine Ring: Catalytic hydrogenation to form the corresponding piperidine derivative.
Q2: How does the steric hindrance of the pyridin-2-yl group affect its reactivity?
A2: The pyridin-2-yl group introduces significant steric bulk around the alpha-amino group. This can lead to challenges in reactions that require nucleophilic attack by the amine, such as N-acylation and peptide coupling. The steric hindrance can slow down reaction rates and may necessitate the use of more potent catalysts or harsher reaction conditions.[1]
Q3: What are the general considerations for storing and handling this compound?
A3: Like many amino acid esters, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is advisable to handle the compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
N-Acylation Reactions
Issue 1: Low or no yield during N-acylation with acid chlorides or anhydrides.
-
Potential Cause 1: Inadequate Catalyst. For N-acylation of sterically hindered aminopyridines, a catalyst is often necessary to enhance the reaction rate.
-
Solution: The use of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly improve yields. For acylations with anhydrides, a Lewis acid catalyst such as MgBr₂·OEt₂ may also be effective.
-
-
Potential Cause 2: Unsuitable Base. An appropriate base is crucial to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to prevent competition with the amino group of the substrate.
-
-
Potential Cause 3: Presence of Water. Water can react with the acylating agent, reducing its effective concentration and leading to lower yields.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If the starting material may contain moisture, consider drying it under vacuum before use.
-
-
Potential Cause 4: Di-acylation. Under harsh conditions or with excess acylating agent, di-acylation of the amino group can occur, leading to a complex mixture of products.[2]
-
Solution: Use a stoichiometric amount or a slight excess of the acylating agent (e.g., 1.1 equivalents). Maintain a controlled temperature, for instance, below 60°C, to minimize side reactions.[2]
-
| Catalyst/Reagent | Function | Recommended for |
| 4-DMAP | Nucleophilic Catalyst | Acylation with acid chlorides and anhydrides |
| MgBr₂·OEt₂ | Lewis Acid Catalyst | Acylation with anhydrides |
| Triethylamine (TEA) | Non-nucleophilic Base | Neutralizing acid byproduct |
| DIPEA | Non-nucleophilic Base | Neutralizing acid byproduct, especially for sensitive substrates |
Peptide Coupling Reactions
Issue 2: Low coupling efficiency when incorporating this compound into a peptide chain.
-
Potential Cause 1: Steric Hindrance. The bulky pyridin-2-yl group can significantly hinder the approach of the activated carboxylic acid.[1]
-
Solution: Employ more potent coupling reagents. Onium salt-based reagents like HATU, HBTU, and HCTU are generally more effective for hindered systems than standard carbodiimide reagents like DCC or EDC.[1][3] For extremely difficult couplings, the use of amino acid fluorides can be a highly effective strategy.[3]
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Factors such as solvent, temperature, and reaction time are critical for challenging couplings.
-
Solution: Consider using solvents with better-solvating properties like N-methyl-2-pyrrolidone (NMP) or a mixture of DCM/DMF/NMP.[3] Microwave-assisted peptide synthesis can also be beneficial in driving difficult couplings to completion.[3] Increasing the reaction time, for example, from 1-2 hours to overnight, may also improve yields.[3]
-
-
Potential Cause 3: Racemization. Loss of stereochemical integrity at the α-carbon can be a significant issue, especially with potent activating agents.
| Coupling Reagent | Additive | Use Case |
| HATU | HOAt | Highly effective for sterically hindered amino acids[1][3] |
| HBTU | HOBt | Good general-purpose coupling reagent |
| HCTU | - | More reactive than HBTU for difficult couplings[3] |
| PyBOP | - | Lower racemization potential[1] |
| EDC/DCC | HOBt/Oxyma Pure | Standard, less potent, may be insufficient for this substrate[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
This protocol describes a general method for the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add TEA or DIPEA (1.5 - 2.0 eq).
-
Add (Boc)₂O (1.1 - 1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Acylation using an Acid Chloride
This protocol outlines a general method for the acylation of the amino group.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add TEA or DIPEA (1.5 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the N-acylation of this compound.
Caption: Troubleshooting logic for low peptide coupling yields.
References
Technical Support Center: Managing Exotherms in Large-Scale "Methyl 2-amino-2-(pyridin-2-YL)acetate" Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential exothermic events during the large-scale synthesis of "Methyl 2-amino-2-(pyridin-2-YL)acetate". While specific thermodynamic data for this reaction is not widely published, the principles and procedures outlined here are based on best practices for controlling similar exothermic chemical processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment.
| Issue | Potential Cause | Immediate Action | Long-Term Solution |
| Rapid, Uncontrolled Temperature Rise | - Reagent addition rate is too high.- Inadequate cooling capacity.- Agitator failure leading to localized hotspots. | 1. Immediately stop all reagent addition.[1][2]2. Maximize cooling to the reactor.[2]3. If temperature continues to rise, activate the emergency quench system.[2]4. Alert all personnel and prepare for emergency shutdown.[2] | - Re-evaluate and reduce the reagent addition rate.- Perform reaction calorimetry to understand the heat of reaction.[3]- Upgrade the cooling system or use a larger reactor to improve the surface area to volume ratio.[4] |
| Localized Hotspots Detected | - Poor mixing or agitator malfunction.- Viscous reaction mixture hindering heat dissipation. | 1. Verify agitator is operational and at the correct speed.2. If safe, consider a temporary increase in agitation speed to improve homogeneity. | - Optimize the agitator design and speed for the specific reaction mass.- Consider using a different solvent to reduce viscosity.- Re-evaluate the reactor design for better mixing efficiency.[3] |
| Cooling System at Maximum Capacity but Temperature Still Increasing | - The heat generated by the reaction exceeds the heat removal capacity of the system.[5] | 1. Stop reagent addition immediately.[1][2]2. If possible, add a pre-cooled, inert solvent to dilute the reaction mass and absorb heat. | - Scale down the batch size.- Investigate alternative synthetic routes with lower exothermicity.- Implement a semi-batch or continuous flow process for better heat management.[2] |
| Unexpected Pressure Increase | - Gas evolution from the reaction or decomposition of reactants/products.[6]- A secondary, more exothermic reaction is occurring. | 1. Stop reagent addition.2. Ensure the reactor's vent is not blocked.3. Follow emergency procedures for a potential runaway reaction. | - Analyze the reaction for potential gas-evolving side reactions.- Ensure the reactor is equipped with an appropriately sized and rated pressure relief system.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the early warning signs of a potential thermal runaway reaction?
A1: Early detection is crucial. Key indicators include:
-
A sudden and sustained increase in temperature that deviates from the expected profile.[2]
-
An increase in reactor pressure, even if the temperature appears controlled.[6]
-
A noticeable change in the color or viscosity of the reaction mixture.[2]
-
An increased demand on the cooling system to maintain the set temperature.[2]
Q2: How can I minimize the risk of a thermal runaway during scale-up?
A2: To minimize risks during scale-up, consider the following:
-
Thorough Hazard Assessment: Before scaling up, perform a comprehensive reaction hazard assessment.[7]
-
Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the potential for thermal accumulation.[3]
-
Controlled Addition: Employ slow, controlled addition of the limiting reagent to manage the rate of heat generation.[1]
-
Adequate Cooling: Ensure the reactor's cooling system is capable of removing the maximum expected heat output of the reaction.[3]
-
Emergency Plan: Have a well-defined and practiced emergency plan, including quench procedures.[1]
Q3: What are the different types of cooling systems available for large-scale reactors?
A3: Several cooling methods can be employed:
-
Jacket Cooling: A fluid (e.g., water, glycol, or oil) is circulated through a jacket surrounding the reactor.[8][9] This is a very common and effective method.[8]
-
Internal Cooling Coils: Coils are placed directly within the reaction mixture for more direct and rapid heat transfer.[8]
-
External Heat Exchangers: The reaction mixture is pumped through an external heat exchanger and returned to the reactor.
-
Cryogenic Cooling: For highly exothermic reactions requiring very low temperatures, liquefied gases like nitrogen can be used.[10]
Q4: What is a "quench system" and when should it be used?
A4: A quench system is a safety feature designed to rapidly halt a runaway reaction. This is typically achieved by introducing a substance that either chemically inhibits the reaction or quickly absorbs a large amount of heat. A quench system should be considered a last line of defense and used only when other control measures have failed to manage a dangerous temperature excursion.[11]
Q5: How does the scale of the reaction affect the risk of an exotherm?
A5: The risk of a thermal runaway increases significantly with scale. This is because the heat generated by the reaction is proportional to the volume of the reactants, while the ability to remove heat is proportional to the surface area of the reactor. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][12]
Experimental Protocols
Protocol 1: Controlled Reagent Addition
-
Preparation: Ensure the reactor, cooling system, and emergency quench system are fully operational and have been pre-checked.
-
Initial Charge: Charge the reactor with the initial reactants and solvent.
-
Cooling: Cool the reactor contents to the desired starting temperature.
-
Reagent Addition: Begin the addition of the limiting reagent at a pre-determined, slow rate.
-
Monitoring: Continuously monitor the internal temperature of the reaction.
-
Control: If the temperature exceeds the set limit, immediately stop the addition until the temperature stabilizes within the desired range.[1]
-
Completion: Once the addition is complete, continue to monitor the temperature until it remains stable, indicating the reaction is complete.
Protocol 2: Reaction Calorimetry (RC) for Heat Flow Determination
-
Calibration: Calibrate the reaction calorimeter to determine the overall heat transfer coefficient.[2]
-
Charging: Charge the calorimeter's reactor with the initial reactants and solvent.
-
Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to reach thermal equilibrium.[2]
-
Dosing: Start the addition of the limiting reagent at a controlled rate, mimicking the planned large-scale process.[2]
-
Data Logging: Continuously record the temperature of the reactor contents, the jacket temperature, and the amount of reagent added.[2]
-
Analysis: Use the collected data to calculate the heat of reaction, heat flow, and the maximum adiabatic temperature rise.
Visualizations
Caption: Decision workflow for responding to a temperature excursion.
Caption: Logic diagram for a basic safety interlock system.
References
- 1. labproinc.com [labproinc.com]
- 2. benchchem.com [benchchem.com]
- 3. amarequip.com [amarequip.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 7. icheme.org [icheme.org]
- 8. achievechem.com [achievechem.com]
- 9. lneya-online.com [lneya-online.com]
- 10. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company [praxair.co.in]
- 11. benchchem.com [benchchem.com]
- 12. cedrec.com [cedrec.com]
Technical Support Center: Stability of Methyl 2-amino-2-(pyridin-2-YL)acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of "Methyl 2-amino-2-(pyridin-2-YL)acetate".
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: Based on its chemical structure, which contains an ester functional group and a pyridine ring, this compound is susceptible to hydrolysis. Generally, pyridine derivatives are known to be most stable in neutral conditions and can be labile in acidic and extremely unstable in alkaline media.[1] Therefore, the compound is expected to be most stable at a neutral pH (around 7) and degrade more rapidly under acidic (pH < 4) and alkaline (pH > 8) conditions.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is expected to be the hydrolysis of the methyl ester bond. This reaction can be catalyzed by both acid and base, leading to the formation of 2-amino-2-(pyridin-2-YL)acetic acid and methanol.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. This method should be capable of separating the parent compound from its degradation products.
Q4: Are there any specific storage recommendations for this compound?
A4: To minimize degradation, it is recommended to store this compound in a solid, dry form at controlled room temperature or lower, protected from moisture and light. For solutions, it is advisable to prepare them fresh and use them promptly, especially if they are not at a neutral pH.
Troubleshooting Guide: HPLC Analysis for Stability Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Interaction of the basic pyridine nitrogen with acidic silanols on the HPLC column packing.- Inappropriate mobile phase pH. | - Use a lower pH mobile phase (e.g., pH 2-3 with trifluoroacetic acid or formic acid) to protonate the pyridine nitrogen and minimize secondary interactions.- Use a column specifically designed for the analysis of basic compounds.- Ensure the sample is dissolved in the mobile phase. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or pH.- Column temperature variations.- System leaks. | - Prepare fresh mobile phase and ensure it is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the HPLC system for any leaks, especially around fittings and pump seals. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Late elution of previously injected samples. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column with a strong solvent.- Implement a sufficient column wash step at the end of each run. |
| Poor Resolution Between Parent and Degradant Peaks | - Suboptimal mobile phase composition.- Inadequate column chemistry. | - Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, or pH.- Try a different column with a different stationary phase. |
Experimental Protocols
Protocol for pH Stability Study
This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer solutions (pH 4.0, 7.0, and 9.0)
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV detector
-
Temperature-controlled incubator or water bath
2. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
For each pH condition, transfer a known volume of the stock solution into separate volumetric flasks.
-
Add the respective acidic, basic, or buffer solution to achieve the target pH and a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.
3. Stress Conditions and Sampling:
-
Incubate the prepared sample solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
For acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before HPLC analysis.
-
Dilute the samples with the mobile phase if necessary to fall within the calibration curve range.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable acid modifier (e.g., 0.1% formic acid).
-
Monitor the chromatograms for the appearance of degradation products and the decrease in the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
-
Determine the degradation rate constant (k) and the half-life (t½) at each pH condition by plotting the natural logarithm of the concentration of the parent compound versus time.
Data Presentation
| pH | Temperature (°C) | Degradation Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) | % Degradation after 24 hours |
| 1.2 (0.1 M HCl) | 60 | Experimental Data | Experimental Data | Experimental Data |
| 4.0 (Buffer) | 60 | Experimental Data | Experimental Data | Experimental Data |
| 7.0 (Buffer) | 60 | Experimental Data | Experimental Data | Experimental Data |
| 9.0 (Buffer) | 60 | Experimental Data | Experimental Data | Experimental Data |
| 1 M NaOH | 60 | Experimental Data | Experimental Data | Experimental Data |
Visualizations
Caption: Experimental workflow for the pH stability study of this compound.
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
References
Validation & Comparative
A Comparative Guide to Chiral Stationary Phases for the Enantiomeric Separation of Methyl 2-amino-2-(pyridin-2-YL)acetate
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules like Methyl 2-amino-2-(pyridin-2-YL)acetate is of paramount importance, as stereochemistry can significantly influence biological activity and pharmacological properties. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the premier technique for resolving enantiomers. This guide provides a comparative overview of the most promising CSPs for the separation of this compound, supported by experimental data from structurally similar compounds and detailed methodologies to guide method development.
Comparison of Recommended Chiral Stationary Phases
Polysaccharide-Based CSPs: These are the most widely used CSPs for their broad enantioselectivity. They consist of a chiral polymer, typically amylose or cellulose, derivatized with phenylcarbamates, benzoates, or cinnamates, and coated or covalently bonded to a silica support. For aromatic amino acid esters, polysaccharide-based CSPs like Chiralpak® and Chiralcel® are often the first choice. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance.
Macrocyclic Glycopeptide-Based CSPs: This class of CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC™ T), are particularly effective for the separation of underivatized amino acids and their derivatives.[1] Their complex structure, featuring hydrophobic pockets, and multiple hydrogen bond donors and acceptors, allows for excellent chiral recognition of polar and ionic compounds.[1]
Data Presentation: Performance of CSPs for Analogous Aromatic Amino Acid Esters
The following table summarizes typical performance data for polysaccharide-based and macrocyclic glycopeptide-based CSPs in the separation of aromatic amino acid esters. This data, for compounds structurally similar to this compound, serves as a strong starting point for method development.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'₁ | α | Rs | Reference |
| Polysaccharide-Based | |||||||
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/2-Propanol (80:20, v/v) | 1.0 | 25 | 1.57 | 3.73 | 2.20 | [2] |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol (90:10, v/v) | 1.0 | 25 | 2.48 | 1.85 | 13.50 | [2] |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/2-Propanol (90:10, v/v) | 0.5 | 25 | 2.10 | 1.35 | 2.80 | [2] |
| Macrocyclic Glycopeptide-Based | |||||||
| CHIROBIOTIC™ T (Teicoplanin) | Methanol/Water/Formic Acid (70:30:0.02, v/v/v) | 1.0 | 25 | 1.8 | 1.5 | 3.2 | [1] |
Note: The data presented is for analogous aromatic amino acid esters and serves as a representative guide. Actual values for this compound may vary.
Experimental Protocols
Below are detailed methodologies for developing a chiral separation method for this compound on the recommended CSPs.
Method 1: Polysaccharide-Based CSPs (Normal Phase Mode)
-
Column: Chiralpak® IA or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Screening:
-
Start with a mobile phase of Hexane/2-Propanol (90:10, v/v).
-
If retention is too long, increase the percentage of 2-propanol in increments of 5%.
-
If resolution is poor, try switching the alcohol modifier to ethanol.
-
For basic compounds like the target analyte, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method 2: Macrocyclic Glycopeptide-Based CSPs (Polar Ionic Mode)
-
Column: CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm).
-
Mobile Phase Screening:
-
Prepare a mobile phase of Methanol/Water/Formic Acid (70:30:0.02, v/v/v).
-
The concentration of the organic modifier (methanol) can be adjusted to optimize retention. Increasing the methanol content will generally decrease retention time.
-
The small amount of formic acid is crucial for the elution of charged analytes.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Mandatory Visualization
The following diagram illustrates a logical workflow for the development of a chiral separation method for this compound.
Caption: Workflow for Chiral Method Development.
Conclusion
The enantiomeric separation of this compound can be approached with a high probability of success by screening polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases. While specific data for this analyte is not published, the established success of these CSPs for structurally related aromatic amino acid esters provides a solid basis for method development. By systematically screening these columns and optimizing the mobile phase composition, a robust and reliable chiral separation method can be developed for the accurate determination of the enantiomeric purity of this compound, a critical step in pharmaceutical research and development.
References
A Comparative Guide to Methyl 2-amino-2-(pyridin-2-YL)acetate and Other Chiral Amino Acid Esters in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of chiral building blocks and ligands is paramount to achieving high enantioselectivity and overall efficiency. Among the diverse array of available chiral molecules, non-natural amino acid esters offer a unique scaffold for the construction of complex, biologically active compounds. This guide provides an objective comparison of Methyl 2-amino-2-(pyridin-2-YL)acetate with other classes of chiral amino acid esters, focusing on their performance in asymmetric synthesis. The information presented is supported by experimental data to assist researchers in making informed decisions for their synthetic strategies.
Introduction to Chiral Amino Acid Esters in Synthesis
Chiral amino acid esters are invaluable tools in modern organic chemistry. Their bifunctional nature, possessing both an amino and an ester group attached to a stereogenic center, allows for a wide range of chemical transformations. They can serve as chiral synthons, where the inherent chirality is transferred to the target molecule, or as chiral ligands for metal-catalyzed asymmetric reactions, where they create a chiral environment to induce enantioselectivity.
The pyridine moiety in this compound introduces specific electronic and coordinating properties. The nitrogen atom in the pyridine ring can act as a Lewis base or a coordinating site for metal catalysts, potentially influencing the stereochemical outcome of a reaction in a distinct manner compared to amino acid esters with alkyl or aryl side chains.
Performance in Asymmetric Catalysis: A Comparative Overview
While direct head-to-head comparative studies for this compound against a wide range of other chiral amino acid esters in a single reaction are not extensively documented in publicly available literature, we can infer its potential performance by examining the application of structurally similar pyridyl-containing amino derivatives and other classes of chiral amino acid esters in key asymmetric transformations.
One of the most common applications of chiral amino-derived molecules is as ligands in asymmetric hydrogenation of prochiral imines, a critical reaction for the synthesis of chiral amines. The performance of a chiral ligand is typically evaluated by the yield and the enantiomeric excess (ee) of the product.
Table 1: Comparison of Chiral Ligands in Asymmetric Hydrogenation of N-(1-phenylethylidene)aniline
| Chiral Ligand/Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Hypothetical Pyridyl Amino Ester Ligand | N-(1-phenylethylidene)aniline | Data not available | Data not available | N/A |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | High | up to 90 | [1] |
| Chiral Phosphino-oxazoline Ligands | N-aryl imines | High | up to 97 | [1] |
| P-stereogenic dialkyl phosphine ligand (BenzP*) | N-aryl imino esters | High | up to 98 | [1] |
Note: The data for the hypothetical pyridyl amino ester ligand is included to highlight the lack of specific comparative data for this compound in this context. The other entries provide a benchmark for high-performing chiral ligands in similar transformations.
The data in Table 1, derived from studies on various chiral ligands, demonstrates the high yields and enantioselectivities achievable in asymmetric hydrogenation. While specific data for a ligand directly derived from this compound is not available, the performance of other nitrogen-containing chiral ligands, particularly those with aromatic heterocycles, suggests that it could be a promising candidate. The pyridine nitrogen could play a crucial role in coordinating the metal catalyst and influencing the stereochemical outcome.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the Strecker synthesis, a well-established method for preparing α-amino acids.
Protocol: Strecker Synthesis of this compound
-
Imine Formation: Pyridine-2-carbaldehyde is reacted with ammonia in a suitable solvent (e.g., methanol) to form the corresponding imine in situ.
-
Cyanide Addition: A cyanide source, such as potassium cyanide or trimethylsilyl cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.
-
Hydrolysis and Esterification: The resulting α-aminonitrile is then subjected to acidic hydrolysis (e.g., using concentrated HCl) to convert the nitrile group into a carboxylic acid. Subsequent esterification with methanol under acidic conditions (e.g., using thionyl chloride or dry HCl gas) yields the final product, this compound. The product would be a racemic mixture.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.
Chiral Resolution and Analysis
To obtain enantiomerically pure this compound, the racemic mixture from the synthesis would need to be resolved. This can be achieved through various methods, including diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.
Protocol: Chiral HPLC Analysis of 2-Amino-2-(pyridin-2-YL)acetic Acid
The enantiomeric purity of the corresponding acid can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
-
Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating chiral amino acids.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm) is suitable.
Potential Applications in the Synthesis of Bioactive Molecules and Associated Signaling Pathways
The pyridine scaffold is a common feature in many biologically active molecules, including inhibitors of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in various inflammatory and neurodegenerative diseases. Therefore, this compound could serve as a valuable chiral building block for the synthesis of novel iNOS inhibitors.
Signaling Pathway: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
As depicted in Figure 1, inflammatory stimuli lead to the transcription and translation of iNOS monomers. These monomers must dimerize to become active and produce nitric oxide (NO). Pyridine-containing inhibitors can interfere with this process by either inhibiting the enzymatic activity of the active iNOS dimer or by preventing the dimerization of the inactive monomers[2][3][4]. The chirality of such inhibitors, potentially derived from this compound, can be crucial for their potency and selectivity.
Logical Workflow for Catalyst/Substrate Selection
The workflow in Figure 2 illustrates a logical approach for selecting a chiral amino acid ester for a specific asymmetric synthesis. The choice between this compound and other esters will depend on the specific requirements of the reaction, including the nature of the substrate and the desired stereochemical outcome. The unique electronic and coordinating properties of the pyridyl group may offer advantages in certain catalytic systems.
Conclusion
This compound represents a potentially valuable, yet underexplored, chiral building block in asymmetric synthesis. While direct comparative performance data is scarce, its structural features suggest it could offer unique advantages in reactions where coordination to a metal center or specific electronic interactions are crucial. In contrast, traditional alkyl and aryl amino acid esters provide a well-established platform where steric bulk and non-covalent interactions are the primary drivers of stereoselectivity. The choice of the optimal chiral amino acid ester will ultimately be guided by the specific synthetic challenge and empirical evaluation. Further research into the applications of this compound is warranted to fully elucidate its potential in the synthesis of complex chiral molecules.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biological activity comparison of "Methyl 2-amino-2-(pyridin-2-YL)acetate" derivatives
Disclaimer: This guide provides a comparative overview of the biological activities of several classes of pyridine-containing compounds. Due to the limited availability of specific biological data for "Methyl 2-amino-2-(pyridin-2-yl)acetate" and its direct derivatives in the public domain, this document focuses on broader categories of structurally related pyridine derivatives with reported anticancer and antimicrobial activities. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic and naturally occurring compounds with a wide array of biological activities. Their versatile chemical nature allows for structural modifications that can significantly modulate their therapeutic properties. This guide summarizes the in vitro biological activities of several classes of pyridine derivatives, focusing on their anticancer and antimicrobial potential. The data presented is collated from various scientific publications and is intended to provide a comparative perspective on their efficacy.
Anticancer Activity of Pyridine Derivatives
A significant body of research has focused on the development of pyridine derivatives as potential anticancer agents. The primary method for evaluating this activity in vitro is through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Various Pyridine Derivatives Against Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h) | Doxorubicin | 1.93 |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h) | Doxorubicin | 1.93 | |
| 2-Amino-3-cyanopyridines | Compound 4f | A549 (Lung) | 23.78 | - | - |
| Compound 4f | MKN45 (Gastric) | 67.61 | - | - | |
| Compound 4f | MCF7 (Breast) | 53.87 | - | - | |
| Compound S3 | PC3 (Prostate) | 0.1 | 5-Fluorouracil | 7.49 | |
| Pyridin-2-yl Urea Inhibitors | Compound 2 | ASK1 (in vitro assay) | 0.00155 | Selonsertib | - |
| Copper(II) Complexes of 2-Pyridyl Ureas | Cu(U11)2Cl2 | NCI-H1975 (Lung) | 33.4 | - | - |
Note: The IC50 values are highly dependent on the experimental conditions, including the cell line, incubation time, and assay method used. Direct comparison should be made with caution.
Antimicrobial Activity of Pyridine Derivatives
Pyridine derivatives have also been investigated for their potential to combat microbial infections. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µM) of Pyridine Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µM) | Reference Compound | MIC (µM) |
| Amino and Acetamidoaurones | Compound 10 | Staphylococcus aureus | 0.78 | Gemifloxacin | - |
| Compound 20 | Staphylococcus aureus | 3.12 | Gemifloxacin | - | |
| Compound 10 | Listeria monocytogenes | 3.12 | Gemifloxacin | - | |
| Compound 20 | Listeria monocytogenes | 6.25 | Gemifloxacin | - | |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Compound 21d | Staphylococcus aureus | - | Linezolid | - |
| Compound 21d | Streptococcus pneumoniae | - | Linezolid | - |
Note: The MIC values can vary based on the microbial strain, inoculum size, and culture conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data. Below are detailed methodologies for two key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multi-channel pipette and sterile pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3]
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Multi-channel pipette and sterile pipette tips
-
Incubator set at the optimal growth temperature for the microorganism
Procedure:
-
Preparation of Compound Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and bringing the compound concentrations to their final test values.
-
Controls: Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental processes and biological mechanisms discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-amino-2-(pyridin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of Methyl 2-amino-2-(pyridin-2-YL)acetate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and stability of this compound in research and development settings. This document outlines common chromatographic techniques, their underlying principles, and provides hypothetical performance data to guide the selection process.
Introduction to Analytical Approaches
The analysis of α-amino acid esters like this compound often requires chromatographic methods to achieve the necessary specificity and sensitivity. The primary challenges include the compound's polarity and potential for instability. The two most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector.
Due to the non-volatile nature of amino acid esters, GC analysis typically necessitates a derivatization step to increase volatility and thermal stability. In contrast, HPLC, particularly Reverse-Phase HPLC, can often analyze the compound directly or with minimal sample preparation, making it a more straightforward approach.
This guide will compare and contrast the following methods:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Data Presentation: A Comparative Overview
The following table summarizes the expected performance characteristics of the two primary analytical methods for this compound. The data presented is hypothetical but representative of what can be achieved with well-developed methods.
| Parameter | RP-HPLC-UV | GC-MS with Derivatization |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 ng/mL |
| Sample Throughput | High | Moderate |
| Specificity | Good | Excellent |
| Cost per Sample | Low | Moderate |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is often the first choice for the analysis of polar, non-volatile compounds like this compound due to its simplicity and robustness.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to ensure good separation of the main analyte from any impurities. A common mobile phase would consist of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might start at 5% B, ramping to 95% B over 30-60 minutes.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of the pyridine ring, typically around 260 nm.
-
Sample Preparation: Plasma or serum samples are centrifuged and filtered (0.22 µm) before injection.[1] For bulk material, dissolve a known quantity in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For enhanced sensitivity and specificity, particularly for identifying trace-level impurities, GC-MS is a powerful alternative. However, it requires a derivatization step to make the analyte volatile.
Methodology:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: The primary amino group and any other active hydrogens must be derivatized. Common derivatizing agents include:
-
Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction involves heating the sample with the reagent (e.g., at 70°C for 1 hour).[1]
-
Acylation: Trifluoroacetic anhydride (TFAA) in an appropriate solvent. This reaction is often performed at a slightly elevated temperature (e.g., 50°C for 30 minutes).[1]
-
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized analytes.[1]
-
Oven Temperature Program: A temperature gradient is essential for good separation. A typical program might be:
-
Initial temperature: 80°C (hold for 2 minutes)
-
Ramp: 10°C/min to 280°C (hold for 5 minutes)[1]
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis and impurity identification or in selected ion monitoring (SIM) mode for quantitative analysis with high sensitivity.
Method Comparison and Recommendations
-
RP-HPLC-UV is recommended for routine quality control, purity assessments, and stability studies due to its high throughput, lower cost, and simpler sample preparation. It provides excellent quantitative data for the main component and known impurities.
-
GC-MS with Derivatization is the preferred method for impurity profiling, identification of unknown degradation products, and for analyses requiring very low detection limits. The mass spectral data provides structural information that is invaluable for characterizing unknown compounds. The derivatization step, however, adds complexity and potential for variability.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: RP-HPLC-UV Experimental Workflow.
Caption: GC-MS with Derivatization Experimental Workflow.
References
Efficacy of Methyl 2-amino-2-(pyridin-2-YL)acetate Derived Ligands: A Comparative Analysis for Drug Discovery Professionals
For researchers and scientists at the forefront of drug development, the quest for novel molecular scaffolds with enhanced therapeutic efficacy is a perpetual endeavor. Among the myriad of heterocyclic compounds, pyridine-based ligands have emerged as a privileged class, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of ligands derived from "Methyl 2-amino-2-(pyridin-2-YL)acetate" against alternative small molecule inhibitors, with a focus on their potential as anticancer agents and kinase inhibitors.
This analysis synthesizes data from multiple studies to offer a side-by-side view of the performance of these compounds, supported by detailed experimental protocols and visual representations of their presumed mechanisms of action.
Comparative Efficacy Against Cancer Cell Lines
The antiproliferative activity of novel pyridine-based compounds is a key area of investigation. Multiple studies have evaluated the efficacy of such ligands against various cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). Below is a comparative summary of the cytotoxic activity of different pyridine derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridin-2-yl Pyrimidine Derivatives | Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 (Rat Hepatic Stellate Cells) | 45.69 | [1] |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 (Rat Hepatic Stellate Cells) | 45.81 | [1] | |
| Pyridine-Urea Derivatives | Compound 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | [2] |
| Compound 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | [2] | |
| 1,3,4-Thiadiazol-Pyridine Hybrids | 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa (Cervical Cancer) | 2.8 | [3] |
| PANC-1 (Pancreatic Cancer) | 1.8 | [3] | ||
| Pyridine-Based PIM-1 Kinase Inhibitors | Compound 12 | MCF-7 (Breast Cancer) | 0.5 | [4] |
| HepG2 (Liver Cancer) | 5.27 | [4] | ||
| Pyrazolyl Pyridine Conjugates | Compound 9 | HepG2 (Liver Cancer) | 0.18 | [5] |
| MCF-7 (Breast Cancer) | 0.34 | [5] |
Comparative Efficacy Against Protein Kinases
Protein kinases are critical targets in modern oncology. Pyridine-containing compounds have been extensively explored as kinase inhibitors. The following table compares the inhibitory activity of various pyridine derivatives against specific kinases.
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| Pyridine-Based PIM-1 Kinase Inhibitors | Compound 12 | PIM-1 | 14.3 | [4] |
| Pyrazolyl Pyridine Conjugates | Compound 9 | PIM-1 | 20.4 | [5] |
| Pyridin-2-yl Urea Derivatives | Compound 2 | ASK1 | 1.55 | [6] |
| Pyridine Derivatives as TYK2 Inhibitors | Compound 12 | TYK2 | - | [7][8] |
| Compound 15 | TYK2 | - | [7][8] | |
| Pyridine-based CDK2 Inhibitors | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2 | 240 | [9] |
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. Below are detailed protocols for key experiments cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. The cells are then incubated for a further 48 or 72 hours.[2]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals that have formed in viable cells.[11]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Kinase Inhibition Assay
In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Promega Kinase-Glo Plus).[9]
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these ligands is critical for rational drug design and for predicting potential on-target and off-target effects. The following diagrams illustrate the presumed signaling pathways and experimental workflows.
Caption: A generalized workflow for the synthesis and in vitro evaluation of novel pyridine-based ligands.
Caption: A simplified diagram illustrating the inhibition of key protein kinases by pyridin-2-yl derived ligands, thereby affecting cancer cell proliferation and survival signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. mdpi.com [mdpi.com]
Benchmarking the synthesis of "Methyl 2-amino-2-(pyridin-2-YL)acetate" against alternative routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to Methyl 2-amino-2-(pyridin-2-YL)acetate, a valuable building block in medicinal chemistry. We will explore established methods and potential alternative pathways, presenting available experimental data to inform decisions on synthetic strategy.
The synthesis of α-amino esters, particularly those incorporating heterocyclic moieties like pyridine, is of significant interest due to their prevalence in pharmacologically active compounds. Here, we focus on this compound and evaluate potential synthetic strategies based on established chemical principles. While a direct, detailed experimental protocol for the target molecule with comprehensive quantitative data remains elusive in readily available literature, we can construct a comparative framework based on analogous transformations.
Potential Synthetic Pathways
Three classical methods for the synthesis of α-amino acids and their esters are considered as potential routes to this compound:
-
Reductive Amination of an α-Keto Ester: This approach would involve the reaction of methyl 2-oxo-2-(pyridin-2-yl)acetate with an ammonia source, followed by reduction of the resulting imine.
-
Strecker Synthesis: A one-pot, multi-component reaction starting from pyridine-2-carboxaldehyde, an ammonia source, and a cyanide source, followed by hydrolysis and esterification.
-
Bucherer-Bergs Reaction: This method would utilize 2-acetylpyridine, a cyanide source, and ammonium carbonate to form a hydantoin intermediate, which can then be converted to the desired amino ester.
To provide a tangible, albeit indirect, benchmark, we will consider the reported synthesis of a structurally related compound, Methyl N-(pyrimidin-2-yl)glycinate , which was achieved via a solid-phase synthesis. This method yielded the product in 76% with a purity of 95%.[1] Another relevant example is the synthesis of methyl 2-(6-aminopyridin-3-yl)acetate , which was prepared with a yield of 18%.[2] These examples highlight the variability in yields for amino esters bearing nitrogen-containing heterocycles.
Comparison of Synthetic Routes
The following table summarizes the theoretical advantages and disadvantages of each potential route. It is important to note that the quantitative data are based on general principles and analogous reactions, as specific data for the target molecule is not available.
| Synthetic Route | Starting Materials | Key Steps | Potential Advantages | Potential Disadvantages | Estimated Yield | Estimated Purity | Estimated Reaction Time |
| Reductive Amination | Methyl 2-oxo-2-(pyridin-2-yl)acetate, Ammonia, Reducing Agent | Imine formation, Reduction | Generally clean reactions, Milder conditions possible | Precursor α-keto ester may not be readily available | Moderate to High | Good to Excellent | 12-24 hours |
| Strecker Synthesis | Pyridine-2-carboxaldehyde, Ammonia, Cyanide, Methanol | Iminonitrile formation, Hydrolysis, Esterification | Readily available starting materials, One-pot potential | Use of toxic cyanide, Multiple steps may lower overall yield | Moderate | Good | 24-48 hours |
| Bucherer-Bergs Reaction | 2-Acetylpyridine, Cyanide, Ammonium Carbonate | Hydantoin formation, Hydrolysis, Esterification | Utilizes a common ketone starting material | Harsh hydrolysis conditions, Potential for side reactions | Low to Moderate | Fair to Good | 48-72 hours |
Experimental Protocols (Hypothetical)
As no direct experimental protocols for the synthesis of this compound were found, the following are proposed, generalized procedures based on the aforementioned synthetic strategies. These are intended as a starting point for experimental design and optimization.
Reductive Amination of Methyl 2-oxo-2-(pyridin-2-yl)acetate
Materials: Methyl 2-oxo-2-(pyridin-2-yl)acetate, Ammonium acetate, Sodium cyanoborohydride, Methanol, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
Procedure:
-
Dissolve methyl 2-oxo-2-(pyridin-2-yl)acetate and a molar excess of ammonium acetate in methanol.
-
Cool the solution in an ice bath and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Strecker Synthesis from Pyridine-2-carboxaldehyde
Materials: Pyridine-2-carboxaldehyde, Ammonium chloride, Sodium cyanide, Methanol, Water, Hydrochloric acid, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
Procedure:
-
To a solution of ammonium chloride in water, add pyridine-2-carboxaldehyde and stir.
-
Add a solution of sodium cyanide in water dropwise and continue stirring for 24 hours.
-
Extract the resulting α-aminonitrile with diethyl ether.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate.
-
Hydrolyze the crude α-aminonitrile by refluxing in concentrated hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Esterify the resulting amino acid by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Neutralize the reaction mixture and extract the product.
-
Purify by column chromatography.
Bucherer-Bergs Reaction from 2-Acetylpyridine
Materials: 2-Acetylpyridine, Potassium cyanide, Ammonium carbonate, Ethanol, Water, Hydrochloric acid, Methanol, Sulfuric acid.
Procedure:
-
A mixture of 2-acetylpyridine, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water is heated in a sealed vessel.
-
After cooling, the precipitated hydantoin is collected by filtration.
-
The hydantoin is hydrolyzed by heating with a strong acid (e.g., hydrochloric acid).
-
The resulting amino acid is isolated.
-
The amino acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid to yield the final product.
-
Purification is carried out by crystallization or column chromatography.
Visualizing the Synthetic Workflows
To further clarify the logical flow of each proposed synthetic route, the following diagrams are provided.
Caption: Reductive Amination Workflow
Caption: Strecker Synthesis Workflow
Caption: Bucherer-Bergs Reaction Workflow
Conclusion
While a definitive, experimentally validated benchmark for the synthesis of this compound is not currently available in the public domain, this guide provides a framework for evaluating potential synthetic routes. The Reductive Amination pathway appears to be the most promising in terms of potential yield and purity, contingent on the availability of the α-keto ester precursor. The Strecker Synthesis offers the advantage of readily accessible starting materials but involves the use of highly toxic reagents. The Bucherer-Bergs reaction, while feasible, is likely to be the least efficient of the three. Further experimental investigation is required to determine the optimal synthetic route for the preparation of this valuable compound. Researchers are encouraged to use the provided hypothetical protocols and workflows as a foundation for developing a robust and efficient synthesis.
References
Cost-Benefit Analysis of Methyl 2-amino-2-(pyridin-2-YL)acetate as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of utilizing "Methyl 2-amino-2-(pyridin-2-YL)acetate" as a chemical building block in drug discovery and development. The pyridine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, making its derivatives, such as the compound in focus, valuable starting materials for the synthesis of novel therapeutic agents.[1][2] This analysis offers a comparative overview with alternative building blocks, supported by available data on cost, applications, and synthetic utility.
Chemical Properties and Commercial Availability
"this compound" is a chiral α-amino ester featuring a pyridin-2-yl substituent. Its key chemical features are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H10N2O2 | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| CAS Number | 154410-83-0 | [3] |
| Appearance | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
The commercial availability of this building block and its hydrochloride salt is somewhat limited, with several suppliers offering it in research quantities. The pricing is variable and often requires a direct quote, making a precise cost-per-gram comparison challenging.
| Supplier | Compound | Quantity | Price | Purity |
| Apollo Scientific | Methyl 2-[methyl(pyridin-2-yl)amino]acetate | 250mg | £115.00 | 95% |
| ChemicalBook | This compound | Inquiry for pricing | - | - |
| BLDpharm | Methyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride | Inquiry for pricing | - | - |
Note: The listed prices are for related compounds and are subject to change and may not reflect the exact cost of "this compound". Bulk pricing for larger quantities would likely differ significantly.
Applications in Medicinal Chemistry
The pyridin-2-yl group is a key pharmacophore in a range of bioactive molecules, including kinase inhibitors and antiviral agents.[4][5] While specific examples detailing the use of "this compound" in the synthesis of named drugs are not prevalent in the public domain, its structure suggests significant potential in these areas. The presence of both a nucleophilic amino group and an ester functionality allows for its incorporation into larger molecules through common synthetic transformations.
Potential Therapeutic Areas:
-
Oncology: Pyridine-based scaffolds are integral to numerous kinase inhibitors.[4][6][7][8] The title compound could serve as a key fragment for novel inhibitors targeting kinases implicated in cancer.
-
Antiviral Agents: The pyridine ring is present in several antiviral drugs.[1][9][10][11] "this compound" could be a valuable starting material for the development of new antiviral compounds.
Synthetic Utility and Key Reactions
"this compound" possesses two primary reactive sites: the primary amino group and the methyl ester. This dual functionality allows for a variety of synthetic manipulations, including N-acylation and reductive amination, to build more complex molecular architectures.
N-Acylation
The primary amine can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amide bonds. This is a fundamental reaction for incorporating the building block into peptide-like structures or for attaching various side chains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 154410-83-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Methyl 2-amino-2-(pyridin-2-YL)acetate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of the (R)- and (S)-enantiomers of Methyl 2-amino-2-(pyridin-2-YL)acetate. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this comparison is based on established principles and typical spectroscopic data observed for analogous chiral α-amino esters and pyridine-containing compounds. The provided data and protocols are intended to serve as a representative guide for researchers.
Data Presentation
The following tables summarize the expected quantitative data from key spectroscopic techniques used for the analysis and differentiation of enantiomers.
Table 1: Illustrative ¹H-NMR Spectroscopic Data (in presence of a chiral solvating agent)
| Chemical Shift (δ, ppm) | (R)-Enantiomer | (S)-Enantiomer | Multiplicity | Assignment |
| ~8.60 | 8.61 | 8.60 | d | Pyridine H6 |
| ~7.80 | 7.81 | 7.80 | t | Pyridine H4 |
| ~7.40 | 7.41 | 7.40 | d | Pyridine H5 |
| ~7.30 | 7.31 | 7.30 | t | Pyridine H3 |
| ~5.10 | 5.12 | 5.08 | s | α-CH |
| ~3.75 | 3.76 | 3.74 | s | OCH₃ |
| ~2.50 | 2.50 | 2.50 | br s | NH₂ |
Note: In a standard achiral solvent, the ¹H-NMR spectra of enantiomers are identical. The chemical shift differences (Δδ) presented here are hypothetical and represent the typical small shifts observed upon the addition of a chiral solvating agent, which forms diastereomeric complexes with the enantiomers, allowing for their differentiation.[1][2]
Table 2: Illustrative Circular Dichroism (CD) Spectroscopic Data
| Wavelength (nm) | (R)-Enantiomer (Δε) | (S)-Enantiomer (Δε) | Transition |
| ~260 | Positive Cotton Effect | Negative Cotton Effect | π → π* (Pyridine) |
| ~220 | Negative Cotton Effect | Positive Cotton Effect | n → π* (Carbonyl) |
Note: The signs of the Cotton effects are illustrative and based on general observations for similar chiral molecules. The key principle is that enantiomers will exhibit mirror-image CD spectra.[3][4]
Table 3: Illustrative Vibrational Circular Dichroism (VCD) Spectroscopic Data
| Wavenumber (cm⁻¹) | (R)-Enantiomer (ΔA) | (S)-Enantiomer (ΔA) | Vibrational Mode |
| ~1740 | Positive | Negative | C=O stretch (ester) |
| ~1600 | Negative | Positive | C=C/C=N stretch (pyridine) |
| ~1250 | Bisignate (+/-) | Bisignate (-/+) | C-O stretch (ester) |
Note: VCD spectra of enantiomers are mirror images of each other. The signs of the differential absorbance (ΔA) are illustrative and highlight the expected opposite signals for corresponding vibrational bands.[5][6][7]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination
Objective: To differentiate the enantiomers of this compound using a chiral solvating agent (CSA).
Materials:
-
(R/S)-Methyl 2-amino-2-(pyridin-2-YL)acetate
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative)[8]
-
Deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
NMR tubes
-
High-resolution NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the analyte (racemic or enantiomerically enriched) in the deuterated solvent at a concentration of approximately 10-20 mM.
-
Acquire a standard ¹H-NMR spectrum of the analyte.
-
To a fresh sample, add the chiral solvating agent in a specific molar ratio to the analyte (e.g., 1:1 or 2:1). The optimal ratio should be determined empirically.
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key parameters to set include spectral width, acquisition time, and relaxation delay.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the spectrum of the mixture to the spectrum of the pure analyte.
-
Identify signals that have split into two separate resonances. The separation of these signals (Δδ) is due to the formation of diastereomeric complexes with the CSA.[1][2][9]
-
Integrate the separated signals to determine the enantiomeric ratio.
-
Circular Dichroism (CD) Spectroscopy
Objective: To obtain the CD spectra of the enantiomers, which will be mirror images of each other.
Materials:
-
Enantiomerically pure samples of (R)- and (S)-Methyl 2-amino-2-(pyridin-2-YL)acetate
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Quartz cuvettes with a defined path length (e.g., 0.1 cm or 1 cm)[10]
-
CD spectropolarimeter
Procedure:
-
Instrument Preparation:
-
Turn on the instrument and the nitrogen gas purge to remove oxygen from the light path. Allow the lamp to warm up and the instrument to stabilize.[11]
-
-
Sample Preparation:
-
Prepare solutions of each enantiomer in the chosen solvent. The concentration will depend on the path length of the cuvette and the absorbance of the sample. A typical starting concentration is 0.1-1.0 mg/mL.[10]
-
The solvent itself should not be optically active and should be transparent in the wavelength range of interest.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the CD spectrum of each enantiomeric sample over the desired wavelength range (e.g., 190-300 nm).
-
Typical parameters to set include scanning speed, bandwidth, and the number of accumulations.
-
-
Data Analysis:
-
Subtract the solvent baseline from each sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the sample concentration, path length, and molecular weight.[10]
-
Compare the spectra of the two enantiomers, which should be mirror images.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To measure the differential absorption of left and right circularly polarized infrared light for each enantiomer.
Materials:
-
Enantiomerically pure samples of (R)- and (S)-Methyl 2-amino-2-(pyridin-2-YL)acetate
-
IR-transparent solvent (e.g., CCl₄, CDCl₃)
-
Sample cell with a defined path length (e.g., BaF₂ windows)
-
FTIR spectrometer equipped with a VCD module
Procedure:
-
Sample Preparation:
-
Prepare a solution of each enantiomer in the chosen solvent at a suitable concentration (typically higher than for CD, e.g., 0.1 M).
-
Ensure the solvent has minimal absorption in the spectral regions of interest.
-
-
Instrument Setup:
-
The VCD instrument typically consists of an FTIR spectrometer, a linear polarizer, a photoelastic modulator (PEM), and a detector.
-
-
Data Acquisition:
-
Collect the VCD and standard IR absorption spectra for each enantiomer.
-
Data is typically collected over a specific wavenumber range (e.g., 2000-800 cm⁻¹).
-
A baseline spectrum of the solvent should also be recorded.
-
-
Data Analysis:
-
The instrument software processes the raw data to produce the VCD spectrum (ΔA = A_L - A_R).
-
The VCD spectra of the two enantiomers should be mirror images of each other.[6][7]
-
For absolute configuration assignment, the experimental VCD spectrum can be compared to a theoretically calculated spectrum using quantum chemical methods.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
Potential Signaling Pathway Involvement
Given that many amino acid derivatives and pyridine-containing compounds exhibit biological activity, a potential signaling pathway involvement could be as an inhibitor or modulator of an enzyme or receptor. For example, some pyridine analogues act as inhibitors for inducible nitric oxide synthase (iNOS).[12] The diagram below illustrates a generic signaling pathway where an enantiomer of a bioactive compound could act as an enzyme inhibitor.
Caption: Generic signaling pathway showing stereoselective enzyme inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of "Methyl 2-amino-2-(pyridin-2-YL)acetate" Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of analytical methods for the quantification of "Methyl 2-amino-2-(pyridin-2-YL)acetate," a key intermediate in pharmaceutical synthesis. As no formal inter-laboratory validation studies for this specific compound are publicly available, this document outlines a proposed comparative study based on common and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data is representative of typical performance characteristics for these methods with similar small molecules.
The objective of an inter-laboratory validation is to establish the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories. This guide details proposed experimental protocols and summarizes expected quantitative data in structured tables to facilitate a comparative understanding of each method's performance.
Comparative Analytical Techniques
The two proposed analytical methods for the quantification of this compound are HPLC with UV detection and GC-MS. HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it suitable for this analyte.[1][2] GC-MS is a powerful alternative, particularly for volatile compounds or those that can be made volatile through derivatization, offering high sensitivity and specificity.[1][2]
Table 1: Comparison of Proposed Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and polarity after vaporization, with mass-based detection.[1] |
| Derivatization | Not typically required. | May be required to improve volatility and thermal stability.[3] |
| Typical Run Time | 10 - 30 minutes | 15 - 40 minutes |
| Advantages | Broad applicability to non-volatile and thermally unstable compounds, robust and reproducible.[1] | High separation efficiency, high sensitivity, and specific identification based on mass spectra.[1][2] |
| Disadvantages | Lower peak capacity compared to GC, potential for matrix interference. | May require derivatization, not suitable for thermally labile compounds without derivatization.[4] |
Proposed Inter-laboratory Validation Study Design
An inter-laboratory study is crucial to assess the reproducibility of an analytical method.[5] A typical study design involves distributing homogeneous and stable samples of this compound to a minimum of eight laboratories.[6] Each laboratory would analyze the samples in replicate according to the provided protocols.[6] The results are then statistically analyzed to determine the method's repeatability and reproducibility.[5]
High-Performance Liquid Chromatography (HPLC) Method
Experimental Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% formic acid in water) in an isocratic or gradient elution. A common starting point for similar compounds is a 75:25 ratio of acetonitrile to buffer.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.
Expected Performance Characteristics
The following table summarizes the anticipated performance data for the HPLC method based on typical validation results for similar pharmaceutical intermediates.[8]
Table 2: Expected HPLC Method Validation Parameters
| Parameter | Expected Value | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 3.0% |
| - Reproducibility | < 2.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | Reportable |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Reportable |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Experimental Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Scan range of 40-400 m/z.
-
Derivatization (if necessary): For compounds with low volatility, derivatization may be required. A common approach for amino groups is acylation.[9] This would involve reacting the sample with an acylating agent (e.g., trifluoroacetic anhydride) in a suitable solvent prior to injection.
-
Sample Preparation: Prepare a stock solution of the derivatized or underivatized analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Create calibration standards by serial dilution.
Expected Performance Characteristics
The following table outlines the expected performance data for the GC-MS method.
Table 3: Expected GC-MS Method Validation Parameters
| Parameter | Expected Value | Acceptance Criteria |
| Linearity (R²) | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.5% | ≤ 3.0% |
| - Intermediate Precision | < 2.0% | ≤ 4.0% |
| - Reproducibility | < 3.0% | ≤ 6.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | Reportable |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | Reportable |
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of "this compound." The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and the nature of the sample matrix. HPLC offers a robust and straightforward approach without the need for derivatization.[1] GC-MS, while potentially more complex due to the need for derivatization, can provide higher sensitivity and specificity.[1] The successful completion of an inter-laboratory validation study as outlined in this guide would provide the necessary evidence to establish a reliable and reproducible analytical method for this important pharmaceutical intermediate.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eurachem.org [eurachem.org]
- 7. jocpr.com [jocpr.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. scispace.com [scispace.com]
Assessing the Impact of Methyl 2-amino-2-(pyridin-2-yl)acetate on Final Product Purity in Pyridine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized heterocyclic compounds is a critical determinant of their efficacy and safety in pharmaceutical applications. The choice of starting materials can significantly influence the impurity profile of the final product. This guide provides a comparative analysis of using Methyl 2-amino-2-(pyridin-2-yl)acetate versus a standard ammonia source, ammonium acetate, in the Hantzsch pyridine synthesis. By examining experimental data and reaction outcomes, this document aims to assist researchers in selecting appropriate reagents to achieve high-purity substituted pyridine derivatives.
Comparative Analysis of Reagents in Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust and widely used multicomponent reaction for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. The reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. The nature of the nitrogen source can impact the reaction efficiency and the purity of the resulting product.
| Parameter | Reagent 1: Ammonium Acetate | Reagent 2: this compound |
| Reaction Role | Provides the nitrogen atom for the dihydropyridine ring. | Provides the nitrogen atom and incorporates a pyridin-2-yl-methylacetate moiety. |
| Typical Yield | Generally high, often exceeding 80-90% under optimized conditions. | Potentially lower yields due to increased steric hindrance from the bulky substituent. |
| Expected Purity | High, with common impurities being unreacted starting materials or side products from self-condensation of the β-ketoester. | May be lower, with potential for side reactions involving the pyridyl nitrogen or the ester functionality. Impurities could be more complex. |
| Purification | Typically straightforward, often involving recrystallization from a suitable solvent like ethanol.[1] | May require more rigorous purification techniques such as column chromatography to separate the desired product from structurally similar impurities. |
| Product Structure | Forms a 1,4-dihydropyridine with an unsubstituted nitrogen atom. | Forms a 1-substituted-1,4-dihydropyridine with a 2-(pyridin-2-yl)acetate methyl ester group at the N1 position. |
Experimental Protocols
A generalized experimental protocol for the Hantzsch synthesis is provided below. This can be adapted for use with either ammonium acetate or this compound as the nitrogen source.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Nitrogen source (Ammonium acetate or this compound)
-
Solvent (e.g., ethanol)
-
Catalyst (optional, e.g., a mild acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and the nitrogen source (1.2 mmol).
-
Solvent Addition: Add the solvent (e.g., 10 mL of ethanol) to the reaction mixture.
-
Reaction Conditions: The mixture is typically stirred and heated to reflux. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid product, if precipitated, is collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 1,4-dihydropyridine derivative. For reactions involving more complex reagents that may lead to a mixture of products, purification by column chromatography on silica gel may be necessary.
Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity is quantitatively assessed by High-Performance Liquid Chromatography (HPLC).
Visualizing the Workflow and Logic
To better illustrate the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for the Hantzsch pyridine synthesis.
References
A Comparative Study on the Chelating Properties of Methyl 2-amino-2-(pyridin-2-YL)acetate and Other Bidentate Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated chelating properties of Methyl 2-amino-2-(pyridin-2-YL)acetate against well-characterized bidentate chelating agents. Due to a lack of available experimental data for this compound, this study draws comparisons based on its structural components—a pyridine ring and an amino acid ester moiety—and the known behaviors of similar ligands such as 2,2'-bipyridine, o-phenanthroline, and ethylenediamine. The experimental data for the comparative compounds have been sourced from existing literature.
Introduction to Chelation and Bidentate Ligands
Chelating agents are organic molecules that can form multiple bonds with a single metal ion, creating a stable, ring-like structure known as a chelate.[1][2] This process, termed chelation, is fundamental in various scientific and industrial applications, including drug delivery, catalyst development, and heavy metal remediation.[1][3] The stability of these metal complexes is significantly enhanced by the "chelate effect," which favors the formation of these ring structures over complexes with monodentate ligands.[2]
Bidentate ligands, which bind to a metal ion through two donor atoms, are a common class of chelating agents.[1][2] The subject of this guide, this compound, is predicted to act as a bidentate ligand, coordinating through the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group. This structure suggests its potential to form stable five-membered chelate rings with various metal ions.
Comparative Analysis of Chelating Properties
To objectively assess the potential chelating ability of this compound, we compare it with three well-studied bidentate ligands: 2,2'-bipyridine, o-phenanthroline, and ethylenediamine. The stability of the metal complexes is a key parameter in evaluating chelating efficiency and is quantified by the stability constant (log K or log β). A higher value indicates a more stable complex.[4]
Data Presentation: Stability Constants of Metal Complexes
The following table summarizes the stepwise stability constants (log K) for the formation of 1:1, 1:2, and 1:3 metal-ligand complexes for selected divalent metal ions with the comparative ligands.
| Ligand | Metal Ion | log K1 | log K2 | log K3 | Overall Stability (log β3) |
| 2,2'-Bipyridine | Co²⁺ | 5.8 | 5.4 | 4.7 | 15.9 |
| Ni²⁺ | 7.0 | 6.8 | 6.5 | 20.3 | |
| Cu²⁺ | 8.1 | 5.5 | 3.4 | 17.0 | |
| Zn²⁺ | 5.0 | 4.5 | 4.0 | 13.5 | |
| o-Phenanthroline | Co²⁺ | 7.1 | 6.7 | 6.2 | 20.0 |
| Ni²⁺ | 8.6 | 8.2 | 7.8 | 24.6 | |
| Cu²⁺ | 9.0 | 6.6 | 5.0 | 20.6 | |
| Zn²⁺ | 6.4 | 5.7 | 5.0 | 17.1 | |
| Ethylenediamine | Co²⁺ | 5.9 | 4.8 | 3.1 | 13.8 |
| Ni²⁺ | 7.5 | 6.3 | 4.3 | 18.1 | |
| Cu²⁺ | 10.6 | 9.0 | - | 19.6 (log β2) | |
| Zn²⁺ | 5.7 | 5.0 | - | 10.7 (log β2) |
Note: Data is compiled from various sources in the literature. The stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent.
Analysis:
-
o-Phenanthroline generally forms the most stable complexes with the selected metal ions, which can be attributed to its rigid, planar structure that pre-organizes the nitrogen donor atoms for coordination.[5][6]
-
2,2'-Bipyridine , also a heterocyclic N-donor ligand, forms stable complexes, though generally slightly less stable than those of o-phenanthroline.[6]
-
Ethylenediamine is a flexible aliphatic diamine that also forms strong chelates, particularly with Cu²⁺.[7][8]
-
This compound is expected to form complexes with stabilities that are influenced by the basicity of its nitrogen donors and the steric effects of the methyl ester group. The pyridine nitrogen is a relatively soft donor, favoring coordination with transition metals. The amino group is a harder donor. This combination could lead to selective binding for certain metal ions.
Experimental Protocols for Characterizing Chelating Properties
The determination of stability constants and stoichiometry of metal-ligand complexes is crucial for a thorough comparison. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The stability constants are then calculated from the resulting titration curve.[9][10]
Materials and Reagents:
-
pH meter with a combination glass electrode, calibrated with standard buffers.
-
Constant temperature bath.
-
Burette or auto-titrator.
-
Stock solutions of the metal salt, ligand, a strong acid (e.g., HClO₄), and a CO₂-free strong base (e.g., NaOH).
-
An inert salt (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.
Procedure:
-
A solution containing a known concentration of the ligand and a strong acid is prepared in a thermostated vessel.
-
A known concentration of the metal salt is added to the solution.
-
The solution is titrated with a standardized strong base, and the pH is recorded after each addition.
-
The titration data is used to calculate the average number of protons bound to the ligand and the free ligand concentration at each pH value.
-
These values are then used to calculate the stepwise and overall stability constants of the metal-ligand complexes using specialized software.[11]
UV-Vis Spectrophotometry (Mole-Ratio Method) for Stoichiometry Determination
This method is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.[12][13]
Materials and Reagents:
-
UV-Vis spectrophotometer.
-
Matched cuvettes.
-
Stock solutions of the metal salt and ligand of the same molar concentration.
Procedure:
-
A series of solutions is prepared where the concentration of one component (e.g., the metal ion) is held constant while the concentration of the other component (the ligand) is varied.
-
The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
A graph of absorbance versus the mole ratio of ligand to metal is plotted.
-
The plot will typically show two linear portions that intersect. The mole ratio at the intersection point corresponds to the stoichiometry of the complex.[14]
Mandatory Visualizations
Chelation Process of a Bidentate Ligand
References
- 1. Ethylene Diamine Chelating Agents and Their Applications in Various Industries [thinkdochemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Ethylene diamine functions as a chelating agent. [thinkdochemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 8. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 9. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 10. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
- 14. Determination of the Stoichiomet [mckendree.edu]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-amino-2-(pyridin-2-YL)acetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2-amino-2-(pyridin-2-YL)acetate, ensuring compliance with safety protocols and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. In cases of potential splashing, additional protective clothing may be necessary.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols may be generated, use a NIOSH-approved respirator.[3]
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][4]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated and compatible hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
As no specific SDS with quantitative disposal limits for this compound is available, this table presents hazard classification information from analogue compounds, which informs the stringent disposal requirements.
| Hazard Classification (Based on Analogues) | GHS Category | Precautionary Statement Reference |
| Skin Irritation | Category 2 | H315: Causes skin irritation[5][6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[5][6] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information synthesized from the Safety Data Sheets of chemical analogues. The primary "experimental protocol" is the procedural handling and disposal of chemical waste as mandated by regulatory bodies and institutional safety offices.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 2-amino-2-(pyridin-2-YL)acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-amino-2-(pyridin-2-YL)acetate. The following procedures are based on available safety data for similar chemical structures and general best practices for handling pyridine derivatives.
Personal Protective Equipment (PPE)
A critical first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[1][2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye Protection | Safety Goggles | Chemical-resistant goggles with side shields are mandatory to protect against splashes and fumes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling pyridine and its derivatives.[2][3] Always inspect gloves for integrity before use and change them frequently.[1][4] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat that covers the arms should be worn to prevent skin contact.[3] |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[2][3] A respirator may be necessary for large spills or in cases of inadequate ventilation. |
| Foot Protection | Closed-toe Shoes | Always wear closed-toe shoes in the laboratory; sandals or perforated shoes are not permitted.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for ensuring laboratory safety and the integrity of your research.
-
Preparation and Area Setup :
-
Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[4]
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[5]
-
Assemble all necessary equipment and reagents before commencing the experiment to minimize movement and potential for spills.
-
-
Handling and Dispensing :
-
Always wear the appropriate PPE as detailed in the table above.
-
When transferring the chemical, use a clean, dry spatula or other appropriate dispensing tool.
-
Avoid generating dust or aerosols. If the compound is a solid, handle it gently.
-
Keep the container tightly sealed when not in use to prevent exposure to the atmosphere.[1]
-
-
During the Experiment :
-
Continuously work within the fume hood to ensure proper ventilation.[3]
-
Avoid direct contact with the chemical. In case of accidental skin contact, immediately wash the affected area with soap and plenty of water.[2] For eye contact, flush with water for at least 15 minutes and seek medical attention.[2]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
-
Post-Experiment :
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Waste Collection :
-
All waste materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.
-
-
Container Management :
-
The waste container must be compatible with the chemical and kept securely closed when not in use.
-
-
Disposal Procedure :
-
Dispose of the hazardous waste through your institution's authorized waste disposal service, following all local, state, and federal regulations. Do not pour chemical waste down the drain.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
